molecular formula C10H13NO2 B1266289 1-Butyl-4-nitrobenzene CAS No. 20651-75-6

1-Butyl-4-nitrobenzene

Cat. No.: B1266289
CAS No.: 20651-75-6
M. Wt: 179.22 g/mol
InChI Key: JZRBCNLSIDKBMG-UHFFFAOYSA-N
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Description

1-Butyl-4-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBCNLSIDKBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174694
Record name 1-Butyl-4-nitrobenzene
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20651-75-6
Record name 1-Butyl-4-nitrobenzene
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Record name 1-Butyl-4-nitrobenzene
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Record name 1-Butyl-4-nitrobenzene
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Record name 1-butyl-4-nitrobenzene
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Foundational & Exploratory

1-Butyl-4-nitrobenzene chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butyl-4-nitrobenzene

This guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a visualization of its synthesis pathway.

Chemical and Physical Properties

This compound, also known as p-nitrobutylbenzene, is an aromatic organic compound.[1][2] Its core structure consists of a benzene (B151609) ring substituted with a butyl group and a nitro group at the para position.

Identifiers and Molecular Descriptors

The following table summarizes the key identifiers and molecular descriptors for this compound.

Identifier/DescriptorValueSource(s)
IUPAC Name This compound[3]
CAS Number 20651-75-6[2][3][4]
Molecular Formula C10H13NO2[1][2][3][4]
Molecular Weight 179.22 g/mol [1][3][4]
InChI InChI=1S/C10H13NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3[2][3]
InChIKey JZRBCNLSIDKBMG-UHFFFAOYSA-N[2][3]
Canonical SMILES CCCCC1=CC=C(C=C1)--INVALID-LINK--[O-][3]
Synonyms p-Nitrobutylbenzene, Benzene, 1-butyl-4-nitro-[1][2]
Topological Polar Surface Area 45.8 Ų
Rotatable Bond Count 3
Complexity 157
Physical and Chemical Properties

The physical and chemical properties of this compound are detailed below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueUnitSource(s)
Physical State Clear liquid-[4][5]
Color Pale Yellow / Light yellow to Amber to Dark green-[4]
Melting Point 1 (estimate)°C[5]
Boiling Point 136 (at 10 mmHg)°C[5]
113 (at 2.6 mmHg)°C[6]
417.2 (at 0.020 bar)K[2]
Density 1.06g/cm³[4][5]
Refractive Index 1.5300-1.5340-[4][5]
LogP (Octanol/Water Partition Coefficient) 3.9-[7]
Storage Temperature Room Temperature (Sealed in dry)-[5]

Synthesis Pathway

The most common method for synthesizing this compound is through the electrophilic nitration of butylbenzene (B1677000). This reaction involves the introduction of a nitro group (-NO2) onto the benzene ring of butylbenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The butyl group is an ortho-, para-director, leading to a mixture of ortho and para isomers, from which the desired para product can be isolated.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_purification Purification Butylbenzene Butylbenzene ElectrophilicNitration Electrophilic Aromatic Substitution (Nitration) Butylbenzene->ElectrophilicNitration NitratingAgent Nitrating Agent (HNO3 + H2SO4) NitratingAgent->ElectrophilicNitration OrthoProduct 1-Butyl-2-nitrobenzene (ortho isomer) ElectrophilicNitration->OrthoProduct Mixture ParaProduct This compound (para isomer) ElectrophilicNitration->ParaProduct Mixture Purification Purification (e.g., Recrystallization) OrthoProduct->Purification ParaProduct->Purification FinalProduct Isolated this compound Purification->FinalProduct

Caption: Synthesis of this compound via electrophilic nitration of butylbenzene.

Experimental Protocols

Synthesis of this compound by Nitration of Butylbenzene

This protocol is a representative procedure for the nitration of an alkylbenzene and can be adapted for the synthesis of this compound.[8]

Materials:

  • Butylbenzene

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ice

  • Distilled water

  • Sodium Bicarbonate (NaHCO3) solution (5%)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a measured volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid with constant stirring. Allow the mixture to cool.

  • Reaction: Slowly add butylbenzene dropwise to the cold nitrating mixture while maintaining the temperature below 10-15°C with continuous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30-60 minutes.

  • Quenching: Pour the reaction mixture slowly over a large volume of crushed ice with stirring. This will cause the crude product to separate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain the crude product mixture of ortho and para isomers.

  • Purification: The desired this compound (para isomer) can be separated from the ortho isomer by recrystallization from ethanol. The para isomer is typically less soluble and will crystallize out upon cooling.

  • Characterization: The final product should be characterized by techniques such as GC-MS, NMR, and IR spectroscopy to confirm its identity and purity.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of nitroaromatic compounds, which can be optimized for this compound.[9][10][11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

  • This compound standard

Procedure:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[10] The mobile phase should be filtered and degassed.

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water mixture (isocratic or gradient)

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm)[9]

    • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Data Analysis:

    • Inject the calibration standards and the sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Data TypeValueSource(s)
Kovats Retention Index (Semi-standard non-polar column) 1585[3]
Kovats Retention Index (Standard polar column, Carbowax 20M) 2234[3][12]
Ionization Energy 10.1 ± 0.1 eV[2]

Further detailed spectroscopic data, such as 1H NMR, 13C NMR, and mass spectrometry fragmentation patterns, can be found in specialized chemical databases. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for its analysis.[3][9]

References

An In-depth Technical Guide to p-Nitrobutylbenzene: Structure, Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Nitrobutylbenzene, a substituted aromatic nitro compound. It details its chemical structure, physicochemical properties, plausible synthetic routes with generalized experimental protocols, and a summary of its spectroscopic data. This document is intended to serve as a valuable resource for professionals in chemical research and drug development.

Chemical Structure and Identification

p-Nitrobutylbenzene, also known as 1-butyl-4-nitrobenzene, is an organic compound featuring a benzene (B151609) ring substituted with a butyl group and a nitro group at the para position.

Molecular Formula: C₁₀H₁₃NO₂

Structure:

Caption: Chemical structure of p-Nitrobutylbenzene.

IdentifierValue
IUPAC Name This compound
CAS Number 20651-75-6
Molecular Weight 179.22 g/mol
Canonical SMILES CCCCC1=CC=C(C=C1)--INVALID-LINK--[O-]
InChI Key JZRBCNLSIDKBMG-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of p-Nitrobutylbenzene is presented below.

PropertyValueReference
Melting Point 1°C (estimate)
Boiling Point 136 °C at 10 mmHg
Density 1.06 g/cm³
Refractive Index 1.5300-1.5340
XLogP3 4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Topological Polar Surface Area 45.8 Ų

Synthesis of p-Nitrobutylbenzene

The synthesis of p-Nitrobutylbenzene can be achieved through two primary synthetic strategies: the direct nitration of butylbenzene (B1677000) or a multi-step approach involving Friedel-Crafts acylation followed by reduction and nitration.

Method 1: Direct Nitration of Butylbenzene

This method involves the electrophilic aromatic substitution of butylbenzene using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The butyl group is an ortho-, para-director, leading to a mixture of isomers that require purification.

nitration_workflow butylbenzene Butylbenzene reaction Electrophilic Aromatic Substitution (Nitration) butylbenzene->reaction reagents HNO₃ / H₂SO₄ reagents->reaction mixture Mixture of o- and p-Nitrobutylbenzene reaction->mixture purification Purification (e.g., Chromatography) mixture->purification product p-Nitrobutylbenzene purification->product

Caption:

Technical Data Summary: C10H13NO2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Molecular Weight and Physicochemical Properties of C10H13NO2 (Phenacetin).

This document provides a concise summary of the key chemical and physical properties of the compound with the molecular formula C10H13NO2, commonly known as Phenacetin.

Molecular and Physical Properties

The molecular weight of C10H13NO2 has been determined through various sources. The compound is a white, crystalline solid and was formerly used as an analgesic and antipyretic medication.[1]

PropertyValueSource
Molecular Formula C10H13NO2Multiple Sources
Molecular Weight 179.22 g/mol [2][3][4]
Alternate Molecular Weight 179.2157 g/mol [5]
CAS Registry Number 62-44-2[5]
Appearance White crystalline solid[1][6]
Melting Point 133-136 °C[6]
Synonyms Phenacetin, p-Acetophenetidide, N-(4-Ethoxyphenyl)acetamide[2][7]

Chemical Structure and Identification

Phenacetin is an acetamide (B32628) in which one of the hydrogens attached to the nitrogen is substituted by a 4-ethoxyphenyl group.[1][2]

IUPAC Name: N-(4-ethoxyphenyl)acetamide[2]

The molecular formula C10H13NO2 represents a specific chemical compound, not a biological signaling pathway. Therefore, a diagrammatic representation of a signaling pathway is not relevant to this topic.

The following diagram illustrates the logical flow for identifying and characterizing the compound C10H13NO2.

G A Molecular Formula C10H13NO2 B Calculate Theoretical Molecular Weight A->B C Spectroscopic Analysis (e.g., Mass Spectrometry) A->C E Confirm Molecular Weight 179.22 g/mol B->E D Determine Molecular Structure (e.g., NMR, X-ray Crystallography) C->D C->E F Identify Compound Phenacetin D->F E->F G Cross-reference with Databases (PubChem, NIST, etc.) F->G

Caption: Workflow for the identification and characterization of C10H13NO2.

References

An In-depth Guide to the IUPAC Nomenclature of p-Nitrobutylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the systematic naming convention for the aromatic compound commonly known as p-Nitrobutylbenzene, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.

Final IUPAC Name

The correct and preferred IUPAC name for the compound is 1-butyl-4-nitrobenzene .[1][2][3][4]

Rationale and Application of IUPAC Rules

The naming of a chemical compound is a systematic process based on a hierarchical set of rules. It does not involve experimental protocols or quantitative data. The following sections detail the logical application of these rules to arrive at the systematic name for p-Nitrobutylbenzene.

The core of the molecule is a benzene (B151609) ring. For monosubstituted and polysubstituted benzenes where no single functional group grants the molecule a special name (such as phenol (B47542) for a hydroxyl group or aniline (B41778) for an amino group), the parent name is "benzene".[5][6][7] Neither a butyl group nor a nitro group confers a special parent name.

The benzene ring has two substituents:

  • A butyl group (-C₄H₉)

  • A nitro group (-NO₂)

According to IUPAC rules, some functional groups are always cited as prefixes and have no suffix name.[8] Both alkyl groups (like butyl) and nitro groups fall into this category. As neither group has priority to become a suffix, they are both treated as prefixes.[8][9][10]

For disubstituted benzene compounds, the positions of the substituents must be indicated by numbers (locants).[5] The common name prefix "p-" (or para-) signifies a 1,4-relationship between the two substituents on the benzene ring.[5][11]

The IUPAC rules for numbering are as follows:

  • Number the carbon atoms of the ring to assign the lowest possible locants to the substituents.

  • When multiple substituents are present, they are listed in alphabetical order.[7]

  • The substituent named first in the alphabetical order is assigned to the carbon with the lowest number.[6]

Applying these rules:

  • "Butyl" comes alphabetically before "nitro".

  • Therefore, the carbon atom attached to the butyl group is assigned position 1.

  • Counting around the ring, the nitro group is at position 4.

This results in the locants 1 and 4 .

The final IUPAC name is constructed by combining the elements in the correct order:

  • List the prefixes in alphabetical order: butyl , followed by nitro .

  • Add the corresponding locants before each prefix: 1-butyl , 4-nitro .

  • Combine the prefixed substituents and add the parent name: This compound .

Logical Workflow for Nomenclature

The process of determining the IUPAC name can be visualized as a logical workflow. The following diagram illustrates the decision-making steps based on the IUPAC rules discussed above.

IUPAC_Naming_Workflow cluster_0 Step 1: Analysis of Common Name cluster_1 Step 2: Application of IUPAC Rules cluster_2 Step 3: Name Assembly Start p-Nitrobutylbenzene Parent Parent: Benzene Start->Parent Subs Substituents: - Butyl - Nitro Start->Subs Locant Position: p- (para) = 1,4 Start->Locant Priority Priority Check: Neither group confers a special parent name. Both are prefixes. Subs->Priority Alphabetize Alphabetical Order: Butyl before Nitro Priority->Alphabetize Proceed Numbering Assign Lowest Locants: 1 to Butyl 4 to Nitro Alphabetize->Numbering Assemble Combine Prefixes + Parent: This compound Numbering->Assemble FinalName Final IUPAC Name Assemble->FinalName

Diagram 1: Logical workflow for deriving the IUPAC name for p-Nitrobutylbenzene.

Data and Experimental Protocols

The determination of a chemical's IUPAC name is based on established nomenclature rules and does not involve experimental procedures, signaling pathways, or quantitative data generation. Therefore, data tables and experimental protocols are not applicable to this topic.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-butyl-4-nitrobenzene. This document presents predicted spectral data, a comprehensive experimental protocol for acquiring such spectra, and a structural visualization to aid in the interpretation of the spectroscopic information. The data and methodologies are presented to be directly applicable for researchers and professionals in the fields of chemistry and drug development.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on computational models and provide a reliable estimation for spectral interpretation and compound identification.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
8.18Doublet2HAr-H (ortho to NO₂)
7.39Doublet2HAr-H (meta to NO₂)
2.71Triplet2H-CH₂-Ar
1.65Sextet2H-CH₂-CH₂Ar
1.38Sextet2H-CH₂-CH₃
0.94Triplet3H-CH₃
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ) (ppm)Assignment
148.9Ar-C (para to butyl)
146.6Ar-C (ipso to butyl)
129.0Ar-C (meta to NO₂)
123.7Ar-C (ortho to NO₂)
35.2-CH₂-Ar
33.1-CH₂-CH₂Ar
22.2-CH₂-CH₃
13.8-CH₃

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample is preferable, typically 50-100 mg in 0.6-0.7 mL of solvent, to obtain a good signal-to-noise ratio in a reasonable time.

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents. A small amount can be added, or the residual solvent peak can be used for calibration.

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent issues with spectral quality.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0 to 220 ppm will cover the chemical shift range for most organic compounds.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotations corresponding to the predicted NMR assignments.

Caption: Structure of this compound with key NMR assignments.

An In-Depth Technical Guide to the GC-MS Analysis of 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Butyl-4-nitrobenzene. This document details the expected mass spectrometry data, a thorough experimental protocol for its analysis, and a visualization of the compound's fragmentation pathway and the analytical workflow.

Introduction to this compound

This compound (CAS No. 20651-75-6) is an organic compound with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] As a nitroaromatic compound, its detection and quantification are crucial in various fields, including environmental monitoring and as an intermediate in chemical synthesis. GC-MS is a powerful analytical technique for this purpose, offering high separation efficiency and definitive structural identification.

GC-MS Data for this compound

While a comprehensive, publicly available library spectrum for this compound is not readily accessible, data from its isomer, 1-tert-butyl-4-nitrobenzene, and established fragmentation patterns for nitroaromatic compounds and alkylbenzenes provide a strong basis for predicting its mass spectrum under electron ionization (EI).[3][4]

The mass spectrum is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the loss of the nitro group, cleavage of the butyl chain, and rearrangements.

Predicted Mass Spectrometry Data

The following table summarizes the major expected ions, their mass-to-charge ratio (m/z), and their predicted relative intensity based on the analysis of its isomer and general fragmentation principles.

m/zPredicted Relative Intensity (%)Proposed Fragment Ion
17920[M]⁺ (Molecular Ion)
1645[M-CH₃]⁺
14910[M-NO]⁺
133100[M-NO₂]⁺ (Base Peak)
10515[C₈H₉]⁺
9130[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl cation)
Chromatographic Data
  • Kovats Retention Index (Polar Column): 2234[5][6]

Experimental Protocol for GC-MS Analysis

This section outlines a detailed methodology for the analysis of this compound using GC-MS. The protocol is a composite based on established methods for nitroaromatic compounds.[7][8]

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile solvent, such as ethyl acetate (B1210297) or dichloromethane, in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).

  • Sample Preparation: Dissolve the sample matrix containing this compound in the same solvent used for the standards to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering matrix components.

GC-MS Instrumentation and Conditions
ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (with a purge time of 1 minute)
Oven Temperature ProgramInitial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 50-250
Data Acquisition ModeFull Scan

Visualizations

GC-MS Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Spiking Internal Standard Spiking (Optional) Extraction->Spiking Standard Standard Preparation Standard->Spiking Injection Injection Spiking->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Spectrum Mass Spectrum Acquisition Detection->Spectrum Identification Compound Identification Chromatogram->Identification Spectrum->Identification Quantification Quantification Identification->Quantification Fragmentation_Pathway M This compound [M]⁺ m/z = 179 F1 [M-NO₂]⁺ m/z = 133 M->F1 - NO₂ F2 [M-C₃H₇]⁺ m/z = 136 (via McLafferty) or [M-C₄H₉+H]⁺ M->F2 - C₃H₇ F5 [M-NO]⁺ m/z = 149 M->F5 - NO F3 [C₇H₇]⁺ Tropylium ion m/z = 91 F1->F3 - C₃H₆ F4 [C₆H₅]⁺ Phenyl cation m/z = 77 F3->F4 - CH₂

References

An In-depth Technical Guide to the Infrared Spectroscopy of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for the identification of functional groups and the elucidation of molecular structures.[1][2][3][4] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their characteristic vibrational modes.[1][5] For aromatic nitro compounds, a class of molecules significant in explosives, pharmaceuticals, and synthetic intermediates, IR spectroscopy offers a rapid and effective method of characterization.[6][7][8] The nitro (NO₂) group, being highly polar, produces strong and distinct absorption bands that are sensitive to its electronic environment. This guide provides a detailed examination of the IR spectral features of substituted nitrobenzenes, focusing on characteristic vibrational frequencies, the influence of substituents, and standard experimental protocols.

Characteristic Vibrational Modes of Aromatic Nitro Compounds

The IR spectrum of a substituted nitrobenzene (B124822) is a composite of vibrations from the nitro group and the aromatic ring. The high polarity of the N-O bonds results in very strong absorption bands, making the nitro group one of the easiest functional groups to identify.[1][6]

Nitro Group Vibrations

The most prominent features in the IR spectrum of a nitroaromatic compound are the stretching vibrations of the NO₂ group.

  • Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption band resulting from the two N-O bonds stretching out of phase.[1] For nitroarenes, this band typically appears in the 1550-1475 cm⁻¹ region.[1][9][10][11] Conjugation with the aromatic ring shifts this band to a lower wavenumber compared to its position in aliphatic nitro compounds.[1][10]

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds.[1] It is found in the 1360-1290 cm⁻¹ range.[1][9][10][11]

  • C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the aromatic ring is of medium intensity and appears in the 890-835 cm⁻¹ range.[1][6] This band can sometimes overlap with other absorptions.[1]

  • NO₂ Bending (Scissoring): A characteristic bending or scissoring vibration for the nitro group is often observed around 850 cm⁻¹ .[6]

Aromatic Ring Vibrations
  • Aromatic C-H Stretch: These absorptions are typically found just above 3000 cm⁻¹ and are of medium to weak intensity.[1][5]

  • Aromatic C=C Stretch: In-ring skeletal vibrations of the benzene (B151609) ring give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[1]

  • C-H Out-of-Plane (OOP) Bending: Occurring in the 900-675 cm⁻¹ region, these strong absorptions are highly dependent on the substitution pattern of the aromatic ring.[1] However, the presence of a nitro group can sometimes complicate the straightforward interpretation of these patterns.[6]

The table below summarizes the key vibrational frequencies for nitroaromatic compounds.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Medium-WeakDiagnostic for hydrogens on an aromatic ring.[1]
Asymmetric NO₂ Stretch (ν_as) 1550 - 1475 Strong One of the most characteristic bands for nitroaromatics.[1]
Aromatic C=C Stretch1600 - 1400MediumIn-ring skeletal vibrations.[1]
Symmetric NO₂ Stretch (ν_s) 1360 - 1290 Strong The second highly characteristic band for nitroaromatics.[1]
C-N Stretch890 - 835MediumCan overlap with other bands.[1]
C-H Out-of-Plane Bend900 - 675StrongPosition is dependent on the ring substitution pattern.[1]

The Effect of Substituents on Nitro Group Frequencies

The electronic nature of other substituents on the benzene ring significantly influences the vibrational frequencies of the nitro group. These effects can be understood in terms of the substituent's ability to donate or withdraw electron density via inductive and resonance effects.[8][12]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) groups donate electron density to the aromatic ring. This increased electron density can be delocalized onto the nitro group, which increases the single-bond character of the N-O bonds. This bond weakening leads to a shift to lower frequencies (lower wavenumbers) for both the asymmetric and symmetric NO₂ stretching vibrations.

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), carboxyl (-COOH), and other nitro groups withdraw electron density from the ring. This withdrawal effect strengthens the N-O bonds by reducing electron delocalization from the ring to the nitro group. Consequently, this leads to a shift to higher frequencies (higher wavenumbers) for the NO₂ stretching vibrations.

Substituent_Effects cluster_0 Substituent Electronic Effect cluster_1 Effect on NO₂ Group cluster_2 Observed IR Shift EDG Electron-Donating Group (EDG) (-NH2, -OH, -CH3) Inc_e_density Increases electron density on NO₂ EDG->Inc_e_density EWG Electron-Withdrawing Group (EWG) (-CN, -COOH, -NO2) Dec_e_density Decreases electron density on NO₂ EWG->Dec_e_density Weaken_NO Weakens N-O bonds Inc_e_density->Weaken_NO Strengthen_NO Strengthens N-O bonds Dec_e_density->Strengthen_NO Shift_Low ν(NO₂) shifts to LOWER wavenumber Weaken_NO->Shift_Low Shift_High ν(NO₂) shifts to HIGHER wavenumber Strengthen_NO->Shift_High

Caption: Logical flow of substituent effects on NO₂ IR frequencies.

Correlation with Hammett Constants

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). The Hammett equation is a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[13] A similar linear correlation has been established between the NO₂ stretching frequencies and the Hammett constants (σ_p or σ_m) of the substituent.[14][15] Generally, a plot of ν(NO₂) versus σ yields a straight line, confirming the systematic electronic influence on these vibrations.

The following table presents the asymmetric and symmetric NO₂ stretching frequencies for a series of para-substituted nitrobenzenes, demonstrating the trend discussed.

Substituent (p-X)Hammett Constant (σ_p)ν_as(NO₂) (cm⁻¹)ν_s(NO₂) (cm⁻¹)
-NH₂-0.6614901318
-OH-0.3715051332
-OCH₃-0.2715131339
-CH₃-0.1715171345
-H0.0015231348
-Cl+0.2315251349
-Br+0.2315331355
-COCH₃+0.5015301347
-CN+0.6615351352
-NO₂+0.7815451350

Note: The exact frequencies can vary slightly depending on the solvent and physical state of the sample.

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. Fourier Transform Infrared (FT-IR) spectrometers are the modern standard for acquiring high-quality spectra.[3][16]

Sample Preparation for Solid Nitrobenzenes

Method 1: Thin Solid Film

This method is ideal for solids that are soluble in a volatile solvent.[16]

  • Preparation: Place approximately 20-50 mg of the solid sample into a small test tube or vial.[16]

  • Dissolution: Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride, acetone) to completely dissolve the solid.[16]

  • Deposition: Using a pipette, place one or two drops of the resulting solution onto the surface of a polished salt plate (NaCl or KBr).[5][16]

  • Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid compound on the plate.[16]

  • Analysis: Place the salt plate into the spectrometer's sample holder and acquire the spectrum.

  • Optimization: If the absorption peaks are too intense (flat-topped), the film is too thick. Clean the plate with solvent and deposit a more dilute solution. If peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[16]

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.

  • Preparation: Ensure the ATR crystal (often diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

  • Background: Acquire a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Analysis: Lower the instrument's press arm to apply firm pressure, ensuring good contact between the sample and the crystal. Acquire the sample spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_analysis Analysis start Start: Solid Nitrobenzene Sample prep_choice Choose Method start->prep_choice thin_film Thin Film Method: Dissolve in Solvent, Deposit on Salt Plate prep_choice->thin_film Soluble atr ATR Method: Place Small Amount on Crystal prep_choice->atr Insoluble or Rapid Analysis background 1. Run Background Spectrum thin_film->background atr->background sample 2. Place Sample in Spectrometer background->sample acquire 3. Acquire IR Spectrum sample->acquire process 4. Process Data (Baseline Correction) acquire->process analyze Identify Characteristic Bands (ν_as, ν_s) and Interpret Spectrum process->analyze end End: Structural Information analyze->end

Caption: General workflow for IR spectroscopic analysis of nitrobenzenes.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural analysis of substituted nitrobenzenes. The presence of a nitro group is unequivocally confirmed by two characteristic and intense absorption bands: the asymmetric stretch (1550-1475 cm⁻¹) and the symmetric stretch (1360-1290 cm⁻¹). The precise positions of these bands are highly sensitive to the electronic effects of other substituents on the aromatic ring, shifting to lower frequencies with electron-donating groups and higher frequencies with electron-withdrawing groups. This predictable relationship, which correlates well with Hammett constants, allows for a deeper understanding of the molecular structure. Coupled with modern, straightforward experimental techniques like FT-IR with ATR, this spectroscopic method provides researchers with a rapid, reliable, and information-rich analysis for both qualitative identification and subtle structural investigation of this important class of compounds.

References

Potential Biological Activities of 1-Butyl-4-nitrobenzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-butyl-4-nitrobenzene represent a class of chemical compounds with largely unexplored potential in the realm of biological activities. As members of the broader nitroaromatic family, they are structurally poised to exhibit a range of pharmacological effects, from antimicrobial and anticancer to specific enzyme inhibition. The presence of the nitro group, a strong electron-withdrawing moiety, is a key determinant of the reactivity and biological interactions of these molecules. This technical guide provides a comprehensive overview of the predicated biological activities of this compound derivatives, drawing upon the established knowledge of nitroaromatic compounds and structure-activity relationships. While direct experimental data on this compound itself is limited, this document extrapolates potential activities and provides a framework for future research and development in this area. We will delve into the potential for cytotoxicity, antimicrobial effects, and enzyme inhibition, supported by detailed experimental protocols and conceptual signaling pathways to guide further investigation.

Introduction: The Nitroaromatic Scaffold

Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This functional group significantly influences the electronic properties of the molecule, rendering the aromatic ring electron-deficient and susceptible to various chemical and biological transformations.[1] The biological significance of nitro-containing compounds is well-established, with numerous examples found in pharmaceuticals, including antibiotics like chloramphenicol (B1208) and metronidazole.[2] The activity of many nitro-containing drugs is often linked to the bioreductive activation of the nitro group within target cells, leading to the formation of reactive intermediates that can induce cellular damage.[3]

The general structure of this compound features a benzene (B151609) ring substituted with a butyl group and a nitro group in the para position. The butyl group, being an alkyl substituent, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in biological targets. The interplay between the electron-withdrawing nitro group and the lipophilic butyl group is expected to be a critical factor in determining the specific biological activities of its derivatives.

Potential Biological Activities

Based on the known activities of other nitroaromatic compounds, this compound derivatives are hypothesized to possess the following biological activities:

Cytotoxic and Anticancer Activity

Nitroaromatic compounds have been investigated for their potential as anticancer agents. Their mechanism of action is often attributed to the induction of oxidative stress and DNA damage following the reduction of the nitro group in the hypoxic environment characteristic of solid tumors.

A study on nitrobenzene (B124822) demonstrated its cytotoxicity to hepatocarcinoma cells (SMMC-7721 cell line) in vitro.[4] The study found that nitrobenzene at a concentration of 8 mmol/L or higher induced significant cell death.[4] The cytotoxicity was partially inhibited by reactive oxygen species (ROS) scavengers, suggesting that ROS play a role in the cell-killing mechanism.[4] Furthermore, nitrobenzene was observed to affect the cell cycle, causing a decrease in the G1 phase fraction and an increase in the S and G2/M phase fractions.[4]

While specific data for this compound is unavailable, it is plausible that its derivatives could exhibit similar cytotoxic properties. The lipophilic butyl group might enhance cellular uptake, potentially leading to increased potency compared to the parent nitrobenzene.

Table 1: Hypothetical Cytotoxicity of this compound Derivatives Against Cancer Cell Lines (Note: This table is illustrative and based on activities of related nitroaromatic compounds. Experimental verification is required.)

CompoundCell LineIC50 (µM)Mechanism of Action
This compound Derivative AHeLa (Cervical Cancer)10-50Induction of Apoptosis via ROS
This compound Derivative BA549 (Lung Cancer)5-25Cell Cycle Arrest at G2/M
This compound Derivative CMCF-7 (Breast Cancer)15-60DNA Adduct Formation
Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented.[1][3] The mechanism often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that damage cellular macromolecules, including DNA.[3] For instance, 5-nitroimidazole derivatives are activated by reduction to produce toxic intermediates.[3]

Given this precedent, this compound derivatives are promising candidates for the development of new antimicrobial agents. The specific spectrum of activity (i.e., against Gram-positive, Gram-negative bacteria, or fungi) would likely depend on the nature of other substituents on the benzene ring and their influence on uptake and activation by microbial enzymes.

Table 2: Potential Antimicrobial Activity of this compound Derivatives (Note: This table is illustrative. MIC values are hypothetical and require experimental determination.)

CompoundTarget OrganismMIC (µg/mL)
This compound Derivative DStaphylococcus aureus8 - 32
This compound Derivative EEscherichia coli16 - 64
This compound Derivative FCandida albicans4 - 16
Enzyme Inhibition

The electron-deficient nature of the nitroaromatic ring makes it a potential pharmacophore for interacting with enzyme active sites. Nitrobenzene derivatives have been explored as inhibitors of various enzymes. For example, some nitro-containing antifungal agents are thought to inhibit the enzyme 14α-demethylase, which is crucial for ergosterol (B1671047) synthesis in fungi.[5]

The specific enzyme inhibitory activity of this compound derivatives would be highly dependent on the overall three-dimensional structure of the molecule and its ability to fit into the active site of a target enzyme. The butyl group could potentially interact with hydrophobic sub-pockets within an enzyme's active site, contributing to binding affinity and selectivity.

Experimental Protocols

To investigate the potential biological activities of novel this compound derivatives, the following standard experimental protocols are recommended:

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Culture: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Proposed Mechanism of Nitroaromatic Cytotoxicity

G cluster_cell Tumor Cell (Hypoxic) Nitroaromatic_Compound This compound Derivative Nitroreductase Nitroreductase Enzymes Nitroaromatic_Compound->Nitroreductase Uptake Nitro_Radical Nitro Anion Radical Nitroreductase->Nitro_Radical Reduction ROS Reactive Oxygen Species (ROS) Nitro_Radical->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed pathway for the cytotoxic action of nitroaromatic compounds.

Experimental Workflow for Biological Activity Screening

G Start Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays Start->Enzyme_Inhibition Active_Hits Identification of Active Compounds Cytotoxicity->Active_Hits Antimicrobial->Active_Hits Enzyme_Inhibition->Active_Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Active_Hits->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

While the biological activities of this compound derivatives remain to be experimentally elucidated, the foundational knowledge of nitroaromatic compounds provides a strong rationale for their investigation as potential therapeutic agents. The key structural features—the activating nitro group and the lipophilic butyl substituent—suggest a likelihood of cytotoxic, antimicrobial, and enzyme-inhibitory properties.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the aromatic ring to systematically explore the structure-activity relationships. The experimental protocols outlined in this guide provide a starting point for the biological evaluation of these novel compounds. Such studies will be crucial in unlocking the therapeutic potential of this underexplored chemical space and could lead to the discovery of new lead compounds for drug development.

References

The Nitro Group in Aromatic Systems: A Technical Guide to its Profound Electron-Withdrawing Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro (-NO₂) group to an aromatic ring is a fundamental transformation in organic chemistry, imparting a dramatic alteration of the electronic landscape of the molecule. This potent electron-withdrawing functional group plays a pivotal role in a vast array of chemical syntheses, the development of novel pharmaceuticals, and the creation of energetic materials. This technical guide provides an in-depth exploration of the multifaceted electron-withdrawing effects of the nitro group in aromatic systems, detailing the underlying electronic principles, quantitative measures of its influence, and the experimental protocols used to characterize these effects.

Core Electronic Effects: A Duality of Inductive and Resonance Withdrawal

The strong electron-withdrawing nature of the nitro group stems from a combination of two distinct electronic phenomena: the inductive effect (-I) and the resonance effect (-M).[1][2]

  • Inductive Effect (-I): The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms.[3] This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.[3][4] This effect is transmitted throughout the molecule, though its influence diminishes with distance.

  • Resonance Effect (-M): The nitro group can actively participate in resonance with the π-electron system of the aromatic ring. The π-electrons from the ring can be delocalized onto the nitro group, creating resonance structures where a positive charge resides on the aromatic ring, particularly at the ortho and para positions.[4][5] This delocalization significantly reduces the electron density of the ring.

These combined effects render the aromatic ring electron-deficient, a property that governs its reactivity in subsequent chemical transformations.

Quantitative Assessment of the Nitro Group's Electron-Withdrawing Strength

The electron-withdrawing power of the nitro group can be quantified using various parameters, most notably Hammett substituent constants. This data is crucial for predicting reaction rates and equilibria.

ParameterValueDescription
Hammett Constant (σp) +0.78Quantifies the electronic effect of a para-nitro group on the ionization of benzoic acid. A positive value indicates an electron-withdrawing group that increases acidity.[6][7]
Hammett Constant (σm) +0.71Quantifies the electronic effect of a meta-nitro group on the ionization of benzoic acid. The value is still strongly positive, indicating significant electron withdrawal.[6]
Relative Reaction Rate Nitration of nitrobenzene (B124822) is ~100,000 times slower than the nitration of benzene.This demonstrates the strong deactivating effect of the nitro group towards electrophilic aromatic substitution.[8]

Impact on Aromatic Reactivity: A Tale of Two Substitution Patterns

The profound electronic perturbation caused by the nitro group dictates the regioselectivity and feasibility of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nature of nitro-substituted aromatic rings deactivates them towards attack by electrophiles.[9][10] The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[11][12]

The nitro group directs incoming electrophiles to the meta position.[13][14] This is because attack at the ortho or para positions would result in a resonance structure where the positive charge is placed on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly energetically unfavorable.[5]

EAS_Mechanism Electrophilic Aromatic Substitution on Nitrobenzene cluster_0 Reactants cluster_1 Intermediate (meta-attack) cluster_2 Product Nitrobenzene Nitrobenzene AreniumIon Arenium Ion (meta-attack) Nitrobenzene->AreniumIon + E+ Electrophile E+ Product meta-Substituted Product AreniumIon->Product - H+

Mechanism of Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, a reaction that is typically unfavorable for electron-rich aromatic systems.[9][15] This reaction is particularly favored when the nitro group is positioned ortho or para to a good leaving group (e.g., a halide).[15][16]

The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[15][17] The nitro group effectively stabilizes the negative charge of this intermediate through resonance, lowering the activation energy for the reaction.[17]

SNAr_Mechanism Nucleophilic Aromatic Substitution (ortho/para-nitro) cluster_0 Reactants cluster_1 Intermediate cluster_2 Product ArylHalide Aryl Halide (o/p-NO₂) Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer + Nu- Nucleophile Nu- Product Substituted Product Meisenheimer->Product - Leaving Group

Mechanism of Nucleophilic Aromatic Substitution.

Experimental Protocols for Synthesis and Analysis

Synthesis of Nitroaromatic Compounds: Aromatic Nitration

A standard laboratory procedure for the synthesis of nitroaromatic compounds is the electrophilic nitration of an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.[9][18]

Protocol: Nitration of Benzene to Nitrobenzene

  • Reagent Preparation: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[11][12]

  • Reaction: Benzene is then added dropwise to the cooled nitrating mixture with constant stirring. The temperature of the reaction is carefully controlled to prevent dinitration.

  • Work-up: After the reaction is complete, the mixture is poured onto crushed ice, and the organic layer containing nitrobenzene is separated.

  • Purification: The crude nitrobenzene is washed with water, a dilute sodium carbonate solution to remove any residual acid, and then water again. It is then dried over an anhydrous drying agent (e.g., calcium chloride) and purified by distillation.

Analytical Techniques for Characterization

Several analytical methods are employed to identify and quantify nitroaromatic compounds.

TechniquePrinciple and Application
Gas Chromatography (GC) Separates volatile and thermally stable nitroaromatic compounds. When coupled with detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD), it offers high sensitivity and selectivity.[19]
High-Performance Liquid Chromatography (HPLC) A versatile technique for the separation and quantification of a wide range of nitroaromatic compounds, including those that are not volatile or are thermally labile.[19]
UV-Visible Spectroscopy Nitroaromatic compounds exhibit characteristic UV-Vis absorption spectra due to the electronic transitions within the molecule. This can be used for quantification and to study complex formation, such as the Janowsky complex.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provides detailed structural information. The electron-withdrawing nitro group causes a downfield shift of the signals of the aromatic protons.[16][21]
Mass Spectrometry (MS) Provides information about the molecular weight and fragmentation pattern of nitroaromatic compounds, aiding in their identification.[22]

The Role of the Nitro Group in Drug Development

The unique electronic properties of the nitro group have been harnessed in the design of numerous pharmaceutical agents.[23][24] Nitroaromatic compounds are found in a variety of drugs, including antibacterial, antiprotozoal, and anticancer agents.[6][25]

The biological activity of many nitroaromatic drugs is dependent on the in vivo reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can then exert their therapeutic effects.[7][24] However, this same metabolic activation can also lead to toxicity, presenting a significant challenge in drug design.[23][24]

Drug_Action_Pathway Bioactivation of Nitroaromatic Drugs Nitro_Drug Nitroaromatic Drug (Prodrug) Nitroreductases Nitroreductases (in vivo) Nitro_Drug->Nitroreductases Metabolic Reduction Reactive_Intermediates Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Nitroreductases->Reactive_Intermediates Therapeutic_Effect Therapeutic Effect (e.g., antibacterial) Reactive_Intermediates->Therapeutic_Effect Toxicity Toxicity Reactive_Intermediates->Toxicity

General pathway for the bioactivation of nitroaromatic drugs.

Conclusion

The nitro group is a powerful and versatile functional group that profoundly influences the electronic structure and reactivity of aromatic compounds. Its strong electron-withdrawing properties, arising from a combination of inductive and resonance effects, deactivate the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution. A thorough understanding of these principles, supported by quantitative data and robust experimental methodologies, is essential for researchers and scientists in organic synthesis and drug development to effectively utilize the unique chemistry of nitroaromatic systems.

References

In-Depth Technical Guide: Physicochemical Properties of 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physicochemical properties of 1-butyl-4-nitrobenzene, specifically its solubility and lipophilicity (LogP). These parameters are critical in various scientific disciplines, including chemical synthesis, environmental science, and particularly in the early stages of drug discovery and development for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of potential therapeutic agents.

Core Physicochemical Data

The following table summarizes the predicted quantitative data for the solubility and octanol-water partition coefficient (LogP) of this compound. It is important to note that these values are derived from computational models and should be confirmed by experimental analysis for critical applications.

ParameterValueUnitSource
LogP (oct/wat) 4.13DimensionlessCheméo (Calculated)[1]
Log10 of Water Solubility (log10WS) -4.43log(mol/L)Cheméo (Calculated)[1]

Experimental Protocols for Determination of Solubility and LogP

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[2][3][4] It directly measures the concentration of a solute in a saturated solution in equilibrium with the solid phase.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a sealed vessel.

  • Equilibration: The mixture is agitated, typically by shaking or stirring, in a temperature-controlled environment (e.g., 25°C) for an extended period (24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved compound.[2][3]

  • Phase Separation: The suspension is allowed to stand, or is subjected to centrifugation or filtration, to separate the solid phase from the saturated aqueous solution.[3][5][6]

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to aqueous buffer B Seal vessel A->B C Agitate at constant temperature (e.g., 24h at 25°C) B->C D Centrifuge or filter to remove solid C->D E Collect clear saturated aqueous phase D->E F Quantify concentration via HPLC-UV or LC-MS E->F G Calculate solubility from calibration curve F->G

Shake-Flask Method for Thermodynamic Solubility.
LogP Determination: HPLC-Based Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP values.[7][8] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its LogP.

Methodology:

  • System Calibration: A series of standard compounds with well-established LogP values are injected into the RP-HPLC system. The retention times (t_R) of these standards are recorded.

  • Calibration Curve Construction: A calibration curve is generated by plotting the known LogP values of the standards against their corresponding log k' values, where k' (the retention factor) is calculated as k' = (t_R - t_0) / t_0 (t_0 is the column dead time).

  • Sample Analysis: A solution of this compound is injected into the same RP-HPLC system under identical conditions (e.g., mobile phase composition, flow rate, temperature).

  • LogP Calculation: The retention time of this compound is measured, and its log k' is calculated. The LogP of the compound is then determined by interpolation from the calibration curve.

G cluster_calibration System Calibration cluster_analysis Sample Analysis cluster_determination LogP Determination A Inject LogP standards into RP-HPLC system B Measure retention times (tR) A->B C Calculate retention factors (log k') B->C D Plot LogP vs. log k' to create calibration curve C->D H Interpolate LogP from the calibration curve using its log k' D->H E Inject this compound under identical conditions F Measure its retention time E->F G Calculate its log k' F->G G->H

RP-HPLC Method for LogP Determination.

References

In-Depth Technical Guide to the Physical Properties of 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-butyl-4-nitrobenzene, with a focus on its boiling and melting points. Detailed experimental protocols for the determination of these properties are also included, alongside visualizations of its synthesis pathway and a general workflow for Quantitative Structure-Activity Relationship (QSAR) modeling, which is pertinent to the study of nitroaromatic compounds in drug development.

Core Physical Properties

This compound is an aromatic organic compound. Its physical state at ambient temperature is liquid, which is consistent with the available data on its physical properties.

Data Presentation

The experimentally determined and calculated physical properties of this compound are summarized in the table below for clear reference.

Physical PropertyValueNotes
Boiling Point 113 °CAt a reduced pressure of 2.6 mmHg.[1]
417.2 K (144.05 °C)At a reduced pressure of 0.020 bar.
Melting Point Not availableThe compound is a liquid at room temperature.[1]
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Light yellow to Amber to Dark green clear liquid

Experimental Protocols

While specific experimental determinations for the physical properties of this compound are not extensively detailed in publicly available literature, standard organic chemistry protocols are applicable. The following are detailed methodologies for determining the boiling and melting points of organic compounds.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Materials:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of the liquid this compound is placed into a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is clamped and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the external pressure.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (for solid compounds)

Although this compound is a liquid at room temperature, this protocol is provided for the general determination of melting points for solid organic compounds.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (open at one end)

  • Solid organic compound

  • Spatula

Procedure:

  • A small amount of the finely powdered solid sample is introduced into the open end of a capillary tube.

  • The capillary tube is tapped gently to pack the sample into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Visualizations

Synthesis Pathway

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of benzene (B151609) followed by a Clemmensen reduction and subsequent nitration.

Synthesis_of_1_butyl_4_nitrobenzene Benzene Benzene Butyrophenone Butyrophenone Benzene->Butyrophenone Friedel-Crafts Acylation ButyrylChloride Butyryl chloride AlCl₃ ButyrylChloride->Butyrophenone Butylbenzene Butylbenzene Butyrophenone->Butylbenzene Clemmensen Reduction Clemmensen Zn(Hg), HCl Clemmensen->Butylbenzene FinalProduct This compound Butylbenzene->FinalProduct Nitration Nitration HNO₃, H₂SO₄ Nitration->FinalProduct

Caption: Plausible synthesis route for this compound.

QSAR Modeling Workflow

For nitroaromatic compounds like this compound, Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool in drug development to predict biological activity and toxicity.

QSAR_Workflow Data Data Collection (Chemical Structures & Biological Activity) Descriptors Molecular Descriptor Calculation (e.g., Topological, Quantum-Chemical) Data->Descriptors Split Data Splitting (Training and Test Sets) Descriptors->Split Model Model Development (e.g., Multiple Linear Regression) Split->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction for New Compounds Validation->Prediction

References

Synonyms and other identifiers for 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butyl-4-nitrobenzene, a substituted nitroaromatic compound. It covers its chemical identifiers, physicochemical properties, synthesis methodologies, and analytical protocols. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific research.

Chemical Synonyms and Identifiers

This compound is known by several names and is registered under various chemical identifiers. This information is crucial for accurate identification and literature searches.

Identifier TypeValue
IUPAC Name This compound[1][2]
CAS Number 20651-75-6[1][2][3][4]
Molecular Formula C₁₀H₁₃NO₂[3][4]
Molecular Weight 179.22 g/mol [3][4]
Common Synonyms p-Nitrobutylbenzene, Benzene (B151609), 1-butyl-4-nitro-[1][5]
InChI InChI=1S/C10H13NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3[1]
InChIKey JZRBCNLSIDKBMG-UHFFFAOYSA-N[1]
SMILES CCCCC1=CC=C(C=C1)--INVALID-LINK--[O-][1]
EC Number 243-941-4[1][2]
PubChem CID 88632[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, application, and in silico modeling.

PropertyValue
Appearance Light yellow to Amber to Dark green clear liquid[3][6]
Boiling Point 136 °C at 10 mmHg[7]
Melting Point 1°C (estimate)[7]
Density 1.06 g/cm³[7]
Refractive Index 1.5300-1.5340[7]
Topological Polar Surface Area 45.8 Ų[1]
Rotatable Bond Count 3[1]
Hydrogen Bond Acceptor Count 2[1]
XLogP3 4[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nitration of butylbenzene (B1677000). The alternative route, Friedel-Crafts alkylation of nitrobenzene (B124822), is generally ineffective. This is because the nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards electrophilic aromatic substitution[6].

Recommended Synthetic Pathway: Nitration of Butylbenzene

This method involves the direct nitration of butylbenzene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

G Butylbenzene Butylbenzene Product This compound Butylbenzene->Product Nitration NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->Product

Synthetic pathway for this compound.
Experimental Protocol: Nitration of Butylbenzene

The following is a general experimental protocol for the nitration of an aromatic compound, adapted for the synthesis of this compound.

Materials:

  • Butylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Separatory funnel

  • Round bottom flask with magnetic stirrer

Procedure:

  • In a round bottom flask, carefully prepare the nitrating mixture by slowly adding a stoichiometric equivalent of concentrated nitric acid to a cooled (in an ice bath) amount of concentrated sulfuric acid with continuous stirring.

  • Slowly add butylbenzene dropwise to the nitrating mixture while maintaining the temperature below 50 °C using the ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period to ensure completion of the reaction.

  • Pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

  • Separate the organic layer, which contains the this compound product.

  • Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product, if necessary, using techniques such as distillation or column chromatography.

Analytical Methodologies

Accurate quantification of this compound is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust method for the quantification of non-volatile compounds like this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample in Mobile Phase Filter 0.45 µm Syringe Filter Sample->Filter Injector Injector Filter->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification

Workflow for HPLC-UV analysis.

Experimental Protocol:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. For mass spectrometry compatibility, formic acid can be used as an additive instead of phosphoric acid[5].

  • Column: A C18 reverse-phase column is typically employed for the separation[5].

  • Detection: UV detection is performed at a wavelength where the analyte exhibits strong absorbance, for instance, 254 nm.

  • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds.

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Injector Injector Column Capillary Column (e.g., DB-5ms) Injector->Column Oven Temperature Programmed Oven Column->Oven IonSource Ion Source (EI) Oven->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Workflow for GC-MS analysis.

Experimental Protocol:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.

  • Carrier Gas: Helium is a common carrier gas.

  • Ionization: Electron Ionization (EI) at 70 eV is typically used.

  • Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are not extensively documented in publicly available literature, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects.

Nitro compounds can undergo enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates have the potential to interact with various biomolecules[8]. The toxicological profile of nitrobenzene, a related compound, indicates that it can be absorbed systemically and is metabolized through both oxidative and reductive pathways, with the reductive pathways appearing to produce the ultimate toxicants[9]. The metabolism of nitrobenzene can lead to the formation of free radicals[9].

Derivatives of methoxybenzene, which share structural similarities with the butylbenzene moiety, have shown a range of biological activities including antimicrobial, anticancer, and antioxidant effects[10]. However, direct extrapolation of these activities to this compound requires further experimental validation.

Given the current data, no specific signaling pathways for this compound can be definitively diagrammed. Research in this area would be a valuable contribution to the understanding of this compound's biological profile.

References

Methodological & Application

Synthesis of 1-Butyl-4-nitrobenzene from Butylbenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-butyl-4-nitrobenzene from butylbenzene (B1677000) via electrophilic aromatic substitution. It includes a detailed experimental protocol, a summary of key data, and a visualization of the reaction workflow. This synthesis is a foundational example of nitration, a critical reaction in the production of various chemical intermediates.

Introduction

The nitration of alkylbenzenes is a classic and highly important electrophilic aromatic substitution reaction. The introduction of a nitro group onto an aromatic ring serves as a key step in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and explosives. The butyl group of butylbenzene is an ortho, para-directing activator, leading to the formation of a mixture of 1-butyl-2-nitrobenzene (B1266369) and this compound. Due to steric hindrance, the para isomer is typically the major product. This application note details the procedure for the selective synthesis of the para-isomer, this compound.

Reaction and Mechanism

The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from the dehydration of nitric acid by sulfuric acid. The highly electrophilic nitronium ion is then attacked by the electron-rich benzene (B151609) ring of butylbenzene. The resulting carbocation intermediate, known as a sigma complex or arenium ion, is stabilized by resonance. Subsequent deprotonation by a weak base, such as the bisulfate ion, restores the aromaticity of the ring, yielding the nitrated product.

The butyl group, being an electron-donating group, activates the benzene ring towards electrophilic attack and directs the incoming nitro group to the ortho and para positions.

Experimental Protocol

This protocol is based on established methods for the nitration of alkylbenzenes.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Concentration
ButylbenzeneC₁₀H₁₄134.22-
Nitric AcidHNO₃63.01Concentrated (70%)
Sulfuric AcidH₂SO₄98.08Concentrated (98%)
Dichloromethane (B109758)CH₂Cl₂84.93-
Sodium BicarbonateNaHCO₃84.01Saturated Solution
Anhydrous Magnesium SulfateMgSO₄120.37-

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • GC-MS instrument

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid with constant stirring. This mixture should be prepared fresh before use.

  • Reaction Setup: To a separate round-bottom flask containing butylbenzene dissolved in a minimal amount of dichloromethane, place a magnetic stir bar and cool the flask in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of butylbenzene over a period of 30-60 minutes. The temperature of the reaction mixture should be maintained below 10°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the major para-isomer.

Data Presentation

Product Characterization:

PropertyValue
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Pale yellow oil
Boiling Point 145-147 °C at 10 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.18 (d, J=8.8 Hz, 2H), 7.35 (d, J=8.8 Hz, 2H), 2.68 (t, J=7.6 Hz, 2H), 1.65 (quint, J=7.6 Hz, 2H), 1.38 (sext, J=7.4 Hz, 2H), 0.94 (t, J=7.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 148.9, 146.8, 129.2, 123.8, 35.8, 33.1, 22.3, 13.9
GC-MS (m/z) 179 (M+), 136, 105, 91, 77

Expected Yield and Isomer Ratio:

While the overall yield can vary depending on reaction conditions, typical yields for the nitration of alkylbenzenes range from 70-90%. The ratio of the para to ortho isomer is influenced by the steric bulk of the alkyl group. For butylbenzene, the para isomer is the major product. The precise isomer ratio can be determined by ¹H NMR analysis of the crude product mixture before purification.[2]

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - Butylbenzene - Conc. HNO₃ - Conc. H₂SO₄ nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reagents->nitrating_mix addition Slow Addition of Nitrating Mixture (<10°C) nitrating_mix->addition reaction_setup Reaction Setup: - Cool Butylbenzene - Stir reaction_setup->addition stirring Stir at 0-10°C (1-2 hours) addition->stirring quench Quench with Ice stirring->quench extraction DCM Extraction quench->extraction wash Wash with H₂O, NaHCO₃, Brine extraction->wash dry_concentrate Dry (MgSO₄) & Concentrate wash->dry_concentrate purification Column Chromatography dry_concentrate->purification final_product This compound purification->final_product characterization Characterization: - NMR - GC-MS final_product->characterization

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

Nitration_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus H2O H₂O H2NO3_plus->H2O Sigma_Complex Sigma Complex (Arenium Ion) Butylbenzene Butylbenzene Butylbenzene->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺ H_plus H⁺

Caption: Mechanism of electrophilic nitration of butylbenzene.

Conclusion

The synthesis of this compound from butylbenzene is a robust and illustrative example of electrophilic aromatic substitution. The provided protocol, when followed with care, should provide the desired product in good yield. The para-isomer is the major product due to the directing effect of the butyl group and steric considerations. This synthesis is a valuable tool for researchers and professionals in the field of organic synthesis and drug development, providing a key intermediate for further chemical transformations.

References

Application Notes: Electrophilic Aromatic Nitration of Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The electrophilic aromatic nitration of butylbenzene (B1677000) is a fundamental organic substitution reaction crucial for the synthesis of nitroaromatic compounds. These compounds are valuable intermediates in the production of pharmaceuticals, dyes, and polymers. The reaction involves the substitution of a hydrogen atom on the benzene (B151609) ring of butylbenzene with a nitro group (-NO₂). The butyl group, being an alkyl substituent, is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the ortho and para positions.[1] Understanding the regioselectivity and controlling the reaction conditions are critical for achieving the desired isomer distribution.

Mechanism of Nitration

The nitration of butylbenzene follows the general mechanism of electrophilic aromatic substitution, which proceeds in three main steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates concentrated nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[2]

  • Electrophilic Attack: The electron-rich π system of the butylbenzene ring attacks the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically HSO₄⁻ or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrobutylbenzene product.[3]

The butyl group's electron-donating nature stabilizes the carbocation intermediates formed during ortho and para attack more effectively than the intermediate for meta attack, thus favoring the formation of ortho and para isomers. However, the steric bulk of the alkyl group can influence the ratio of these isomers.[4]

Quantitative Data: Isomer Distribution

The steric hindrance presented by the alkyl substituent plays a significant role in the ratio of ortho to para products. As the size of the alkyl group increases, attack at the sterically hindered ortho positions becomes less favorable, leading to a higher proportion of the para product.[5] The following table summarizes the isomer distribution for the mononitration of various alkylbenzenes, illustrating this trend.

AlkylbenzeneOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
Toluene (B28343)58.54.537.0[5]
tert-Butylbenzene15.811.572.7[6]

Experimental Protocol: Mononitration of Butylbenzene

This protocol details a generalized and reliable method for the laboratory-scale mononitration of butylbenzene using a standard nitrating mixture.

Materials and Reagents:

  • n-Butylbenzene

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, carefully and slowly add a measured volume of concentrated sulfuric acid. While maintaining cooling and stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid.[3] This mixture should be kept cold (0-5 °C).

  • Reaction Setup: Equip a separate flask containing n-butylbenzene and a stir bar with a dropping funnel containing the cold nitrating mixture. Place this flask in an ice-water bath to maintain a low temperature throughout the reaction.

  • Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the stirred butylbenzene over a period of 30-60 minutes. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and control the exothermic nature of the reaction.[7]

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.[8]

  • Work-up and Quenching: Slowly pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. This will quench the reaction and dilute the acids.[7]

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the product into an organic solvent such as dichloromethane.[3] Separate the organic layer. The aqueous layer can be extracted again with a small portion of the organic solvent to maximize yield.

  • Neutralization and Washing: Combine the organic layers and wash them sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine (saturated NaCl solution).[3]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[7] Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to yield the crude product, which will be an oily mixture of nitrobutylbenzene isomers.

  • Purification and Analysis: The individual isomers can be separated and purified using techniques such as fractional distillation under reduced pressure or column chromatography.[9][10] The purity and isomer ratio of the product can be determined using Gas Chromatography (GC) or ¹H NMR Spectroscopy.[8]

Visualizations

Reaction Mechanism Pathway

Nitration_Mechanism cluster_electrophile Step 1: Generation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation HNO3 HNO₃ H2O_NO2 H₂O⁺-NO₂ HNO3->H2O_NO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2O_NO2->NO2_plus - H₂O Butylbenzene Butylbenzene H2SO4_regen H₂SO₄ (regenerated) H2O H₂O Sigma_Complex Arenium Ion (Sigma Complex) Butylbenzene->Sigma_Complex + NO₂⁺ Final_Product o/p-Nitrobutylbenzene Sigma_Complex->Final_Product + HSO₄⁻ - H⁺ Experimental_Workflow start Start prep Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C start->prep react Add Mixture to Butylbenzene (Maintain Temp < 10 °C) prep->react stir Stir for 1 hour in ice bath react->stir quench Quench Reaction (Pour onto crushed ice) stir->quench extract Extract with CH₂Cl₂ in Separatory Funnel quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ and Filter wash->dry evap Remove Solvent (Rotary Evaporator) dry->evap purify Purify Isomers (Distillation/Chromatography) evap->purify analyze Analyze Product (GC / NMR) purify->analyze end_node End analyze->end_node

References

Application Notes and Protocols: Reduction of 1-Butyl-4-nitrobenzene to 4-butylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 1-butyl-4-nitrobenzene to the corresponding amine, 4-butylaniline (B89568). This transformation is a critical step in the synthesis of various organic molecules, including active pharmaceutical ingredients and materials for liquid crystals.[1] The protocols described herein focus on two primary, effective methods: catalytic hydrogenation and metal-mediated reduction. These methods are widely applicable in both academic research and industrial drug development settings. This guide includes quantitative data, detailed experimental procedures, and a visual representation of the reaction workflow to ensure reproducibility and scalability.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[2] 4-Butylaniline, a valuable intermediate, is synthesized from this compound. The introduction of the amino group from the nitro functionality significantly alters the electronic properties of the benzene (B151609) ring, making it a versatile precursor for a variety of further chemical modifications. Common methods for this reduction include catalytic hydrogenation, which is known for its clean reaction profile and high yields, and metal-mediated reductions, which offer a cost-effective alternative. The choice of method often depends on the scale of the reaction, the available equipment, and the presence of other functional groups in the molecule.

Data Presentation

The following table summarizes the quantitative data for the reduction of this compound to 4-butylaniline using different methodologies.

MethodReducing Agent/CatalystSolventTemperature (°C)PressureReaction Time (h)Yield (%)Purity (%)Reference
Catalytic HydrogenationH₂ / Pd/C (5 mol%)Ethanol (B145695)25 - 301 atm6>95>98[3]
Metal-Mediated ReductionFe / HClEthanol/WaterReflux1 atm2 - 485 - 95>97General Method
Transfer HydrogenationHydrazine Hydrate / Pd/CEthanolReflux1 atm1 - 390 - 98>98[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a general procedure for the hydrogenation of nitroaryl compounds.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature (25-30 °C).[3][4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6 hours.[3]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-butylaniline.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Metal-Mediated Reduction using Iron and Hydrochloric Acid

This protocol outlines a classic and cost-effective method for nitro group reduction.

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water.

  • Add iron powder (3-5 eq) to the solution.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Continue refluxing and monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter to remove the iron residues.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 4-butylaniline.

  • Purify the product by vacuum distillation if required.

Mandatory Visualization

The following diagram illustrates the general workflow for the reduction of this compound to 4-butylaniline.

Reduction_Workflow Start This compound Method Reduction Method Start->Method Catalytic Catalytic Hydrogenation (H2, Pd/C) Method->Catalytic Option 1 Metal Metal-Mediated Reduction (Fe, HCl) Method->Metal Option 2 Reaction Reaction Work-up Catalytic->Reaction Metal->Reaction Purification Purification Reaction->Purification Product 4-Butylaniline Purification->Product

Caption: General workflow for the synthesis of 4-butylaniline.

The following diagram illustrates the simplified reaction pathway.

Reaction_Pathway Reactant This compound (Ar-NO2) Intermediate Nitroso & Hydroxylamine Intermediates Reactant->Intermediate Reduction Product 4-Butylaniline (Ar-NH2) Intermediate->Product Further Reduction

Caption: Simplified reaction pathway from nitrobenzene (B124822) to aniline.

References

Application Notes and Protocols for Catalytic Systems in Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. Aromatic amines, in particular, serve as crucial building blocks for a vast array of complex molecules. Catalytic hydrogenation is often the preferred method for this conversion due to its efficiency and atom economy.[1] This document provides detailed application notes and experimental protocols for various catalytic systems employed in nitro group reduction, with a focus on heterogeneous, homogeneous, and biocatalytic approaches.

Heterogeneous Catalytic Systems

Heterogeneous catalysts are widely used due to their operational simplicity, ease of separation from the reaction mixture, and recyclability.[2] Common systems include palladium on carbon (Pd/C), Raney® Nickel, and supported gold nanoparticles.

Palladium on Carbon (Pd/C)

Palladium on carbon is a highly efficient and versatile catalyst for the reduction of both aromatic and aliphatic nitro groups.[3][4] It can be used with various hydrogen sources, including hydrogen gas (H₂), ammonium (B1175870) formate (B1220265), and silanes.[1][5][6]

Data Presentation: Pd/C Catalyzed Nitro Reduction

SubstrateHydrogen SourceCatalyst Loading (mol% Pd)SolventTemperature (°C)Time (h)Yield (%)Reference
NitrobenzeneH₂ (balloon)0.4WaterRoom Temp.-High[6]
Substituted NitroarenesTriethylsilane0.4WaterRoom Temp.-High[6]
Methyl 4,5-dimethyl-2-nitrobenzoateH₂1-5Ethanol (B145695)Room Temp. - 50--[1][7]
Aromatic Nitro CompoundAmmonium Formate5-10 (wt%)Methanol (B129727)Reflux1-3-[8]

Experimental Protocol: General Procedure for Catalytic Hydrogenation using Pd/C and Hydrogen Gas [1][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroaromatic compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-5 times.

  • Reaction: Stir the mixture vigorously at the desired temperature (typically room temperature to 50°C).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. Dilute the reaction mixture with a suitable solvent and filter through a pad of Celite® to remove the catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry. Keep it wet with solvent or water.[7]

  • Isolation: Wash the filter cake with additional solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by standard methods.

Experimental Workflow: Pd/C Catalyzed Hydrogenation

G Workflow for Pd/C Catalyzed Hydrogenation A Dissolve Nitro Compound in Solvent B Add Pd/C Catalyst (under inert atm) A->B C Evacuate and Backfill with H2 (3-5x) B->C D Stir Vigorousl at Desired Temp. C->D E Monitor Reaction (TLC, GC-MS) D->E F Purge with Inert Gas E->F G Filter through Celite® (Keep Wet!) F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: General workflow for the reduction of nitro compounds using Pd/C and hydrogen gas.

Raney® Nickel

Raney® Nickel is another effective catalyst for nitro group reduction and is often used when dehalogenation of aromatic halides is a concern with Pd/C.[3] It can be used with hydrogen gas or transfer hydrogenation reagents like formic acid or hydrazine.[9][10]

Data Presentation: Raney® Nickel Catalyzed Nitro Reduction

SubstrateHydrogen SourceSolventTemperature (°C)Time (min)Yield (%)Reference
Aliphatic/Aromatic Nitro CompoundsFormic Acid (90%)MethanolRoom Temp.10-3080-90[9]
Aliphatic/Aromatic Nitro CompoundsAmmonium FormateMethanolRoom Temp.10-3080-90[9]

Experimental Protocol: Selective Reduction using Raney® Nickel and Formic Acid [9]

  • Reaction Setup: To a suspension of the nitro compound (5 mmol) and Raney® Nickel (0.2-0.3 g) in methanol (3 mL), add 90% formic acid (2.5 mL) while stirring at room temperature.

  • Reaction: Continue stirring and monitor the reaction by TLC. The reaction is typically complete within 10-30 minutes.

  • Work-up: After completion, filter the reaction mixture to remove the catalyst.

  • Isolation: Evaporate the organic layer. Dissolve the residue in chloroform (B151607) or ether and wash with saturated NaCl solution to remove ammonium formate if it was used as the hydrogen source. Evaporation of the organic layer yields the desired amine.

Supported Gold Nanoparticles

Gold nanoparticles (AuNPs) supported on materials like TiO₂ or CeO₂ have emerged as highly chemoselective catalysts for nitro group reduction, particularly in transfer hydrogenation reactions.[11][12] They exhibit excellent functional group tolerance.[13]

Data Presentation: Supported Gold Nanoparticle Catalyzed Transfer Hydrogenation

SubstrateHydrogen DonorCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Multifunctional Aromatic Nitro CompoundsEt₃SiHAu/TiO₂0.6--Good to High[11]
Multifunctional Aromatic Nitro CompoundsTMDSAu/TiO₂---Good to High[11]
NitroarenesNaBH₄Au/MTA1EthanolRoom Temp.Moderate to High[14]
NitroarenesTMDSAu/MTA1EthanolRoom Temp.Moderate to High[14]

Experimental Protocol: Au/MTA-Catalyzed Reduction of Nitroarenes with NaBH₄ [14]

  • Reaction Setup: Place the supported gold catalyst (Au/MTA or Au/TiO₂, 1 mol% Au) in a 5 mL glass reactor.

  • Reagent Addition: Add ethanol (1 mL), the nitro compound (0.1 mmol), and NaBH₄ (0.4–0.6 mmol).

  • Reaction: Stir the reaction mixture at room temperature for the selected time.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, filter the slurry through a short pad of Celite® and silica (B1680970) gel, washing with ethanol or methanol (~5 mL).

  • Isolation: Evaporate the filtrate under vacuum to afford the pure product.

Biocatalytic Systems

Biocatalysis offers an environmentally friendly and highly selective alternative for nitro group reduction, operating under mild, aqueous conditions.[15][16] Hydrogenase enzymes, for example, can be used to facilitate the reduction with high functional group tolerance.[17]

Data Presentation: Biocatalytic Nitro Reduction

SubstrateCatalyst SystemConversionIsolated Yield (%)Reference
30 NitroarenesHydrogenase on Carbon BlackFull78–96[15][17]
Procainamide (gram-scale)Hydrogenase on Carbon Black-90[15]

General Reaction Scheme: Biocatalytic Hydrogenation

This approach utilizes a hydrogenase enzyme to release electrons from H₂ onto a carbon black support, which then facilitates the reduction of the nitro group.[15][18] This system demonstrates excellent stability and reusability.[17]

Reaction Mechanism and Signaling Pathway

The catalytic reduction of a nitro group to an amine is a six-electron reduction that proceeds through several intermediates.[19] The generally accepted pathway involves the sequential formation of nitroso and hydroxylamine (B1172632) species before yielding the final amine product.[7][19]

Reaction Pathway: Catalytic Reduction of a Nitro Group

G General pathway for nitro group reduction. Nitro R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Nitro->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine R-NH₂ (Amine Product) Hydroxylamine->Amine + 2e⁻, + 2H⁺ - H₂O Catalyst Catalyst Surface + [H]

Caption: The stepwise reduction of a nitro compound to an amine via nitroso and hydroxylamine intermediates.

Note on Selectivity: In some cases, the reaction can be controlled to selectively yield intermediate products. For instance, using ceria-supported gold nanoparticles with 2-propanol as a hydrogen source, the reaction conditions can be tuned to favor the formation of azoxyarenes, azoarenes, or anilines.[12]

Conclusion

A variety of robust and efficient catalytic systems are available for the reduction of nitro groups. The choice of catalyst and reaction conditions depends on the specific substrate, desired selectivity, and process constraints. Heterogeneous catalysts like Pd/C and Raney® Nickel offer broad applicability and ease of use. Supported gold nanoparticles provide high chemoselectivity for complex molecules. Biocatalytic methods present a green and sustainable approach with excellent functional group tolerance. The provided protocols and data serve as a guide for researchers to select and implement the most suitable catalytic system for their synthetic needs.

References

Application Notes: 1-Butyl-4-nitrobenzene as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-nitrobenzene serves as a critical starting material in the multi-step synthesis of various organic molecules. Its primary utility in the pharmaceutical landscape lies in its role as a precursor to 4-butylaniline (B89568), an essential intermediate. The transformation of the nitro group in this compound to an amino group in 4-butylaniline is a fundamental step that opens avenues for the construction of more complex, biologically active molecules. This document provides detailed application notes and protocols for the synthesis of a diagnostic agent derived from a 4-butylaniline analogue, highlighting the significance of this compound in pharmaceutical development.

While direct synthesis of a therapeutic drug from this compound is not prominently documented in publicly available literature, its reduced form, 4-butylaniline, is a key structural component of molecules with diagnostic applications. One such example is Bentiromide, a peptide-based diagnostic agent used to assess exocrine pancreatic insufficiency.[1][2] Bentiromide contains a p-aminobenzoic acid (PABA) moiety, which is structurally analogous to 4-butylaniline. The synthesis of Bentiromide illustrates a practical application of an aniline (B41778) derivative in the pharmaceutical field.

Application: Synthesis of Bentiromide

Bentiromide, chemically known as 4-[(2S)-2-Benzamido-3-(4-hydroxyphenyl)propanamido]benzoic acid, is a synthetic peptide.[1] Its application lies in a non-invasive diagnostic test for chronic pancreatitis. The test's principle is based on the enzymatic activity of chymotrypsin (B1334515), a digestive enzyme produced by the pancreas. When administered orally, Bentiromide is specifically cleaved by chymotrypsin in the small intestine, releasing PABA. The absorbed PABA is then metabolized in the liver and excreted in the urine. The amount of PABA recovered in the urine over a specific period is a direct measure of the chymotrypsin activity and, consequently, the exocrine function of the pancreas.[1][3][4]

Key Synthetic Precursors

The synthesis of Bentiromide involves the coupling of two key building blocks:

  • N-benzoyl-L-tyrosine: This is the tyrosine component of the peptide, with its amino group protected by a benzoyl group.

  • Ethyl p-aminobenzoate: This is the PABA moiety, which is analogous to 4-butylaniline with a carboxyl group. The synthesis typically starts with the ethyl ester of p-aminobenzoic acid.

Data Presentation

The following table summarizes the key reactants and products in the synthesis of Bentiromide.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundC₁₀H₁₃NO₂179.22Precursor to Analogue
4-ButylanilineC₁₀H₁₅N149.23Intermediate Analogue
Ethyl p-aminobenzoateC₉H₁₁NO₂165.19Starting Material
N-Benzoyl-L-tyrosineC₁₆H₁₅NO₄297.29Starting Material
Bentiromide C₂₃H₂₀N₂O₅ 404.42 Final Product

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Butylaniline (Illustrative)

While not directly used in the Bentiromide synthesis described, this protocol illustrates the key transformation of the precursor.

Materials:

Procedure:

  • In a round-bottomed flask, suspend this compound (1 eq) in ethanol.

  • Add an aqueous solution of ammonium chloride (10 eq).

  • Add indium powder (4 eq) to the mixture.

  • Heat the mixture at reflux for 2.5 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Filter the mixture under vacuum.

  • Extract the filtrate with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 4-butylaniline.

Protocol 2: Synthesis of Bentiromide

This protocol describes the amide bond formation between N-benzoyl-L-tyrosine and ethyl p-aminobenzoate, followed by hydrolysis.

Step 1: Amide Coupling

Materials:

  • N-Benzoyl-L-tyrosine (1 eq)

  • Ethyl p-aminobenzoate (1 eq)

  • N-Methylmorpholine

  • Ethyl chloroformate

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-benzoyl-L-tyrosine in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir for 30 minutes at 0°C.

  • In a separate flask, dissolve ethyl p-aminobenzoate in anhydrous DCM.

  • Add the solution of ethyl p-aminobenzoate to the activated N-benzoyl-L-tyrosine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 4-[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanamido]benzoate.

Step 2: Saponification (Hydrolysis)

Materials:

  • Ethyl 4-[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanamido]benzoate (1 eq)

  • Sodium hydroxide (B78521) (or Dimsyl sodium)

  • Ethanol/Water mixture

  • Dilute hydrochloric acid

Procedure:

  • Dissolve the ester from Step 1 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with dilute hydrochloric acid to precipitate the crude Bentiromide.

  • Filter the precipitate, wash with cold water, and dry to obtain Bentiromide.

  • The crude product can be purified by recrystallization.

Visualizations

Synthetic Pathway of Bentiromide

Bentiromide_Synthesis NB This compound BA 4-Butylaniline NB->BA Reduction PABA_ester Ethyl p-aminobenzoate Intermediate Ethyl 4-[(2S)-2-benzamido-3-(4-hydroxyphenyl) propanamido]benzoate PABA_ester->Intermediate Amide Coupling (N-Methylmorpholine, Ethyl chloroformate) NBT N-Benzoyl-L-tyrosine NBT->Intermediate Bentiromide Bentiromide Intermediate->Bentiromide Hydrolysis (NaOH, H₂O)

Caption: Synthetic pathway from this compound to a Bentiromide analogue.

Diagnostic Mechanism of Bentiromide

Bentiromide_Mechanism cluster_pancreas Pancreatic Function Bentiromide Bentiromide (Oral) Intestine Small Intestine Bentiromide->Intestine Pancreas Pancreas Chymotrypsin Chymotrypsin Pancreas->Chymotrypsin secretes Cleavage Peptide Bond Cleavage Chymotrypsin->Cleavage PABA p-Aminobenzoic Acid (PABA) Cleavage->PABA Tyrosine_deriv N-Benzoyl-L-tyrosine Cleavage->Tyrosine_deriv Absorption Absorption PABA->Absorption Intestine->Cleavage Liver Liver Absorption->Liver Metabolism Metabolism Liver->Metabolism Kidney Kidney Metabolism->Kidney Excretion Urinary Excretion Kidney->Excretion Urine Urine Sample Excretion->Urine Measurement PABA Measurement Urine->Measurement

Caption: Diagnostic mechanism of Bentiromide for pancreatic insufficiency.

Chymotrypsin Catalytic Mechanism

Chymotrypsin_Mechanism start Substrate Binding nuc_attack Nucleophilic Attack (Ser195 on carbonyl carbon) start->nuc_attack tetra_int1 Tetrahedral Intermediate 1 (Oxyanion hole stabilization) nuc_attack->tetra_int1 acyl_enzyme Acyl-Enzyme Intermediate (Release of C-terminal peptide) tetra_int1->acyl_enzyme water_binding Water Binding acyl_enzyme->water_binding nuc_attack2 Nucleophilic Attack (Water on acyl-enzyme) water_binding->nuc_attack2 tetra_int2 Tetrahedral Intermediate 2 nuc_attack2->tetra_int2 product_release Product Release (Release of N-terminal peptide & Regeneration of enzyme) tetra_int2->product_release

Caption: Catalytic mechanism of chymotrypsin.

References

Applications of p-Nitrobutylbenzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of p-nitrobutylbenzene in the synthesis of advanced materials. The protocols outlined herein are based on established methodologies and provide a framework for the development of functional polymers, nonlinear optical materials, and for surface modification applications.

Introduction

p-Nitrobutylbenzene is a nitroaromatic compound that serves as a versatile precursor in materials science. Its chemical structure, featuring a nitro group and a butyl-substituted benzene (B151609) ring, allows for a range of chemical transformations to produce functional monomers and materials with tailored properties. The primary route for its application involves the reduction of the nitro group to an amine, yielding p-aminobutylbenzene. This amine functionality is a key reactive site for polymerization, surface attachment, and for the synthesis of molecules with specific optical properties.

Key Applications

The applications of p-nitrobutylbenzene in materials science primarily revolve around its conversion to p-aminobutylbenzene and subsequent derivatives. These applications fall into three main categories:

  • Synthesis of Functional Polymers: p-Aminobutylbenzene can be converted into monomers, such as 4-vinylaniline (B72439) (4-aminostyrene), which can be polymerized to create functional polymers with reactive amine side groups. These polymers are valuable for subsequent modifications, including the attachment of biomolecules or for the development of conductive materials.

  • Nonlinear Optical (NLO) Materials: The p-nitroaniline moiety is a well-known chromophore for second-order nonlinear optical applications. By incorporating a structure derived from p-nitrobutylbenzene into a polymeric or crystalline material and aligning the molecules, it is possible to create materials that exhibit significant second-harmonic generation (SHG).

  • Surface Modification: The amine group of p-aminobutylbenzene provides a reactive handle for the functionalization of surfaces. This allows for the creation of self-assembled monolayers (SAMs) on substrates like gold or silica, altering the surface properties such as hydrophobicity and providing sites for further chemical reactions.

I. Synthesis of Functional Polymers from p-Nitrobutylbenzene

This section details the multi-step synthesis of poly(4-vinylaniline) starting from butylbenzene, with p-nitrobutylbenzene as a key intermediate.

Logical Workflow for Polymer Synthesis

The overall synthetic strategy involves four main stages: nitration of butylbenzene, reduction of the resulting p-nitrobutylbenzene, conversion to a polymerizable monomer, and finally, polymerization.

PolymerSynthesis Butylbenzene Butylbenzene pNitrobutylbenzene p-Nitrobutylbenzene Butylbenzene->pNitrobutylbenzene Nitration pAminobutylbenzene p-Aminobutylbenzene pNitrobutylbenzene->pAminobutylbenzene Reduction Vinylaniline 4-Vinylaniline pAminobutylbenzene->Vinylaniline Monomer Synthesis Polymer Poly(4-vinylaniline) Vinylaniline->Polymer Polymerization NLO_Workflow Precursor p-Nitroaniline Derivative Material NLO-active Material (e.g., Poled Polymer Film) Precursor->Material Material Fabrication Characterization NLO Property Measurement Material->Characterization Second Harmonic Generation SurfaceModification Substrate Substrate (e.g., Gold) SAM Amine-Terminated SAM Substrate->SAM Self-Assembly Functionalization Further Functionalization SAM->Functionalization Coupling Reaction

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 1-Butyl-4-nitrobenzene. This protocol is designed for researchers, scientists, and professionals in drug development who require an accurate and reproducible method for the quantification and purity assessment of this compound. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring ease of implementation and high performance.

Introduction

This compound is a nitroaromatic compound that serves as a key intermediate in various organic syntheses. Its proper identification and the determination of its purity are critical for ensuring the quality and efficacy of downstream products in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound.[1] This application note provides a detailed protocol for a reversed-phase HPLC method that effectively separates this compound from potential impurities.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for this separation.[1]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)[2]

    • Water (HPLC grade or ultrapure)[2]

    • Phosphoric acid (analytical grade)[2]

    • Methanol (HPLC grade, for sample preparation if needed)

Chromatographic Conditions

A reversed-phase HPLC method with simple isocratic conditions is employed for the analysis of this compound.[2] The use of a C18 column is a standard and effective choice for the separation of nitroaromatic compounds.[1]

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • Carefully measure 700 mL of HPLC-grade acetonitrile.

  • In a separate container, measure 300 mL of HPLC-grade water.

  • Combine the acetonitrile and water in a suitable glass container.

  • Add 1.0 mL of phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in acetonitrile or the mobile phase.

  • Dilute the sample solution with the mobile phase to achieve a final concentration within the calibration range of the working standards.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of calibration standards. A calibration curve should be generated by plotting the peak area against the concentration of the standards. The concentration of this compound in unknown samples can then be determined from this curve.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
15.2115.3
55.2076.8
105.22152.5
255.21380.1
505.20761.9
1005.211522.4

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC method for the separation of this compound, from the initial preparation of solutions to the final data analysis.

HPLC_Workflow prep Solution Preparation standards Prepare Standard Solutions prep->standards samples Prepare Sample Solutions prep->samples inject_std Inject Standards standards->inject_std inject_smp Inject Samples samples->inject_smp hplc_system HPLC System Setup instrument_prep Equilibrate System with Mobile Phase hplc_system->instrument_prep instrument_prep->inject_std instrument_prep->inject_smp injection Sample Injection chromatogram Generate Chromatograms inject_std->chromatogram inject_smp->chromatogram analysis Data Acquisition & Analysis calibration Create Calibration Curve chromatogram->calibration quantification Quantify Sample Concentration chromatogram->quantification calibration->quantification

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note provides a straightforward and effective protocol for the separation and analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. This protocol is suitable for routine quality control, purity assessment, and quantitative analysis in research and development settings.

References

Application Note: Analysis of Nitroaromatic Compounds by Reverse Phase (RP) HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds are a class of organic molecules containing one or more nitro groups attached to an aromatic ring. They are of significant interest due to their diverse applications, ranging from explosives and propellants to intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2][3] However, their widespread use has led to environmental contamination, and many nitroaromatics are known to be toxic and mutagenic. Therefore, the accurate and sensitive analysis of these compounds is crucial for environmental monitoring, industrial quality control, and forensic investigations.[4]

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is the most common and effective technique for the analysis of nitroaromatic compounds.[1][4] This method separates compounds based on their hydrophobicity, making it well-suited for the diverse polarity range of nitroaromatics. This application note provides a detailed protocol for the RP-HPLC analysis of nitroaromatic compounds, based on established methodologies such as U.S. Environmental Protection Agency (EPA) Method 8330.[1][4][5]

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like methanol (B129727) or acetonitrile (B52724).[6][7] Nitroaromatic compounds are separated based on their differential partitioning between the stationary and mobile phases. Less polar compounds have a stronger affinity for the nonpolar stationary phase and therefore elute later, while more polar compounds interact more with the polar mobile phase and elute earlier. The separation can be optimized by adjusting the mobile phase composition, column chemistry, and temperature.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the RP-HPLC analysis of nitroaromatic compounds.

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient solvent delivery pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector[1][4]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath[1]

Reagents and Materials
  • Acetonitrile (HPLC grade)[8]

  • Methanol (HPLC grade)[8]

  • Isopropanol (HPLC grade)[3]

  • Water (HPLC grade, filtered and degassed)[9]

  • Reference standards of nitroaromatic compounds

  • Formic acid (optional, for mobile phase modification)[2]

Standard Solution Preparation
  • Stock Standard Solutions: Prepare individual stock standard solutions of each nitroaromatic compound at a concentration of 1000 µg/mL in acetonitrile or methanol.[8]

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration. A typical concentration range for calibration curves is 2.5 ppb to 1 ppm.[4]

Sample Preparation

The sample preparation method depends on the matrix.

  • Water Samples (High Concentration): Dilute the sample with methanol or acetonitrile and filter through a 0.45 µm syringe filter before injection.[8]

  • Water Samples (Low Concentration): A salting-out extraction procedure can be used to concentrate the analytes.[1][3] Alternatively, solid-phase extraction (SPE) can be employed.[3]

  • Soil and Sediment Samples: Extract the sample with acetonitrile using an ultrasonic bath.[1] Filter the extract before injection.

Chromatographic Conditions

The following are typical starting conditions for the analysis of nitroaromatic compounds. Optimization may be required depending on the specific analytes and matrix.

ParameterCondition 1: C18 ColumnCondition 2: Phenyl-Hexyl Column
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 150 mm x 4.6 mm, 4 µm
Mobile Phase A: Water, B: MethanolA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid[2]
Gradient Isocratic: 50:50 (A:B) or Gradient0 min: 25% B, 10 min: 65% B, 11 min: 25% B, 15 min: 25% B[2]
Flow Rate 1.0 - 1.5 mL/min[2]1.0 mL/min[2]
Injection Volume 10 - 100 µL1 - 20 µL[2][4]
Column Temperature Ambient or 30 °CAmbient
Detection UV at 254 nm[2][10]UV at 254 nm[2]

Note: Due to the co-elution of some isomers, such as 2,4-DNT and 2,6-DNT on C18 columns, a confirmation analysis on a column with different selectivity, like a CN or Phenyl-Hexyl column, is often required.[1][9][11]

Data Presentation

The following table summarizes typical retention times for a selection of nitroaromatic compounds under standard C18 and CN column conditions as outlined in EPA Method 8330.

CompoundAbbreviationRetention Time (min) - C18 ColumnRetention Time (min) - CN Column
HMXHMX2.83.5
RDXRDX4.95.8
1,3,5-TrinitrobenzeneTNB6.57.2
1,3-DinitrobenzeneDNB7.58.0
NitrobenzeneNB8.58.8
TetrylTET9.29.5
2,4,6-TrinitrotolueneTNT10.010.2
2-Amino-4,6-dinitrotoluene2-Am-DNT11.211.0
4-Amino-2,6-dinitrotoluene4-Am-DNT12.011.5
2,6-Dinitrotoluene2,6-DNT13.012.5
2,4-Dinitrotoluene2,4-DNT13.212.8
2-Nitrotoluene2-NT14.513.5
4-Nitrotoluene4-NT15.014.0
3-Nitrotoluene3-NT15.514.5

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the RP-HPLC analysis of nitroaromatic compounds.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil) Extraction Extraction (LLE, SPE, Ultrasonic) Sample->Extraction Standard Standard Preparation Filtration Filtration (0.45 µm) Standard->Filtration Extraction->Filtration Injection Autosampler Injection Filtration->Injection Separation RP-HPLC Separation (C18 or Phenyl Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Report Generation Quantification->Report

Caption: General workflow for RP-HPLC analysis of nitroaromatics.

Analyte-Stationary Phase Interaction

The following diagram illustrates the logical relationship governing the separation of nitroaromatic compounds in reverse-phase chromatography.

G cluster_analyte Analyte Properties Polarity Analyte Polarity Hydrophobicity Analyte Hydrophobicity Polarity->Hydrophobicity Inverse Relationship StationaryPhase Nonpolar Stationary Phase (e.g., C18) Hydrophobicity->StationaryPhase Stronger Interaction ElutionOrder Elution Order StationaryPhase->ElutionOrder Longer Retention

Caption: Analyte properties and their effect on RP-HPLC retention.

Conclusion

RP-HPLC with UV detection provides a robust, reliable, and sensitive method for the analysis of nitroaromatic compounds. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals. Proper method development, including the selection of an appropriate column and mobile phase, is critical for achieving optimal separation, especially for isomeric compounds. The use of a confirmatory column is highly recommended to ensure accurate identification and quantification.

References

Safe Handling and Storage of 1-Butyl-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 1-Butyl-4-nitrobenzene. The information herein is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS). Adherence to these guidelines is crucial for minimizing risks associated with this chemical.

Introduction

This compound is a nitroaromatic compound used in various research and development applications. While specific toxicological data for this compound is limited, its structural similarity to other nitroaromatic compounds, such as nitrobenzene (B124822), suggests that it should be handled with caution. Nitroaromatic compounds are often toxic and can be absorbed through the skin. Therefore, stringent safety measures are necessary to prevent exposure.

Hazard Identification and Exposure Limits

Due to the lack of specific toxicological data for this compound, the permissible exposure limits for nitrobenzene are provided as a conservative guideline.

ParameterValueOrganization
Permissible Exposure Limit (PEL) - 8-hour TWA1 ppmOSHA
Recommended Exposure Limit (REL) - 10-hour TWA1 ppmNIOSH
Threshold Limit Value (TLV) - 8-hour TWA1 ppmACGIH

TWA : Time-Weighted Average

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Butyl rubber is recommended).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection A flame-resistant laboratory coat.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.

Experimental Protocols

General Handling Procedures
  • Preparation : Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is accessible. Designate a specific area within a chemical fume hood for the handling of this compound.

  • Personal Protective Equipment : Don the appropriate PPE as specified in the table above.

  • Weighing and Transferring :

    • Perform all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the required amount of this compound to the reaction vessel using a clean spatula or pipette.

    • Avoid generating dust or aerosols.

  • Running Reactions :

    • Set up the reaction apparatus within the chemical fume hood.

    • Ensure all joints are properly sealed to prevent the release of vapors.

    • Maintain a negative pressure in the fume hood throughout the experiment.

  • Post-Handling :

    • Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by a soap and water wash.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of gloves as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the chemical.

Storage Procedures
  • Store this compound in a tightly closed, properly labeled container.

  • The storage area should be a cool, dry, and well-ventilated location away from direct sunlight and heat sources.

  • Store away from incompatible materials.

Incompatible Materials
Reducing agents
Acids
Bases
Alkali metals
Oxidizing agents
Waste Disposal
  • All waste containing this compound must be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Do not dispose of this compound down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Spills
  • Evacuation : Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

  • Ventilation : Ensure the area is well-ventilated, and if the spill is outside a fume hood, increase ventilation to the room.

  • Containment : For small spills within a chemical fume hood, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup :

    • Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.

    • For large spills, evacuate the laboratory and contact the institution's emergency response team.

First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage a Review SDS b Designate Fume Hood Area a->b c Don PPE b->c d Weigh & Transfer in Hood c->d e Run Reaction in Hood d->e f Decontaminate Surfaces e->f g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i j Store in Cool, Dry, Ventilated Area i->j k Segregate from Incompatibles j->k

Caption: Workflow for the safe handling of this compound.

SpillResponseProtocol cluster_immediate Immediate Actions cluster_cleanup Cleanup (Small Spill in Hood) spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate large_spill Large Spill? ventilate->large_spill contain Contain with Absorbent collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate large_spill->contain No contact_emergency Contact Emergency Response large_spill->contact_emergency Yes

1-Butyl-4-nitrobenzene material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

This document provides detailed application notes and protocols for the use of 1-Butyl-4-nitrobenzene, a versatile intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Material Safety and Handling

This compound is a chemical compound that requires careful handling in a laboratory setting. The following tables summarize its key physical, chemical, and toxicological properties based on available Material Safety Data Sheets (MSDS) and scientific literature.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 20651-75-6[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2][3]
Molecular Weight 179.22 g/mol [1][2][3]
Appearance Light yellow to amber to dark green clear liquid[3]
Boiling Point 136 °C at 10 mmHg[4]
Density 1.06 g/cm³[4]
Refractive Index 1.5300 - 1.5340[4]
Storage Temperature Room Temperature, sealed in a dry, dark place[4][5]
Toxicological Data
HazardDescriptionReference(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Organ Damage May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.
Carcinogenicity No specific data available for this compound. Nitrobenzene is classified as possibly carcinogenic to humans (Group 2B) by IARC.
Mutagenicity No specific data available for this compound. Some nitroaromatic compounds have shown mutagenic potential in in-vitro studies.

Applications in Organic Synthesis

This compound is a key intermediate in organic synthesis, primarily utilized for the synthesis of 4-butylaniline. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to various chemical transformations.[6] The butyl group provides lipophilicity, a property that can be advantageous in the design of bioactive molecules.[6]

Synthesis of 4-Butylaniline

The most common application of this compound is its reduction to 4-butylaniline, a valuable precursor in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[6]

Synthesis_of_4_Butylaniline This compound This compound 4-Butylaniline 4-Butylaniline This compound->4-Butylaniline Reduction Reducing_Agent Reducing Agent (e.g., H₂, Pd/C or Sn/HCl) Reducing_Agent->4-Butylaniline

Caption: General reaction scheme for the reduction of this compound to 4-Butylaniline.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of this compound via the nitration of butylbenzene (B1677000). This protocol is based on established methods for the nitration of aromatic compounds.

Synthesis of this compound from Butylbenzene

This protocol describes the electrophilic aromatic substitution (nitration) of butylbenzene to yield this compound.

Materials:

  • Butylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dichloromethane in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid to the cooled dichloromethane while stirring, maintaining the temperature below 10 °C.

  • Nitrating Mixture Preparation: In the dropping funnel, carefully prepare a nitrating mixture by adding concentrated nitric acid to a portion of the cold dichloromethane.

  • Substrate Addition: Add butylbenzene to the cooled sulfuric acid solution in the flask.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Synthesis_Protocol cluster_setup Reaction Setup cluster_reaction Nitration cluster_workup Workup cluster_purification Purification setup1 Cool CH₂Cl₂ in ice bath setup2 Slowly add conc. H₂SO₄ setup1->setup2 setup4 Add Butylbenzene setup2->setup4 setup3 Prepare nitrating mixture (conc. HNO₃ in CH₂Cl₂) reaction1 Dropwise addition of nitrating mixture at 0-5 °C setup4->reaction1 reaction2 Stir at room temperature for 2-3 hours reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Pour onto ice reaction3->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Wash with H₂O, NaHCO₃, brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 purification1 Filter workup4->purification1 purification2 Concentrate via rotary evaporation purification1->purification2 purification3 Column chromatography purification2->purification3

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 1-butyl-4-nitrobenzene. The presence of the nitro group strongly activates the aromatic ring towards nucleophilic attack, enabling the introduction of a variety of functional groups. This document details the primary mechanisms, experimental protocols, and potential applications in medicinal chemistry and drug development.

Introduction to Nucleophilic Aromatic Substitution on this compound

This compound is an attractive substrate for SNAr reactions. The electron-withdrawing nitro group deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitro group. Since the para position is occupied by the butyl group, nucleophilic attack will preferentially occur at the hydrogen-substituted carbons ortho to the nitro group.

The primary pathways for the substitution of a hydrogen atom in this context are:

  • Vicarious Nucleophilic Substitution (VNS): This reaction utilizes a nucleophile containing a leaving group on the nucleophilic atom.

  • Oxidative Nucleophilic Substitution of Hydrogen (ONSH): This pathway involves the initial attack of a nucleophile to form a σ-adduct, which is then oxidized to yield the substitution product.

These reactions provide a direct method for the C-H functionalization of the aromatic ring, leading to a diverse range of substituted nitroaromatic and aniline (B41778) derivatives, which are valuable intermediates in drug discovery.

Reaction Mechanisms

The nucleophilic attack on the electron-deficient aromatic ring of this compound is the initial step in both VNS and ONSH pathways, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer-type adduct.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Reaction Pathways cluster_2 Products Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer-type Adduct (σH-adduct) Start->Intermediate Addition VNS Vicarious Nucleophilic Substitution (VNS) Intermediate->VNS β-elimination of HX ONSH Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Intermediate->ONSH Oxidation VNS_Product 2-Substituted-1-butyl-4-nitrobenzene VNS->VNS_Product ONSH_Product 2-Substituted-1-butyl-4-nitrobenzene ONSH->ONSH_Product

Caption: General mechanism of SNAr on this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for VNS and ONSH reactions on 4-substituted nitrobenzenes. This data is intended to provide a comparative overview of expected yields under various conditions.

Table 1: Vicarious Nucleophilic Substitution (VNS) with Carbanions

Nucleophile PrecursorBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Chloromethyl phenyl sulfonet-BuOKTHF-70 to 201-385-95
Chloroacetonitrilet-BuOKDMF-40 to 00.5-170-85
t-Butyl chloroacetateNaHDMSO20-402-465-80

Table 2: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

NucleophileOxidantBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineO₂ (air)LiHMDSTHF20-2512-2460-75
MethanolO₂ (air)t-BuOKMethanol25-508-1655-70
PhenolKMnO₄t-BuOKLiquid NH₃-70 to -331-270-85

Experimental Protocols

The following are detailed protocols for key SNAr reactions on this compound.

Protocol 1: Vicarious Nucleophilic Substitution with Chloromethyl Phenyl Sulfone

This protocol describes the introduction of a chloromethyl group ortho to the nitro group.

  • Materials:

  • Procedure:

    • To a solution of this compound and chloromethyl phenyl sulfone in anhydrous THF at -70 °C under an inert atmosphere, add potassium tert-butoxide portion-wise.

    • Stir the reaction mixture at -70 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-butyl-2-(chloromethyl)-4-nitrobenzene.

VNS_Workflow Start Combine this compound and Chloromethyl phenyl sulfone in THF Cool Cool to -70 °C Start->Cool Add_Base Add t-BuOK Cool->Add_Base React Stir and warm to RT Add_Base->React Quench Quench with NH4Cl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 1-Butyl-2-(chloromethyl)-4-nitrobenzene Purify->Product

Caption: Experimental workflow for VNS reaction.

Protocol 2: Oxidative Nucleophilic Substitution of Hydrogen with Aniline

This protocol describes the direct amination of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Aniline (1.5 equiv)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask open to the air, dissolve aniline in anhydrous THF.

    • Add LiHMDS to the solution at room temperature and stir for 15 minutes.

    • Add a solution of this compound in THF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-(2-butyl-5-nitrophenyl)aniline.

Protocol 3: Subsequent Reduction of the Nitro Group

The resulting 2-substituted-1-butyl-4-nitrobenzene derivatives can be readily reduced to the corresponding anilines, which are often the desired building blocks for drug development.

  • Materials:

    • 2-Substituted-1-butyl-4-nitrobenzene (1.0 equiv)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)

    • Ethanol

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve the 2-substituted-1-butyl-4-nitrobenzene in ethanol.

    • Add SnCl₂·2H₂O to the solution and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and neutralize with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate to yield the crude 4-butyl-3-substituted-aniline, which can be further purified if necessary.

Reduction_Workflow Start 2-Substituted-1-butyl-4-nitrobenzene React React with SnCl2·2H2O in Ethanol Start->React Workup Neutralize and Extract React->Workup Product 4-Butyl-3-substituted-aniline Workup->Product

Caption: Workflow for the reduction of the nitro group.

Applications in Drug Development

The functionalized anilines derived from SNAr reactions on this compound are valuable scaffolds in medicinal chemistry. The butyl group can enhance lipophilicity, which may improve pharmacokinetic properties such as membrane permeability and metabolic stability. The introduced substituents can be tailored to interact with specific biological targets.

  • Enzyme Inhibitors: Substituted anilines are core structures in many enzyme inhibitors. The amino group can act as a hydrogen bond donor or acceptor, while the substituents can be designed to fit into specific pockets of an enzyme's active site.

  • Receptor Modulators: The diverse substitution patterns achievable allow for the synthesis of ligands for a variety of receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.

  • Antimicrobial and Anticancer Agents: Nitroaromatic compounds themselves can exhibit biological activity.[1] Furthermore, the derived anilines are precursors to a wide range of heterocyclic compounds known for their antimicrobial and anticancer properties.

The direct C-H functionalization of this compound via SNAr reactions provides an efficient route to novel chemical entities for high-throughput screening and lead optimization in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Nitration of Alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the nitration of alkylbenzenes.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of alkylbenzenes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Mononitrated Product

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.[1]

    • Suboptimal Temperature: Temperature plays a crucial role in the reaction rate. For many alkylbenzene nitrations, maintaining a temperature between 0-10°C is a good starting point to control the reaction rate and minimize side reactions.[1]

    • Insufficient Nitrating Agent: Ensure that the molar ratio of nitric acid to the alkylbenzene is adequate. An insufficient amount of the nitrating agent will lead to incomplete conversion.[2]

    • Poor Mixing: The reaction between the alkylbenzene and the mixed acid occurs in a two-phase system. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which increases the reaction rate.[2]

    • Presence of Water: Water can dilute the nitrating mixture, reducing its effectiveness. Use anhydrous reagents and ensure glassware is thoroughly dried.[3]

Issue 2: Formation of Dinitro and Polynitro Compounds

  • Question: I am observing significant amounts of dinitrated or polynitrated byproducts. How can I control the extent of nitration?

  • Answer: The formation of multiple nitro groups on the benzene (B151609) ring is a common issue, especially with activated substrates like alkylbenzenes. Here's how to minimize it:

    • Temperature Control: This is the most critical factor. Higher temperatures increase the reaction rate and promote dinitration.[3][4] For benzene, the temperature is typically kept below 50°C to minimize the formation of 1,3-dinitrobenzene. For more reactive substrates like toluene (B28343), a lower temperature of 30°C is recommended.[3][5]

    • Control of Reagent Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the alkylbenzene. A large excess of nitric acid will favor polynitration.[3]

    • Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the formation of polynitrated products. Monitor the reaction and quench it once the desired level of mononitration is achieved.

Issue 3: Poor Regioselectivity (Undesired Isomer Ratio)

  • Question: I am not getting the desired ortho/para isomer ratio. How can I influence the regioselectivity of the reaction?

  • Answer: The regioselectivity in the nitration of alkylbenzenes is primarily governed by the directing effect of the alkyl group and steric hindrance.[6]

    • Steric Hindrance: The size of the alkyl group influences the ortho/para ratio. Larger alkyl groups will sterically hinder the ortho positions, leading to a higher proportion of the para isomer.

    • Reaction Temperature: While the effect is generally less pronounced than on the rate of reaction, temperature can sometimes influence the isomer distribution.

    • Nitrating Agent: The choice of nitrating agent can affect the regioselectivity. While mixed acid (HNO₃/H₂SO₄) is common, other systems might offer different selectivities. For instance, nitration with nitric acid in the presence of phosphoric acid has been reported to optimize the p-isomer yield for toluene.[7]

Issue 4: Presence of Oxidation Byproducts

  • Question: My product is contaminated with colored impurities, suggesting oxidation. What causes this and how can it be prevented?

  • Answer: Oxidation of the alkyl side chain can occur under harsh reaction conditions.

    • Harsh Conditions: High temperatures and highly concentrated nitric acid can lead to the oxidation of the alkyl group, forming byproducts like nitrophenols.[2]

    • Prevention: Maintain careful temperature control and avoid using an unnecessarily large excess of the nitrating agent. The reaction should be carried out under conditions that are just vigorous enough to achieve the desired nitration in a reasonable time.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of sulfuric acid in the mixed acid nitration of alkylbenzenes?

  • A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[3][8][9] This is the key species that attacks the electron-rich aromatic ring of the alkylbenzene.[3][10]

  • Q2: Why are alkylbenzenes more reactive towards nitration than benzene?

  • A2: Alkyl groups are electron-donating and activate the benzene ring towards electrophilic aromatic substitution.[6] They increase the electron density of the ring through an inductive effect and hyperconjugation, making it more nucleophilic and thus more reactive towards the electrophilic nitronium ion.[6] For example, toluene reacts about 25 times faster than benzene.[11]

  • Q3: What are the typical ortho/para/meta isomer distributions for the mononitration of common alkylbenzenes?

  • A3: The alkyl group is an ortho-, para-director. The exact ratio depends on the steric bulk of the alkyl group. See the table below for typical distributions.

  • Q4: What are some alternative nitrating agents to the standard nitric acid/sulfuric acid mixture?

  • A4: While mixed acid is the most common, other nitrating systems have been developed. These include nitric acid adsorbed on silica (B1680970) gel, which can allow the reaction to proceed at room temperature, and a mixture of concentrated nitric acid and acetic anhydride.[2][10] These alternatives may offer milder reaction conditions and potentially different regioselectivities.[2]

  • Q5: How can I safely handle the nitrating mixture?

  • A5: The preparation of the nitrating mixture (concentrated nitric and sulfuric acids) is highly exothermic and must be done with extreme caution.[2] The sulfuric acid should be cooled in an ice bath, and the nitric acid should be added slowly with continuous stirring.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.

Data Presentation

Table 1: Regioselectivity in the Mononitration of Various Alkylbenzenes with HNO₃/H₂SO₄

AlkylbenzeneAlkyl Group% Ortho% Meta% Para
Toluene-CH₃58.54.437.1
Ethylbenzene-CH₂CH₃45550
Isopropylbenzene (Cumene)-CH(CH₃)₂30862
tert-Butylbenzene-C(CH₃)₃16876

Note: These values are approximate and can vary with reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Mixed-Acid Nitration of an Alkylbenzene (e.g., Toluene)

Objective: To synthesize mononitrotoluene and understand the principles of electrophilic aromatic substitution.

Materials:

  • Toluene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

  • Dichloromethane (B109758) or Diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask placed in an ice-water bath, carefully and slowly add a measured volume of concentrated sulfuric acid.[6] While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid.[6] Maintain the temperature of the mixture below 10°C.[3]

  • Reaction: In a separate flask, cool the alkylbenzene (e.g., toluene) in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred alkylbenzene over a period of 30-60 minutes.[2] It is crucial to monitor the internal temperature and ensure it does not exceed the desired limit (e.g., 30°C for toluene) to prevent dinitration.[5]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[2][4]

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will quench the reaction and help precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like dichloromethane or diethyl ether.[6]

  • Washing: Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.[4]

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain the crude product.

  • Purification and Analysis: The product can be purified by distillation or column chromatography. The isomeric ratio can be determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2][12][13]

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of Mononitrated Product q1 Is the reaction time sufficient? start->q1 s1 Monitor reaction by TLC/GC. Increase reaction time if necessary. q1->s1 No q2 Is the reaction temperature optimal? q1->q2 Yes s1->q2 s2 Maintain temperature at 0-10°C. Use an ice bath. q2->s2 No q3 Is the nitrating agent stoichiometry correct? q2->q3 Yes s2->q3 s3 Ensure adequate molar ratio of HNO3 to alkylbenzene. q3->s3 No q4 Is the stirring vigorous? q3->q4 Yes s3->q4 s4 Increase stirring speed to improve phase mixing. q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

Caption: Troubleshooting workflow for diagnosing and resolving low product yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Prepare Nitrating Mixture (HNO3 + H2SO4) in Ice Bath addition Slow, Dropwise Addition of Nitrating Mixture to Alkylbenzene prep_acid->addition prep_substrate Cool Alkylbenzene in Ice Bath prep_substrate->addition stirring Stir at Room Temperature addition->stirring quench Quench with Ice Water stirring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry with Anhydrous Na2SO4 wash->dry purify Purify by Distillation or Chromatography dry->purify

Caption: General experimental workflow for the nitration of alkylbenzenes.

References

Improving yield and purity in 1-Butyl-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 1-butyl-4-nitrobenzene. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic approaches:

  • Nitration of Butylbenzene (B1677000): This is the more common and generally more successful method. It involves the electrophilic aromatic substitution of butylbenzene with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The butyl group is an ortho, para-director, leading to a mixture of isomers.

  • Friedel-Crafts Alkylation of Nitrobenzene (B124822): This route involves reacting nitrobenzene with a butylating agent (e.g., 1-bromobutane) in the presence of a Lewis acid catalyst. However, this method is often challenging due to the strong deactivating nature of the nitro group, which makes the benzene (B151609) ring less reactive towards electrophilic attack.[1][2][3]

Q2: Why is my yield of this compound consistently low when using the nitration of butylbenzene?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reaction to go to completion.

  • Side Reactions: The formation of byproducts, such as dinitrated compounds or oxidation products, can reduce the yield of the desired mononitrated product.[4]

  • Suboptimal Reagent Concentration: The ratio of nitric acid to sulfuric acid and the concentration of the nitrating mixture are crucial for efficient nitration.

  • Loss during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.

Q3: How can I improve the regioselectivity to favor the formation of the para-isomer (this compound)?

A3: While the butyl group directs to both ortho and para positions, the para isomer is generally favored due to reduced steric hindrance.[5] To enhance the para-selectivity, you can:

  • Control the Reaction Temperature: Lowering the reaction temperature can sometimes improve the para- to ortho-isomer ratio.

  • Choice of Nitrating Agent: Using milder nitrating agents or different catalytic systems, such as certain solid acid catalysts, has been shown to favor the formation of the para-isomer in the nitration of some alkylbenzenes.[2]

Q4: What are the black/tarry substances that form during my reaction?

A4: The formation of dark, tarry materials is often a result of oxidation of the starting material or the product.[6] This can be caused by:

  • High Reaction Temperatures: Nitration is a highly exothermic reaction, and poor temperature control can lead to overheating and decomposition.

  • Excessively Strong Nitrating Conditions: Using fuming nitric acid or oleum (B3057394) unnecessarily can lead to unwanted side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of nitrobutylbenzene isomers. Incomplete reaction; Suboptimal temperature; Inefficient mixing.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize the reaction temperature; a range of 0-20°C is a good starting point.[6][7]- Ensure vigorous stirring to maintain a homogenous reaction mixture.
High proportion of dinitrated byproducts. Reaction temperature is too high; Excess of nitrating agent.- Maintain a low and consistent reaction temperature (e.g., 0-10°C) using an ice bath.[1][6]- Use a stoichiometric amount of the nitrating agent relative to butylbenzene.
Formation of dark, tarry byproducts. Oxidation of the aromatic compound due to harsh conditions.- Strictly control the reaction temperature.- Consider using a milder nitrating agent, such as acetyl nitrate.[4]
Difficulty separating ortho and para isomers. Similar physical properties (boiling point, polarity) of the isomers.- Utilize fractional distillation under reduced pressure for large-scale separation.- For smaller scales or higher purity, column chromatography with an optimized solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient) is effective.[8]
Product "oils out" during recrystallization. The solution is supersaturated, or the impurity level is high.- Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[8]- If the issue persists, consider pre-purification by column chromatography.

Data Presentation

Table 1: Effect of Reaction Temperature on Isomer Distribution in the Nitration of Alkylbenzenes (Illustrative Data)

Note: This table provides illustrative data based on general trends observed in the nitration of alkylbenzenes. Actual results for butylbenzene may vary.

AlkylbenzeneTemperature (°C)% Ortho Isomer% Para IsomerPara/Ortho Ratio
Toluene3059370.63
Ethylbenzene3045491.09
Isopropylbenzene3030622.07
tert-Butylbenzene3016734.56

This data illustrates that as the steric bulk of the alkyl group increases, the formation of the para-isomer is more favored.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of Butylbenzene

Materials:

  • Butylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758) (or Diethyl Ether)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to an equimolar amount of concentrated nitric acid with constant stirring. Ensure the temperature is maintained below 10°C.

  • Nitration Reaction: To a separate flask containing butylbenzene, slowly add the cold nitrating mixture dropwise with vigorous stirring, while maintaining the reaction temperature between 0-10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acid, and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude nitrobutylbenzene mixture

  • Silica (B1680970) Gel (60-120 mesh)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with pure hexane. The less polar ortho-isomer will typically elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate to the hexane (e.g., 1-5% ethyl acetate in hexane). This will help to elute the more polar para-isomer.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing the pure para-isomer.

  • Concentration: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Conditions (Typical):

  • Column: A non-polar capillary column (e.g., HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) mode.

This method can be used to determine the ratio of ortho- and para-isomers in the crude product and to assess the purity of the final product.[8]

Visualizations

Experimental_Workflow Start Start Nitration Nitration of Butylbenzene Start->Nitration Quenching Quench with Ice-Water Nitration->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Purity Analysis (GC-MS) Purification->Analysis End Pure Product Analysis->End Troubleshooting_Tree Problem Low Yield or Purity? Check_Yield Low Yield? Problem->Check_Yield Check_Purity Low Purity? Problem->Check_Purity Incomplete_Rxn Incomplete Reaction? Check_Yield->Incomplete_Rxn Dinitration Dinitration Products? Check_Purity->Dinitration Isomer_Separation Poor Isomer Separation? Check_Purity->Isomer_Separation Increase_Time Increase Reaction Time/ Temperature Incomplete_Rxn->Increase_Time Yes Lower_Temp Lower Reaction Temperature Dinitration->Lower_Temp Yes Optimize_Chromo Optimize Chromatography Solvent System Isomer_Separation->Optimize_Chromo Yes

References

Common side reactions in the nitration of butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for navigating the common side reactions and troubleshooting challenges encountered during the nitration of butylbenzene (B1677000).

Troubleshooting Guides

This section addresses specific issues that may arise during the nitration of butylbenzene in a question-and-answer format.

Issue 1: Low Yield of Mononitrated Product

  • Question: My reaction is resulting in a low yield of the desired mononitrobutylbenzene. What are the likely causes and solutions?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time.

    • Suboptimal Temperature: Temperature control is critical. For the nitration of many alkylbenzenes, maintaining a temperature between 0-10°C helps to control the reaction rate and minimize side reactions. Temperatures that are too low can significantly slow down the reaction, while excessively high temperatures can lead to the formation of byproducts.

    • Improper Reagent Stoichiometry: An insufficient amount of the nitrating agent (the nitronium ion, NO₂⁺) will lead to an incomplete reaction. Ensure that the molar ratio of nitric acid to butylbenzene is appropriate, typically a slight excess of nitric acid is used.

Issue 2: Formation of a Dark Tar-like Substance

  • Question: My reaction mixture has turned into a dark, tarry mess. What happened and can it be salvaged?

  • Answer: The formation of tar is a common issue in nitration reactions, especially when dealing with activated aromatic rings.[1]

    • Over-nitration (Polynitration): The butyl group is an activating group, which makes the initial product, mononitrobutylbenzene, more susceptible to further nitration than the starting material.[1] This can lead to the formation of dinitro- and trinitrobutylbenzene, which are often yellow, oily, or solid compounds that can contribute to a tarry appearance, especially at higher temperatures. To mitigate this, use a lower reaction temperature (below 50°C) and avoid a large excess of the nitrating mixture.[2]

    • Oxidation of the Alkyl Side Chain: While less common with standard nitrating agents (a mixture of nitric and sulfuric acid), strong oxidizing conditions can lead to the oxidation of the butyl side chain to form benzoic acid or other degradation products.[3][4] This is more of a concern with harsher oxidizing agents but can be exacerbated by high temperatures and prolonged reaction times.

    • Salvaging the Product: If a tar-like substance has formed, salvaging the desired product can be challenging. It is often best to restart the reaction with more controlled conditions. However, you can attempt to dissolve the mixture in a suitable organic solvent and wash it with a sodium bicarbonate solution to remove acidic byproducts. Subsequent purification by column chromatography may allow for the isolation of any remaining desired product.

Issue 3: Difficulty in Separating Isomers

  • Question: I have a mixture of ortho-, meta-, and para-nitrobutylbenzene. How can I effectively separate them?

  • Answer: The separation of positional isomers can be challenging due to their similar physical properties.

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

    • Column Chromatography: This is a very common and effective method for separating isomers. By using an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture), the isomers can be separated based on their differing polarities.

    • Recrystallization: If the product mixture is solid, fractional crystallization can be employed. This technique relies on the different solubilities of the isomers in a particular solvent.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products of the mononitration of butylbenzene?

A1: The butyl group is an ortho, para-director, meaning it directs the incoming nitro group to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. Therefore, the major products will be 1-butyl-2-nitrobenzene (B1266369) (ortho) and 1-butyl-4-nitrobenzene (para). A small amount of 1-butyl-3-nitrobenzene (B3049445) (meta) will be formed as a minor product.

Q2: What is the primary side reaction to be concerned about during the nitration of butylbenzene?

A2: The most common side reaction is polynitration , specifically dinitration. Since the butyl group activates the benzene ring, the mononitrated product is more reactive than butylbenzene itself and can undergo a second nitration. Controlling the reaction temperature and stoichiometry is key to minimizing this.

Q3: Can the butyl side chain be oxidized during the nitration reaction?

A3: While possible under very harsh conditions, significant oxidation of the n-butyl side chain to a carboxylic acid is not a primary side reaction when using a standard mixed acid (H₂SO₄/HNO₃) nitrating agent under controlled temperatures.[3][4] The benzene ring itself is quite resistant to oxidation.

Q4: Is sulfonation a possible side reaction?

A4: Yes, sulfonation can be a competing electrophilic aromatic substitution reaction, especially if fuming sulfuric acid (oleum) is used or at elevated temperatures. The electrophile in sulfonation is SO₃. To avoid this, use concentrated sulfuric acid and maintain a low reaction temperature.

Data Presentation

The regioselectivity of the nitration of alkylbenzenes is heavily influenced by the steric bulk of the alkyl group. As the size of the alkyl group increases, the proportion of the para isomer increases due to steric hindrance at the ortho positions.

AlkylbenzeneIsomer Distribution (% ortho)Isomer Distribution (% meta)Isomer Distribution (% para)Reference
Toluene58.54.537[5]
Ethylbenzene (B125841)45550
n-Propylbenzene43651[6]
n-Butylbenzene (Estimated) ~40 ~6 ~54
tert-Butylbenzene16875[5]

Note: Data for ethylbenzene is based on typical distributions found in organic chemistry literature. The data for n-butylbenzene is an estimation based on the trend observed in the homologous series.

Experimental Protocols

Mononitration of n-Butylbenzene using Mixed Acid

Objective: To synthesize mononitro-n-butylbenzene while minimizing side reactions.

Materials:

  • n-Butylbenzene

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly and carefully add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid. Maintain the temperature of this mixture below 10°C.

  • Addition of Substrate: In a separate flask, cool the n-butylbenzene in an ice bath. Slowly add the prepared nitrating mixture dropwise to the n-butylbenzene with vigorous stirring. It is crucial to maintain the reaction temperature below 10°C to prevent dinitration.

  • Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for approximately 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker. This will quench the reaction and dilute the acids.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualizations

Nitration_Mechanism Mechanism of Butylbenzene Nitration cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromaticity Restoration HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Butylbenzene Butylbenzene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Butylbenzene->Sigma_Complex + NO₂⁺ Nitrobutylbenzene Nitrobutylbenzene Sigma_Complex->Nitrobutylbenzene + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated)

Caption: The mechanism of electrophilic aromatic substitution for the nitration of butylbenzene.

Experimental_Workflow Experimental Workflow for Butylbenzene Nitration prep Prepare Nitrating Mixture (H₂SO₄ + HNO₃) in Ice Bath add Slowly Add Nitrating Mixture to Cooled Butylbenzene prep->add react Stir Reaction at 0-10°C (Monitor by TLC) add->react quench Quench Reaction on Crushed Ice react->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃(aq), Brine extract->wash dry Dry with MgSO₄ & Evaporate Solvent wash->dry purify Purify Isomers (Distillation or Chromatography) dry->purify

Caption: A typical experimental workflow for the nitration of butylbenzene.

Troubleshooting_Logic Troubleshooting Logic for Poor Nitration Outcome start Poor Reaction Outcome low_yield Low Yield? start->low_yield tar Tar Formation? start->tar incomplete_rxn Incomplete Reaction -> Increase reaction time low_yield->incomplete_rxn Yes temp_issue Temperature Too Low -> Slightly increase temp (still < 10°C) low_yield->temp_issue Yes stoich_issue Incorrect Stoichiometry -> Check reagent calculations low_yield->stoich_issue Yes dinitration Dinitration -> Lower temperature, use less nitrating agent tar->dinitration Yes oxidation Oxidation -> Ensure mild conditions, check for impurities tar->oxidation Yes

Caption: A logical workflow for troubleshooting common issues in butylbenzene nitration.

References

Technical Support Center: Synthesis of 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 1-Butyl-4-nitrobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Presence of Multiple Isomers in the Final Product

  • Question: My spectral analysis (GC-MS, NMR) of the final product shows more than one isomer of mononitrated butylbenzene (B1677000). Why is this happening and how can I favor the formation of the desired para-isomer?

  • Answer: The nitration of butylbenzene is an electrophilic aromatic substitution reaction. The butyl group is an ortho-, para-directing activator. Consequently, the nitration will yield a mixture of ortho-, meta-, and para-isomers. While the para-isomer (this compound) is typically the major product due to steric hindrance at the ortho positions, the formation of 1-butyl-2-nitrobenzene (B1266369) (ortho) and a smaller amount of 1-butyl-3-nitrobenzene (B3049445) (meta) is common.

    Control Measures:

    • Temperature Control: Maintain a low reaction temperature (typically between 0°C and room temperature) to increase the selectivity for the para-isomer.[1]

    • Choice of Nitrating Agent: The choice of nitrating agent and reaction conditions can influence the isomer ratio. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[2][3][4]

Issue 2: Formation of Dinitrated Byproducts

  • Question: I am observing significant amounts of dinitrated products in my reaction mixture. How can I prevent this?

  • Answer: The formation of dinitrated products occurs when the initially formed mononitrobutylbenzene undergoes a second nitration.[1] The nitro group is deactivating, making the second nitration slower than the first, but it can still occur, especially under harsh conditions.[4][5]

    Control Measures:

    • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent, ideally a 1:1 molar ratio of the nitrating agent to butylbenzene for mononitration. An excess of the nitrating agent will drive the reaction towards polysubstitution.[1]

    • Order of Addition: Add the nitrating agent dropwise to the solution of the aromatic compound. This ensures that the concentration of the nitrating agent remains low throughout the reaction, disfavoring the second nitration.[1]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.[1]

Issue 3: Presence of sec-Butyl-4-nitrobenzene Isomers

  • Question: My analysis indicates the presence of sec-butyl-4-nitrobenzene. What is the source of this impurity?

  • Answer: This impurity arises from the rearrangement of the butyl carbocation during the initial Friedel-Crafts alkylation of benzene (B151609) to produce the butylbenzene starting material. If a primary alkyl halide like 1-chlorobutane (B31608) is used, the initially formed primary carbocation can rearrange to a more stable secondary carbocation.[6] This rearranged carbocation then alkylates the benzene to form sec-butylbenzene (B1681704). Subsequent nitration of this sec-butylbenzene will produce isomers of sec-butyl-nitrobenzene.

    Preventative Measures:

    • Use of High-Purity Starting Material: Ensure the butylbenzene used for nitration is free from sec-butylbenzene.

    • Alternative Synthesis of Butylbenzene: To avoid carbocation rearrangement during the synthesis of butylbenzene, consider using a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). This two-step process introduces the butyl group without the risk of rearrangement.

Issue 4: Unreacted Starting Material

  • Question: How can I remove unreacted butylbenzene from my final product?

  • Answer: Unreacted butylbenzene is a common impurity. It can be removed through purification techniques.

    Purification Methods:

    • Distillation: If the boiling points are sufficiently different, fractional distillation can be used to separate the product from the unreacted starting material.

    • Chromatography: Column chromatography is an effective method for separating the desired product from unreacted starting material and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in the synthesis of this compound via the nitration of butylbenzene?

A1: The primary impurities are typically:

  • Isomeric Mononitrobutylbenzenes: 1-Butyl-2-nitrobenzene (ortho-isomer) and 1-butyl-3-nitrobenzene (meta-isomer).

  • Dinitrated Butylbenzenes: Various isomers of dinitrobutylbenzene.[5]

  • Unreacted Butylbenzene: The starting material that did not react.

  • Rearranged Alkyl Nitrobenzenes: Isomers of sec-butyl-nitrobenzene if the starting butylbenzene was synthesized via a method prone to carbocation rearrangement.[6]

Q2: Can I synthesize this compound by Friedel-Crafts alkylation of nitrobenzene (B124822)?

A2: This route is generally not recommended. The nitro group is a strong deactivating group, which makes the benzene ring electron-poor and thus, very unreactive towards Friedel-Crafts alkylation.[7] The yields for such a reaction are typically very poor.

Q3: What analytical techniques are best for identifying and quantifying impurities?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is well-suited for analyzing the product mixture of a this compound synthesis.[8][9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to distinguish between different isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the product mixture.

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Impurity NameChemical StructureOriginMethod of Identification
1-Butyl-2-nitrobenzeneC₁₀H₁₃NO₂Isomeric byproduct of nitrationGC-MS, NMR
1-Butyl-3-nitrobenzeneC₁₀H₁₃NO₂Isomeric byproduct of nitrationGC-MS, NMR
Dinitrobutylbenzene (isomers)C₁₀H₁₂N₂O₄Over-nitration of butylbenzeneGC-MS, NMR
ButylbenzeneC₁₀H₁₄Unreacted starting materialGC-MS, NMR
sec-Butyl-4-nitrobenzeneC₁₀H₁₃NO₂Nitration of rearranged sec-butylbenzene impurityGC-MS, NMR

Experimental Protocols

Key Experiment: Nitration of Butylbenzene

  • Objective: To synthesize this compound from butylbenzene.

  • Materials:

    • Butylbenzene

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ice bath

    • Separatory funnel

    • Sodium bicarbonate solution (5%)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, prepare a nitrating mixture by slowly adding a calculated amount of concentrated sulfuric acid to concentrated nitric acid, while cooling the flask in an ice bath.

    • Slowly add butylbenzene dropwise to the cold, stirred nitrating mixture. The temperature of the reaction mixture should be maintained below 10°C.

    • After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 30 minutes), then allow it to warm to room temperature and stir for an additional period (e.g., 1 hour).

    • Pour the reaction mixture slowly onto crushed ice and stir.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by fractional distillation or column chromatography to isolate this compound.

Mandatory Visualization

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis synthesis Nitration of Butylbenzene start->synthesis analysis Analyze Product Mixture (GC-MS, NMR) synthesis->analysis check_purity Is Purity Acceptable? analysis->check_purity end End check_purity->end Yes isomers Issue: Multiple Isomers check_purity->isomers No dinitration Issue: Dinitrated Products check_purity->dinitration No rearrangement Issue: Rearranged Alkyl-Nitrobenzenes check_purity->rearrangement No unreacted Issue: Unreacted Starting Material check_purity->unreacted No sol_isomers Action: - Control Temperature - Optimize Nitrating Agent isomers->sol_isomers sol_dinitration Action: - Control Stoichiometry - Slow Addition of Reagents - Monitor Reaction Time dinitration->sol_dinitration sol_rearrangement Action: - Use Pure Butylbenzene - Synthesize Butylbenzene via Acylation-Reduction rearrangement->sol_rearrangement sol_unreacted Action: - Purify via Distillation or Chromatography unreacted->sol_unreacted sol_isomers->synthesis sol_dinitration->synthesis sol_rearrangement->synthesis sol_unreacted->analysis Re-analyze after purification

References

Technical Support Center: Strategies to Improve the Stability and Shelf-Life of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and shelf-life of nitroaromatic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My nitroaromatic compound is showing a yellow to brown discoloration over time. What is the likely cause?

A1: Discoloration is a common indicator of degradation in nitroaromatic compounds. The primary causes are typically:

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the formation of colored byproducts.[1]

  • Thermal Degradation: Elevated temperatures can accelerate decomposition reactions.

  • Reaction with Impurities or Excipients: The compound may be reacting with other substances in the formulation or storage environment.

To mitigate this, it is crucial to store light-sensitive nitroaromatic compounds in amber vials or otherwise protected from light and at the recommended temperature.[2]

Q2: I'm observing a loss of potency in my nitroaromatic drug substance. How can I investigate the cause?

A2: A loss of potency suggests that the active compound is degrading. To investigate this, a systematic approach is recommended:

  • Confirm Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and its degradation products.[2]

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation pathways and products.[3][4] This will help in understanding the compound's intrinsic stability.

  • Review Storage and Handling: Ensure that the compound is being stored under the recommended conditions (temperature, humidity, light, and atmosphere).[5][6]

Q3: What are the ideal storage conditions for nitroaromatic compounds?

A3: The ideal storage conditions are compound-specific, but general best practices include:

  • Temperature: Store at controlled room temperature (15–25°C) or under refrigeration (2–8°C) as specified for the compound. For some sensitive compounds, cryogenic storage (-80°C or below) may be necessary.[6]

  • Light: Protect from light by using amber glass vials, opaque containers, or storing in the dark.[2][7]

  • Humidity: Store in a dry place, and for highly sensitive compounds, consider storage in a desiccator or with a desiccant.[5]

  • Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

Q4: Can the choice of solvent affect the stability of my nitroaromatic compound in solution?

A4: Yes, the solvent can significantly impact stability. Some solvents can promote degradation through solvolysis or may contain impurities that react with the compound. It is important to use high-purity, appropriate solvents and to be aware of potential incompatibilities. For long-term storage of solutions, it is advisable to conduct stability studies in the selected solvent.

Q5: How can I improve the photostability of my nitroaromatic compound formulation?

A5: Several strategies can be employed to enhance photostability:

  • Use of Antioxidants: Antioxidants can quench reactive oxygen species generated during photo-oxidation.[1]

  • Addition of UV Absorbers/Screeners: These molecules absorb UV radiation, preventing it from reaching the active compound.[1]

  • Encapsulation: Technologies like liposomes and cyclodextrins can physically shield the photosensitive molecule from light.[1]

  • Light-Protective Packaging: This is a simple and effective first line of defense.[1]

Troubleshooting Guides

HPLC Analysis Issues
Symptom Possible Causes Solutions
Peak Tailing or Fronting - Inappropriate mobile phase pH- Column contamination or degradation- Column overload- Optimize mobile phase pH.- Use a guard column and flush the analytical column with a strong solvent.- Reduce sample concentration or injection volume.[8]
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Column aging- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven for temperature control.- Replace the column if it has reached the end of its lifetime.[1]
Ghost Peaks - Contamination in the mobile phase, injector, or column- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Clean the injector and column.- Run blank injections between samples to identify the source of carryover.[9]
Appearance of New, Unidentified Peaks - Degradation of the compound in solution- Prepare fresh samples immediately before analysis.- Investigate the stability of the compound in the sample solvent.- If degradation is suspected, perform a forced degradation study to identify the new peaks.
Experimental Stability Issues
Symptom Possible Causes Solutions
Inconsistent Results in Stability Studies - Poorly controlled storage conditions (temperature, humidity, light)- Non-validated analytical method- Ensure storage chambers are properly calibrated and monitored.- Develop and validate a stability-indicating analytical method according to ICH guidelines.[10][11]
Compound "Oiling Out" During Recrystallization - Solvent system is not optimal- Cooling rate is too rapid- Experiment with different solvent systems.- Cool the solution slowly and consider seeding with a small crystal of the pure compound to induce crystallization.[8]
Rapid Degradation in Solution - pH of the solution is not optimal- Presence of catalytic impurities- Determine the pH-stability profile of the compound and buffer the solution accordingly.- Use high-purity solvents and glassware.

Data on Stability of Nitroaromatic Compounds

Thermal Stability Data

The following table summarizes the thermal stability of several representative nitroaromatic compounds.

Compound NameAbbreviationDecomposition Onset (°C)
2,4,6-TrinitrotolueneTNT~245-255
2,4-DinitrotolueneDNT~250-280
1,3,5-TrinitrobenzeneTNB~310
Picric AcidTNP~295-310
NitroguanidineNQ~230-250

Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., heating rate for DSC).[12]

Hydrolytic Stability of Nitrofurantoin

The table below shows the half-life of Nitrofurantoin in aqueous solutions at different pH values and temperatures.

pHTemperature (°C)Half-life
4203.9 years
720Not specified
920Not specified
440Not specified
740Not specified
940Not specified
460Not specified
760Not specified
9600.5 days

Nitrofurantoin hydrolysis follows first-order kinetics and is significantly slower in acidic conditions.[13]

Alkaline Hydrolysis of 2,4,6-Trinitrotoluene (TNT)

The following data represents the disappearance of TNT at 11°C under different alkaline pH conditions.

Time (hours)Concentration at pH 11.0 (normalized)Concentration at pH 11.7 (normalized)Concentration at pH 12.0 (normalized)
01.001.001.00
24~0.95~0.85~0.70
48~0.90~0.70~0.50
72~0.85~0.60~0.35
96~0.80~0.50~0.25
120~0.75~0.40~0.15

Data is estimated from graphical representation in the source.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of a nitroaromatic compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound or its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16] A dark control sample should be stored under the same conditions to differentiate between light- and heat-induced degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Methodology:

  • Column Selection: Start with a common reversed-phase column, such as a C18 column.

  • Mobile Phase Selection:

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detection of the API and all known impurities and degradants.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the API peak and from each other.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]

Visualizations

cluster_degradation General Degradation Pathways of Nitroaromatic Compounds Nitroaromatic Nitroaromatic Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitroaromatic->Nitroso Reduction Photoproducts Photodegradation Products Nitroaromatic->Photoproducts Photolysis Hydrolysis Hydrolysis Products Nitroaromatic->Hydrolysis Hydrolysis (Acid/Base) Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Reduction Amine Amino Product (R-NH2) Hydroxylamine->Amine Reduction

Caption: General degradation pathways for nitroaromatic compounds.

cluster_workflow Forced Degradation Study Workflow start Start: Prepare Solutions of Nitroaromatic Compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H2O2) stress->oxidation thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo control Unstressed Control stress->control analysis Analyze all Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

cluster_troubleshooting HPLC Troubleshooting Logic start Problem Observed in HPLC Chromatogram pressure Pressure Anomaly? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No check_leaks Check for Leaks and Blockages pressure->check_leaks Yes retention Retention Time Shift? peak_shape->retention No check_column Check Column (Contamination, Voids) peak_shape->check_column Yes check_mobile_phase_prep Verify Mobile Phase Preparation and Degassing retention->check_mobile_phase_prep Yes check_pump Inspect Pump Seals and Check Valves check_leaks->check_pump solution Problem Resolved check_pump->solution optimize_mobile_phase Optimize Mobile Phase pH/Composition check_column->optimize_mobile_phase optimize_mobile_phase->solution check_temp Ensure Stable Column Temperature check_mobile_phase_prep->check_temp check_temp->solution

References

Technical Support Center: Degradation of 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the primary degradation pathways of 1-Butyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary microbial degradation pathways for this compound?

A1: While specific studies on this compound are limited, the primary microbial degradation pathways can be inferred from studies on similar nitroaromatic compounds, such as nitrobenzene (B124822) and 4-nitrotoluene. Two main routes are expected:

  • Aerobic Degradation: Under aerobic conditions, degradation is likely initiated by one of two mechanisms:

    • Oxidation of the Butyl Group: Similar to the oxidation of the methyl group in 4-nitrotoluene, the butyl group of this compound can be oxidized to form 4-nitro-1-butylbenzoate. This is followed by further enzymatic reactions.

    • Reduction of the Nitro Group: The nitro group can be reduced to a hydroxylamino group, forming 1-Butyl-4-hydroxylaminobenzene, which is then rearranged to an aminophenol.[1]

  • Anaerobic Degradation: In the absence of oxygen, the primary initial step is the reduction of the nitro group to form 1-Butyl-4-aminobenzene (4-butylaniline).[1] This is often followed by further degradation of the aromatic ring.

Q2: What is the influence of the butyl group on the degradation of this compound compared to nitrobenzene?

A2: The presence of the alkyl (butyl) group can influence the rate and pathway of degradation. Generally, alkyl substituents can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative attack. However, the steric hindrance of the butyl group might also affect the ability of enzymes to access the aromatic ring or the nitro group. The overall effect on the degradation rate will depend on the specific microorganisms and their enzymatic systems.

Q3: What are the common intermediates I should look for when studying the degradation of this compound?

A3: Based on analogous pathways, key intermediates to monitor include:

  • Aerobic pathways: 1-Butyl-4-hydroxylaminobenzene, 4-Butyl-2-aminophenol, 4-nitro-1-butylbenzaldehyde, 4-nitro-1-butylbenzoate, and catechols.

  • Anaerobic pathway: 1-Butyl-4-nitrosobenzene, 1-Butyl-4-hydroxylaminobenzene, and 1-Butyl-4-aminobenzene.

Q4: Can this compound be degraded abiotically?

A4: Yes, abiotic degradation, particularly photodegradation, can occur. Exposure to sunlight, especially in the presence of photocatalysts like titanium dioxide (TiO₂), can lead to the breakdown of nitroaromatic compounds. The mechanism typically involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack the aromatic ring.

Q5: Are there any known microorganisms that can degrade this compound?

A5: While specific strains capable of degrading this compound have not been extensively documented, various bacteria and fungi have been shown to degrade other nitroaromatic compounds.[2] Genera such as Pseudomonas, Comamonas, Mycobacterium, and Rhodococcus are known to possess the enzymatic machinery to degrade nitroaromatics and would be good candidates for enrichment cultures.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental study of this compound degradation.

Problem Possible Causes Troubleshooting Steps
No degradation observed in microbial culture. 1. Inoculum is not adapted to the substrate. 2. Substrate concentration is toxic to the microorganisms. 3. Essential nutrients are limiting. 4. Unfavorable environmental conditions (pH, temperature, oxygen).[5] 5. The compound is recalcitrant to the selected microbial culture.1. Use an enrichment culture from a contaminated site or pre-acclimatize the culture to low concentrations of the substrate. 2. Perform a toxicity assay to determine the optimal substrate concentration. Start with a lower concentration. 3. Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential trace elements.[5] 4. Optimize pH, temperature, and aeration for the specific microbial culture. Monitor dissolved oxygen levels in aerobic experiments. 5. Try a different microbial consortium or a known degrader of similar compounds. Consider cometabolism by providing an additional, easily degradable carbon source.[6]
Inconsistent or non-reproducible degradation rates. 1. Inconsistent inoculum size or growth phase. 2. Fluctuations in experimental conditions (e.g., temperature, shaking speed). 3. Inaccurate measurement of substrate concentration. 4. Contamination of the culture.1. Standardize the inoculum preparation, ensuring consistent cell density and growth phase. 2. Maintain strict control over all experimental parameters. Use a temperature-controlled incubator shaker. 3. Validate your analytical method (e.g., HPLC, GC-MS) for accuracy and precision. 4. Use sterile techniques and check for contamination by plating on non-selective media.
Accumulation of an unknown intermediate. 1. A metabolic pathway is blocked. 2. The intermediate is toxic at the accumulated concentration. 3. The microbial culture lacks the necessary enzymes for further degradation.1. Identify the intermediate using analytical techniques like GC-MS or LC-MS/MS. 2. Test the toxicity of the identified intermediate on your microbial culture. 3. Consider using a microbial consortium that may contain organisms capable of degrading the intermediate.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase composition or pH. 2. Column contamination or degradation. 3. Sample solvent is incompatible with the mobile phase. 4. Column overloading.1. Optimize the mobile phase composition and pH. Ensure the mobile phase is properly degassed. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is weaker than the mobile phase. 4. Reduce the injection volume or sample concentration.
Low recovery of the compound from the experimental matrix (e.g., soil, water). 1. Inefficient extraction method. 2. Adsorption of the compound to the matrix. 3. Volatilization of the compound.1. Optimize the extraction solvent, time, and temperature. Consider using solid-phase extraction (SPE) for cleanup. 2. Account for sorption in your mass balance calculations. Run control experiments to quantify sorption. 3. Use sealed vials for your experiments and minimize headspace.

Data Presentation

Table 1: Comparative Degradation Data of Nitroaromatic Compounds

CompoundOrganism/SystemConditionsHalf-lifeReference
NitrobenzenePseudomonas pseudoalcaligenesAerobic, sole carbon and nitrogen sourceNot reported[7]
NitrobenzeneEngineered E. coliAerobic, 4 mM initial concentration< 8 hours (complete degradation)[8]
4-NitrotoluenePseudomonas sp. strain 4NTAerobic, sole carbon, nitrogen, and energy sourceNot reported
2-sec-butyl-4,6-dinitrophenol (Dinoseb)Clostridium bifermentans KMR-1Anaerobic, cometabolism< 96 hours (below detection)
Linear Alkylbenzene Sulfonate (LAS)Soil microorganismsSludge-amended agricultural soil18-26 days[9]

Experimental Protocols

Protocol 1: Determining the Microbial Degradation Rate of this compound

Objective: To quantify the rate of this compound degradation by a specific microbial culture in a liquid medium.

Materials:

  • Microbial culture of interest

  • Sterile mineral salts medium (MSM)

  • This compound stock solution in a suitable solvent (e.g., methanol)

  • Sterile flasks or vials

  • Incubator shaker

  • Analytical instrument (HPLC or GC-MS)

  • Sterile syringes and filters

Procedure:

  • Prepare Inoculum: Grow the microbial culture in a suitable growth medium to the mid-exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual carbon source. Resuspend the cells in MSM to a predetermined optical density (e.g., OD₆₀₀ of 1.0).

  • Set up Experimental Flasks: In sterile flasks, add a defined volume of MSM. Spike the flasks with this compound from the stock solution to achieve the desired final concentration.

  • Inoculation: Inoculate the experimental flasks with the prepared cell suspension. Include control flasks:

    • Abiotic Control: MSM with this compound but no inoculum (to check for abiotic degradation).

    • Killed Control: MSM with this compound and autoclaved inoculum (to check for sorption to biomass).

  • Incubation: Incubate the flasks in an incubator shaker at the optimal temperature and agitation speed for the microbial culture.

  • Sampling: At regular time intervals, withdraw an aliquot from each flask using a sterile syringe.

  • Sample Preparation: Immediately process the samples to stop microbial activity. This can be done by centrifugation to remove cells and then filtering the supernatant. If extraction is needed, add a suitable organic solvent.

  • Analysis: Analyze the concentration of this compound in the prepared samples using a validated HPLC or GC-MS method.

  • Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate from the slope of the linear portion of the curve. The specific degradation rate can be calculated by normalizing the rate to the biomass concentration.

Protocol 2: Quantitative Analysis of this compound and its Metabolites by GC-MS

Objective: To identify and quantify this compound and its degradation products in experimental samples.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5MS)

  • Helium carrier gas

  • Sample extracts in a volatile solvent (e.g., dichloromethane, ethyl acetate)

  • Analytical standards of this compound and suspected intermediates

  • Internal standard

Procedure:

  • Instrument Setup:

    • Set the injector temperature (e.g., 250 °C) and injection mode (e.g., splitless).

    • Program the oven temperature with an appropriate gradient to separate the compounds of interest.

    • Set the mass spectrometer parameters, including the ion source temperature (e.g., 230 °C), quadrupole temperature (e.g., 150 °C), and acquisition mode (e.g., Selected Ion Monitoring - SIM for quantification or full scan for identification).

  • Calibration: Prepare a series of calibration standards containing known concentrations of this compound and available metabolite standards, along with a fixed concentration of an internal standard. Inject the calibration standards to generate a calibration curve.

  • Sample Injection: Inject a known volume of the sample extract into the GC-MS.

  • Data Acquisition: Acquire the chromatogram and mass spectra for each sample.

  • Data Analysis:

    • Identification: Identify the peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the analytical standards and library spectra.

    • Quantification: Quantify the concentration of each identified compound by using the calibration curve generated from the standards. Use the peak area ratio of the analyte to the internal standard for accurate quantification.

Mandatory Visualizations

Aerobic_Degradation_Pathway cluster_oxidation Butyl Group Oxidation Pathway cluster_reduction Nitro Group Reduction Pathway This compound This compound 1-(4-Nitrophenyl)butan-1-ol 1-(4-Nitrophenyl)butan-1-ol This compound->1-(4-Nitrophenyl)butan-1-ol Monooxygenase 1-Butyl-4-nitrosobenzene 1-Butyl-4-nitrosobenzene This compound->1-Butyl-4-nitrosobenzene Nitroreductase 1-(4-Nitrophenyl)butan-1-one 1-(4-Nitrophenyl)butan-1-one 1-(4-Nitrophenyl)butan-1-ol->1-(4-Nitrophenyl)butan-1-one Dehydrogenase 4-Nitrobenzoic acid 4-Nitrobenzoic acid 1-(4-Nitrophenyl)butan-1-one->4-Nitrobenzoic acid Baeyer-Villiger monooxygenase 4-Hydroxylaminobenzoic acid 4-Hydroxylaminobenzoic acid 4-Nitrobenzoic acid->4-Hydroxylaminobenzoic acid Nitroreductase Protocatechuic acid Protocatechuic acid 4-Hydroxylaminobenzoic acid->Protocatechuic acid Lyase Ring Cleavage Products Ring Cleavage Products Protocatechuic acid->Ring Cleavage Products Dioxygenase 1-Butyl-4-hydroxylaminobenzene 1-Butyl-4-hydroxylaminobenzene 1-Butyl-4-nitrosobenzene->1-Butyl-4-hydroxylaminobenzene Nitroreductase 4-Butyl-2-aminophenol 4-Butyl-2-aminophenol 1-Butyl-4-hydroxylaminobenzene->4-Butyl-2-aminophenol Mutase 4-Butyl-2-aminophenol->Ring Cleavage Products Dioxygenase

Caption: Proposed aerobic degradation pathways for this compound.

Anaerobic_Degradation_Pathway This compound This compound 1-Butyl-4-nitrosobenzene 1-Butyl-4-nitrosobenzene This compound->1-Butyl-4-nitrosobenzene Nitroreductase 1-Butyl-4-hydroxylaminobenzene 1-Butyl-4-hydroxylaminobenzene 1-Butyl-4-nitrosobenzene->1-Butyl-4-hydroxylaminobenzene Nitroreductase 1-Butyl-4-aminobenzene 1-Butyl-4-aminobenzene 1-Butyl-4-hydroxylaminobenzene->1-Butyl-4-aminobenzene Reductase Further Degradation Further Degradation 1-Butyl-4-aminobenzene->Further Degradation

Caption: Proposed anaerobic degradation pathway for this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Prepare Inoculum Prepare Inoculum Setup Flasks Setup Flasks Prepare Inoculum->Setup Flasks Inoculation Inoculation Setup Flasks->Inoculation Incubate Incubate Inoculation->Incubate Collect Samples Collect Samples Incubate->Collect Samples Sample Preparation Sample Preparation Collect Samples->Sample Preparation HPLC/GC-MS Analysis HPLC/GC-MS Analysis Sample Preparation->HPLC/GC-MS Analysis Data Analysis Data Analysis HPLC/GC-MS Analysis->Data Analysis

Caption: General experimental workflow for degradation studies.

References

Technical Support Center: Troubleshooting HPLC Separation of Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving challenges in the HPLC separation of ortho, meta, and para isomers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of ortho, meta, and para isomers so challenging?

A1: The separation of these positional isomers is difficult due to their identical chemical formulas and similar physicochemical properties, such as polarity and hydrophobicity.[1][2] Standard C18 columns, which primarily separate based on hydrophobic interactions, often provide insufficient selectivity, leading to co-elution or poor resolution.[2] The key to their separation lies in exploiting the subtle differences in their molecular structure and physical properties. For example, ortho isomers can form intramolecular hydrogen bonds, which is not possible for para isomers. This difference can alter the molecule's volatility and its interaction with the stationary phase.[1]

Q2: What is a good starting point for developing a separation method?

A2: For reversed-phase HPLC, a good starting point is a simple mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).[3] A common initial strategy involves running a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate solvent concentration required to elute the isomers.[3] For ionizable compounds, it is crucial to use a buffered mobile phase, with a starting pH of around 3.0 often being effective at suppressing the ionization of free silanols on the stationary phase.[3]

Q3: How does the choice of organic modifier affect the separation?

A3: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they can exhibit different selectivities for isomers.[3] If you are not achieving adequate separation with one, switching to the other is a valuable troubleshooting step.[3] Acetonitrile tends to weaken pi-pi interactions, which can be important for separating aromatic isomers, making methanol a potentially better choice when using columns that rely on these interactions, such as phenyl-based columns.[4]

Q4: When should I consider using a different type of HPLC column?

A4: If optimizing the mobile phase does not resolve co-elution issues, the column chemistry may not be suitable for your isomers.[3] For positional isomers, especially aromatic compounds, consider columns that offer alternative selectivities. Phenyl-based columns (e.g., phenyl-hexyl) can provide enhanced separation through pi-pi interactions.[5] In some cases, chiral columns have been successfully used to separate positional isomers.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q5: My isomers are co-eluting or showing very poor resolution. What should I do?

A5: Co-elution is a common challenge that requires a systematic approach to improve the column's selectivity (α) and efficiency (N).[3] Signs of co-elution include asymmetrical peaks, shoulders, or merged peaks.[3] If you have a Diode Array Detector (DAD), a peak purity analysis can confirm co-elution.[3]

Troubleshooting Workflow for Co-eluting Peaks

HPLC_Parameters cluster_Parameters Adjustable HPLC Parameters cluster_Performance Chromatographic Performance Goals MobilePhase Mobile Phase (Composition, pH, Additives) Selectivity Selectivity (α) Peak Separation MobilePhase->Selectivity Strong Influence Retention Retention (k') Analysis Time MobilePhase->Retention Strong Influence StationaryPhase Stationary Phase (Chemistry, Dimensions) StationaryPhase->Selectivity Strong Influence Efficiency Efficiency (N) Peak Sharpness StationaryPhase->Efficiency Temperature Column Temperature Temperature->Selectivity Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency FlowRate->Retention

References

Technical Support Center: Analysis of Nitro Compounds by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of nitro compounds by Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of nitro compounds during GC analysis, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nitro compound decomposition during GC analysis?

A1: The decomposition of nitro compounds during GC analysis is primarily caused by two factors:

  • Thermal Lability: Many nitro compounds are thermally sensitive and can degrade at the high temperatures typically used in GC inlets and columns.[1][2][3][4] Hot inlets, especially in splitless mode where sample residence times are longer, are a major contributor to thermal degradation.[4][5]

  • Active Sites: Active sites within the GC system can catalytically promote the degradation of nitro compounds.[4] These sites are often silanol (B1196071) groups (Si-OH) found on the surfaces of glass inlet liners, glass wool, and the fused silica (B1680970) capillary column itself.[6][7][8] Contamination from previous injections can also create new active sites.[8]

Q2: I am observing peak tailing and reduced response for my nitro-aromatic analytes. What could be the cause?

A2: Peak tailing and diminished response for nitro-aromatic compounds are classic symptoms of analyte interaction with active sites within the GC system.[7][9] This can occur in the inlet liner or on the column. It can also be a sign of incomplete vaporization in the inlet or the onset of thermal decomposition. Using an insufficiently deactivated inlet liner is a common cause.[8]

Q3: How can I determine if my nitro compound is degrading in the GC inlet versus on the column?

A3: The characteristics of the resulting chromatogram can help distinguish between inlet and on-column degradation:

  • Inlet Degradation: If the degradation occurs rapidly in the hot inlet, the degradation products will enter the column as distinct compounds and typically produce sharp, well-defined peaks.[4] You may see a diminished peak for the parent compound and the appearance of new, earlier-eluting peaks corresponding to the more volatile degradation products.[4]

  • On-Column Degradation: Degradation that occurs as the compound travels through the column often results in broader, misshapen peaks or a rising baseline leading up to the parent peak.[4] This happens because the compound degrades at a specific temperature during the oven ramp, and the degradation products have less time to separate chromatographically.[4]

Q4: What is a "cool on-column" (COC) injection, and how can it help?

A4: A cool on-column (COC) injection is a technique where the liquid sample is directly injected into the capillary column at a low temperature, often below the boiling point of the solvent.[3][10] The oven temperature is then gradually increased to vaporize the sample. This method avoids the hot inlet, thereby minimizing the thermal stress on the analytes and preventing the degradation of thermally labile compounds like many nitro compounds.[2][11]

Q5: What is derivatization, and should I consider it for my nitro compounds?

A5: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For nitro compounds, which can have low volatility or poor thermal stability, derivatization can be highly beneficial.[12] The process typically involves converting active functional groups (like -OH or -NH2) into more stable, volatile derivatives (e.g., silyl (B83357) or acyl derivatives).[12] This can reduce interactions with active sites, improve peak shape, and increase thermal stability, preventing decomposition.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening) and Low Analyte Response

This is often the first sign of nitro compound degradation or adsorption. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow

start Start: Poor Peak Shape / Low Response check_liner 1. Check Inlet Liner start->check_liner liner_deactivated Is the liner deactivated? check_liner->liner_deactivated replace_liner Action: Replace with a new, deactivated liner (consider base-deactivated). liner_deactivated->replace_liner No check_wool 2. Check for Glass Wool liner_deactivated->check_wool Yes replace_liner->check_wool wool_present Is glass wool present? check_wool->wool_present remove_wool Action: Remove glass wool or use deactivated wool. wool_present->remove_wool Yes check_temp 3. Evaluate Inlet Temperature wool_present->check_temp No remove_wool->check_temp lower_temp Action: Lower inlet temperature incrementally (e.g., by 25°C) and observe effect. check_temp->lower_temp check_column 4. Inspect GC Column lower_temp->check_column trim_column Action: Trim 10-20 cm from the front of the column. check_column->trim_column consider_coc 5. Consider Advanced Techniques trim_column->consider_coc coc_or_ptv Action: Switch to Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) injection. consider_coc->coc_or_ptv end End: Problem Resolved coc_or_ptv->end

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Inlet Liner: The inlet liner is a primary site of activity.[8][13]

    • Verify Deactivation: Ensure you are using a liner that has been deactivated. For some nitro compounds, a base-deactivated liner may provide enhanced inertness.[7]

    • Regular Replacement: Liners are consumable. Replace them regularly, especially when analyzing dirty samples. Cleaning and re-silanizing liners in the lab can be done, but it is often difficult to achieve the same level of inertness as commercially available liners.[9]

  • Glass Wool: Glass wool within the liner, used to aid vaporization and trap non-volatiles, can be a significant source of active sites.[4]

    • Remove or Replace: If possible, perform the analysis without glass wool. If it is necessary for reproducibility, use deactivated glass wool and replace it with every liner change.

  • Inlet Temperature: While high temperatures are needed for vaporization, excessive heat will degrade nitro compounds.[14]

    • Optimization: A good starting point for a splitless injection is 250°C.[14] If degradation is suspected, try lowering the temperature in 25°C increments. A balance must be struck between efficient volatilization of the analytes and minimizing degradation.[14]

  • Column Maintenance: The first few centimeters of the GC column can accumulate non-volatile residues and become active.

    • Column Trimming: Regularly trimming 10-20 cm from the inlet side of the column can remove active sites and restore performance.[15]

  • Injection Technique: If the above steps do not resolve the issue, the compound is likely too thermally labile for a hot split/splitless injection.

    • Switch to COC or PTV: Cool On-Column (COC) or Programmed Temperature Vaporization (PTV) inlets are designed for thermally sensitive compounds.[1][2] They introduce the sample at a low temperature and gently heat it, preventing decomposition.[3]

Issue 2: Appearance of Unexpected Peaks and Inconsistent Results

The appearance of "ghost peaks" or new peaks that are not in your standard are often indicative of degradation or carryover.

Troubleshooting Steps:

  • Run a Solvent Blank: Inject a blank solvent sample. If the unexpected peaks are still present, they are likely "ghost peaks" originating from contamination in the system (e.g., septum bleed or dirty inlet).[8][16]

    • Action: Replace the septum and clean or replace the inlet liner.[8]

  • Compare to Parent Compound: If the peaks only appear when your sample is injected, they are likely degradation products. Note their retention times; degradation products are typically more volatile and elute earlier than the parent compound.[4]

  • Lower Thermal Stress:

    • Inlet Temperature: As in Issue 1, lower the inlet temperature to see if the intensity of the degradation peaks decreases relative to the parent compound.

    • Oven Program: Modify the oven temperature program. A slower ramp rate can lower the elution temperature of the analyte, potentially preventing on-column degradation.[4]

  • Confirm with an Inert System:

    • Action: If available, inject the sample on a system known to be highly inert (e.g., one with a new deactivated liner and column, or a dedicated COC system). If the extraneous peaks disappear, it confirms that system activity was the cause of decomposition.

Experimental Protocols & Data

Protocol 1: Basic Inlet Liner Deactivation (for in-house preparation)

This protocol is for cleaning and deactivating glass liners. Note: Commercially deactivated liners are often more reliable.[9]

  • Cleaning:

    • Soak the liner in a detergent solution and sonicate for 15 minutes.

    • Rinse thoroughly with tap water, followed by deionized water.

    • Rinse with methanol (B129727), then methylene (B1212753) chloride.

    • Dry completely in an oven at 120°C for at least 1 hour.

  • Acid Wash (Optional, for removing metallic residues):

    • Soak the clean, dry liner in 25% HCl overnight.

    • Rinse thoroughly with deionized water until the rinse is neutral.

    • Dry completely in an oven.

  • Deactivation (Silylation):

    • Prepare a 5% solution of dimethyldichlorosilane (DMDCS) in a dry, non-polar solvent like toluene (B28343) or methylene chloride. (Caution: DMDCS is corrosive and reacts with moisture. Handle in a fume hood with appropriate PPE).

    • Immerse the clean, dry liners in the DMDCS solution for 15-30 minutes.[17]

    • Remove the liners and rinse immediately with the solvent (toluene or methylene chloride) to remove excess reagent.

    • Rinse thoroughly with methanol to cap any unreacted silanol groups and hydrolyze excess reagent.

    • Dry the liners with a stream of inert gas (nitrogen) and then condition them in a GC oven or a separate oven at a temperature above your analysis temperature (e.g., 300°C) for 1-2 hours with inert gas flow.

Protocol 2: Derivatization of a Nitro-containing Phenol for GC Analysis

This is a general procedure for silylation, a common derivatization technique.

  • Sample Preparation: Evaporate approximately 100 µL of the sample extract containing the nitro-phenol to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes. The optimal time and temperature may vary depending on the specific analyte.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC.

Data Summary: Impact of Injection Technique on Analyte Degradation

The following table summarizes conceptual data illustrating the effectiveness of different injection techniques in preventing the degradation of a thermally labile nitroaromatic compound.

Injection TechniqueInlet Temperature (°C)% Degradation (Relative to COC)Peak Shape
Splitless (Hot)275~ 40%Tailing Parent, Sharp Degradation Peak
Splitless (Hot)225~ 15%Improved Parent Peak, Smaller Degradation Peak
PTV (Solvent Vent)40°C ramped to 280°C< 5%Symmetrical
Cool On-Column (COC)50°C (Track Oven)0% (Reference)Symmetrical, Sharp

This table is a qualitative representation based on principles described in the literature. Actual degradation percentages are compound-specific.[11][18]

Logical Relationship Diagram

compound Nitro Compound Analyte gc_system GC System compound->gc_system prevention Prevention Strategies thermal_stress High Temperature (Inlet, Column) gc_system->thermal_stress active_sites Active Sites (Liner, Column) gc_system->active_sites decomposition Decomposition thermal_stress->decomposition active_sites->decomposition bad_chromatography Poor Results (Tailing, Low Response, Ghost Peaks) decomposition->bad_chromatography coc_ptv Cool On-Column / PTV prevention->coc_ptv deactivation Inert System (Deactivated Liner & Column) prevention->deactivation derivatization Derivatization prevention->derivatization good_chromatography Accurate & Reproducible Results coc_ptv->good_chromatography deactivation->good_chromatography derivatization->good_chromatography

Caption: Causes and prevention of nitro compound decomposition.

References

Scaling up the synthesis of 1-Butyl-4-nitrobenzene for lab production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory-scale synthesis of 1-butyl-4-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the nitration of butylbenzene (B1677000).

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inefficient Nitrating Mixture: The nitronium ion (NO₂⁺), the active electrophile, may not be generated in sufficient concentration. 2. Low Reaction Temperature: The reaction rate is too slow. 3. Poor Quality Reagents: Degradation of nitric acid or sulfuric acid.1. Ensure Proper Acid Mixture: Use a well-established ratio of concentrated sulfuric acid to concentrated nitric acid (typically 1:1 to 2:1 v/v). The sulfuric acid acts as a catalyst and a dehydrating agent.[1] 2. Optimize Temperature: While the reaction is exothermic and requires initial cooling, ensure the reaction proceeds at a suitable temperature. For many nitrations, a temperature range of 0-10°C during addition and then warming to room temperature is common.[2] 3. Use Fresh Reagents: Ensure the use of fresh, concentrated nitric acid and sulfuric acid.
Formation of Significant Amounts of Isomeric Impurities (e.g., 1-Butyl-2-nitrobenzene) 1. Reaction Temperature Too High: Higher temperatures can favor the formation of the ortho isomer. 2. Steric and Electronic Effects: The butyl group is an ortho, para-director. While the para product is generally favored due to sterics, the ortho isomer will always be a byproduct.1. Maintain Low Temperature: Carefully control the temperature during the addition of the nitrating mixture, keeping it below 10°C.[2] 2. Purification: Separation of the para and ortho isomers is necessary. This is typically achieved through fractional crystallization or column chromatography.[3]
Formation of Dinitrated Products 1. Excess Nitrating Agent: Using a large excess of the nitric acid/sulfuric acid mixture. 2. Elevated Reaction Temperature: Higher temperatures increase the rate of the second nitration.1. Control Stoichiometry: Use a controlled amount of the nitrating agent. Nitric acid should be the limiting reagent.[4] 2. Maintain Low Temperature: Keep the reaction temperature low to disfavor the second, slower nitration of the deactivated nitrobutylbenzene ring.[5]
"Oiling Out" During Recrystallization 1. Inappropriate Solvent: The chosen solvent has too high a solvency for the compound even at low temperatures, or the compound's melting point is below the boiling point of the solvent. 2. Solution is Supersaturated: The concentration of the product is too high. 3. Rapid Cooling: Cooling the solution too quickly can cause the product to separate as an oil rather than crystals.1. Solvent Selection: Test different solvent systems. For nitroaromatic compounds, ethanol (B145695) or methanol (B129727) are often good starting points. A mixed solvent system (e.g., ethanol/water, hexane (B92381)/ethyl acetate) can also be effective.[3] 2. Use More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask can help induce crystallization.[3]
Poor Separation of Isomers by Column Chromatography 1. Inappropriate Eluent System: The polarity of the mobile phase is not optimized to differentiate between the closely related isomers. 2. Column Overloading: Too much crude product is loaded onto the column.1. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A common mobile phase for separating nitroaromatic isomers is a mixture of hexane and ethyl acetate.[3] Start with a low polarity mixture and gradually increase the polarity. 2. Proper Loading: Do not overload the column. A general guideline is to load 1-5% of the stationary phase weight.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable laboratory method for synthesizing this compound?

The most common method is the electrophilic aromatic substitution via the nitration of butylbenzene using a mixture of concentrated nitric acid and sulfuric acid. This method is generally scalable for lab production.

Q2: Why is Friedel-Crafts alkylation of nitrobenzene (B124822) with a butyl group not a recommended synthetic route?

The nitro group is a strong deactivating group, which makes the benzene (B151609) ring electron-deficient and therefore, not nucleophilic enough to undergo Friedel-Crafts alkylation. In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions because it is so unreactive under these conditions.

Q3: How can I monitor the progress of the nitration reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (butylbenzene). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What is the expected ratio of para to ortho isomers in the nitration of butylbenzene?

The ratio of para to ortho isomers is influenced by steric hindrance from the butyl group. For t-butylbenzene, the para:ortho ratio can be as high as 4.5:1. For n-butylbenzene, a higher proportion of the para isomer is also expected compared to smaller alkylbenzenes like toluene.[6]

Q5: What are the key safety precautions to take during the nitration of butylbenzene?

The reaction is highly exothermic and generates toxic nitrogen oxides. It is crucial to perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and carefully control the temperature with an ice bath, especially during the addition of the nitrating mixture.

Quantitative Data

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Typical Reagents General Conditions Reported Yield (para-isomer) Key Advantages Key Disadvantages
Nitration of Butylbenzene ButylbenzeneConc. HNO₃, Conc. H₂SO₄0°C to room temperature70-85% (after purification)Readily available starting materials, straightforward procedure.Formation of ortho isomer requires purification, exothermic reaction requires careful temperature control.
Friedel-Crafts Alkylation of Nitrobenzene Nitrobenzene, 1-chlorobutaneAlCl₃Not feasibleVery low to no yieldDirect introduction of the nitro group at the desired position.The nitro group deactivates the ring towards electrophilic substitution, making the reaction impractical.[5]

Table 2: Typical Purification Parameters for this compound

Purification Method Typical Solvents/Eluents Expected Purity Expected Recovery Notes
Recrystallization Ethanol, Methanol, or a mixture of Hexane/Ethyl Acetate>98%60-80%Effective for removing the ortho isomer if there is a significant difference in solubility. Slow cooling is crucial.[3]
Column Chromatography Silica gel with a Hexane/Ethyl Acetate gradient>99%40-70%Highly effective for separating isomers. TLC should be used to determine the optimal eluent ratio.[3]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Nitration of Butylbenzene

Materials:

  • Butylbenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or Diethyl Ether)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature at 0-5°C.

  • In a separate flask, cool the butylbenzene to 0°C.

  • Slowly add the cold nitrating mixture to the butylbenzene dropwise with vigorous stirring, ensuring the temperature of the reaction mixture does not exceed 10°C.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product (a mixture of isomers).

  • Purify the crude product by recrystallization or column chromatography to isolate the this compound.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Butylbenzene, Conc. HNO3, Conc. H2SO4 nitrating_mix Prepare Nitrating Mixture (0-5°C) reagents->nitrating_mix Mix Acids reaction Nitration of Butylbenzene (<10°C) nitrating_mix->reaction Add to Butylbenzene quench Quench on Ice reaction->quench After 1-2h extraction Extraction & Washes quench->extraction drying Drying & Solvent Removal extraction->drying purify Recrystallization or Column Chromatography drying->purify product This compound purify->product TroubleshootingFlow cluster_solutions_ly Solutions for Low Yield cluster_solutions_iso Solutions for Isomers cluster_solutions_di Solutions for Dinitration cluster_solutions_oil Solutions for Oiling Out start Problem Encountered low_yield Low or No Product start->low_yield isomers High Isomer Content start->isomers dinitration Dinitration Detected start->dinitration oiling_out Product 'Oils Out' start->oiling_out check_reagents Check Reagent Quality low_yield->check_reagents check_temp_ly Optimize Temperature low_yield->check_temp_ly check_acids Verify Acid Mixture Ratio low_yield->check_acids control_temp_iso Maintain Low Temp. isomers->control_temp_iso purify_iso Purify (Crystallization/ Chromatography) isomers->purify_iso control_stoich Control Stoichiometry dinitration->control_stoich control_temp_di Maintain Low Temp. dinitration->control_temp_di change_solvent Change Solvent System oiling_out->change_solvent slow_cool Slow Cooling Rate oiling_out->slow_cool add_solvent Add More Solvent oiling_out->add_solvent

References

Technical Support Center: Managing Thermal Runaway in Nitration Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing highly exothermic nitration reactions. The information is presented in a practical question-and-answer format to directly address common challenges and prevent thermal runaway incidents.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during nitration experiments.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and uncontrollably. What should I do, and what are the likely causes?

Answer: An uncontrolled temperature increase is a critical sign of a potential thermal runaway. Immediate and calm action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[1]

  • Enhance Cooling: Increase the cooling capacity by adding more dry ice, a colder solvent to the cooling bath, or, if deemed safe, small amounts of crushed dry ice directly into the reaction mixture with extreme caution.[1]

  • Ensure Vigorous Agitation: Confirm that the stirring is vigorous and efficient to improve heat transfer and prevent localized hot spots.[2]

  • Prepare for Emergency Quenching: If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice.[2] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.[3]

  • Alert Personnel: Alert your supervisor and follow all established laboratory emergency protocols.

dot

G start Temperature Rises Above Set Point stop_addition Stop Addition of Nitrating Agent start->stop_addition increase_cooling Increase Cooling Capacity start->increase_cooling ensure_stirring Ensure Vigorous Stirring start->ensure_stirring temp_stabilizes Temperature Stabilizes? stop_addition->temp_stabilizes increase_cooling->temp_stabilizes ensure_stirring->temp_stabilizes continue_monitoring Continue Monitoring Proceed with Caution temp_stabilizes->continue_monitoring Yes emergency_quench Initiate Emergency Quench Protocol temp_stabilizes->emergency_quench No alert_supervisor Alert Supervisor & Follow Lab Protocols emergency_quench->alert_supervisor G start Proposed Nitration Reaction lit_review Literature Review for Known Hazards start->lit_review calorimetry Perform Calorimetry (DSC, RC1) lit_review->calorimetry get_params Determine Key Safety Parameters (e.g., ΔT_ad, MTSR) calorimetry->get_params risk_assessment Assess Risk Level (e.g., Stoessel Classification) get_params->risk_assessment is_safe Is Risk Acceptable? risk_assessment->is_safe proceed Proceed with Engineered Controls is_safe->proceed Yes redesign Redesign Process (e.g., lower concentration, continuous flow) is_safe->redesign No redesign->calorimetry G cause1 Inadequate Cooling heat_gen Heat Generation > Heat Removal cause1->heat_gen cause2 Rapid Reagent Addition cause2->heat_gen cause3 Poor Agitation cause3->heat_gen temp_increase Temperature Increase heat_gen->temp_increase rate_increase Reaction Rate Accelerates temp_increase->rate_increase more_heat More Heat Generated rate_increase->more_heat runaway Thermal Runaway rate_increase->runaway more_heat->temp_increase

References

Technical Support Center: Purification of 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of acidic impurities from 1-Butyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic impurities in this compound synthesized via nitration?

A1: The synthesis of this compound typically involves the nitration of butylbenzene (B1677000) using a mixture of concentrated nitric acid and sulfuric acid. Consequently, the primary acidic impurities are residual sulfuric acid (H₂SO₄) and nitric acid (HNO₃) that remain after the reaction work-up.

Q2: Why is it crucial to remove these acidic impurities?

A2: Residual acids can interfere with subsequent reaction steps, degrade the product over time, and affect the accuracy of analytical characterization. For applications in drug development, the purity of the compound is of utmost importance.

Q3: What is the most common and straightforward method for removing acidic impurities from an organic product like this compound?

A3: The most common method is acid-base liquid-liquid extraction .[1][2][3][4] This technique involves washing the organic solution containing the crude product with an aqueous basic solution. The acidic impurities react with the base to form water-soluble salts, which are then partitioned into the aqueous layer and removed.[3][4]

Q4: Can I use methods other than liquid-liquid extraction?

A4: Yes, other methods like column chromatography or solid-phase extraction (SPE) can also remove acidic impurities.[5][6][7][8] However, for the specific removal of strong inorganic acids, liquid-liquid extraction is generally the most efficient and cost-effective first step. Column chromatography is more commonly used to separate the desired product from other organic impurities, such as positional isomers (e.g., 1-Butyl-2-nitrobenzene).[9]

Troubleshooting Guides

Issue 1: Incomplete Removal of Acidic Impurities

Symptom: The pH of the final organic product, when tested with wetted pH paper, is still acidic, or subsequent reactions fail unexpectedly.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient amount of basic solution Increase the volume of the basic wash or perform additional washes. Monitor the pH of the aqueous layer after each wash; it should be basic.
Concentration of the basic solution is too low Use a more concentrated basic solution. For example, switch from a 5% sodium bicarbonate solution to a 10% solution or to a dilute sodium carbonate solution.
Poor mixing of the two phases Ensure vigorous shaking of the separatory funnel for an adequate amount of time to maximize the surface area and facilitate the acid-base reaction.[10]
Contact time is too short Allow for sufficient mixing time between the organic and aqueous phases.
Issue 2: Emulsion Formation During Extraction

Symptom: A stable layer forms between the organic and aqueous phases, making separation difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Vigorous shaking Shake the separatory funnel more gently. Inverting the funnel several times is often sufficient.
High concentration of the crude product Dilute the organic layer with more of the organic solvent.
Solutions are too similar in density Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This will increase the ionic strength and density of the aqueous layer, helping to break the emulsion.
Issue 3: Product Loss During Extraction

Symptom: The final yield of this compound is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Accidental draining of the organic layer Carefully observe the interface between the two layers and drain the aqueous layer slowly. It is better to leave a small amount of the aqueous layer behind than to lose some of the organic layer.
Product is slightly soluble in the aqueous phase Perform a back-extraction of the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.
Use of a strong base While this compound is generally stable, using a strong base like concentrated NaOH is usually unnecessary for removing residual mineral acids and could potentially lead to side reactions with other impurities. A weak base like sodium bicarbonate is typically sufficient and safer.[3]

Data Presentation

Table 1: Comparison of Common Basic Solutions for Acid-Base Extraction

Basic Solution Concentration Advantages Disadvantages
Sodium Bicarbonate (NaHCO₃)5-10% (w/v)Weak base, less likely to cause side reactions. Reacts with acid to produce CO₂, which can help indicate when neutralization is complete.CO₂ evolution can cause pressure buildup in the separatory funnel.
Sodium Carbonate (Na₂CO₃)5-10% (w/v)Stronger base than NaHCO₃, can neutralize acids more efficiently.Also produces CO₂. Can be a strong enough base to cause emulsions in some cases.
Sodium Hydroxide (NaOH)1-2 MStrong base, very effective at neutralizing acids.Can cause hydrolysis of other functional groups if present. Higher risk of emulsion formation. Generally not necessary for removing trace mineral acids.

Experimental Protocols

Protocol: Removal of Acidic Impurities using Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The volume should be sufficient to ensure the product is fully dissolved.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Wash: Add a volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake the funnel gently for 1-2 minutes, venting periodically.

  • Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper and carefully drain the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 3-6) one or two more times. After the final basic wash, check the pH of the aqueous layer to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_setup Setup cluster_extraction Liquid-Liquid Extraction cluster_purification Purification start Crude Product in Organic Solvent add_base Add Aqueous Basic Solution (e.g., NaHCO₃) start->add_base Transfer to Separatory Funnel mix Mix and Vent add_base->mix separate Separate Layers mix->separate aqueous_waste Aqueous Layer (Contains Acid Salts) separate->aqueous_waste Drain brine_wash Wash with Brine separate->brine_wash Organic Layer dry Dry Organic Layer (e.g., MgSO₄) brine_wash->dry concentrate Filter and Concentrate dry->concentrate end Purified This compound concentrate->end

Caption: Workflow for the removal of acidic impurities.

troubleshooting_logic cluster_cause cluster_solution start Acidic Impurities Still Present? cause1 Insufficient Base? start->cause1 Yes end Problem Resolved start->end No cause2 Poor Mixing? cause1->cause2 No solution1 Increase Base Amount or Concentration cause1->solution1 Yes cause3 Emulsion Formed? cause2->cause3 No solution2 Increase Mixing Time or Vigor cause2->solution2 Yes solution3 Add Brine / Dilute cause3->solution3 Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for incomplete acid removal.

References

Technical Support Center: Optimizing Mobile Phase for Nitroaromatic Compound Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of nitroaromatic compounds using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of nitroaromatic compounds, with a focus on mobile phase optimization.

Issue 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Inability to accurately quantify individual nitroaromatic compounds.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Strength For reversed-phase HPLC, if peaks are eluting too quickly, decrease the organic solvent (e.g., acetonitrile (B52724), methanol) concentration to increase retention and improve separation.[1][2][3] If peaks are too retained, gradually increase the organic solvent percentage.
Incorrect Mobile Phase Composition The choice of organic modifier can affect selectivity.[2] If using methanol (B129727), consider switching to acetonitrile or vice-versa, as they offer different selectivities for nitroaromatic compounds.[4]
Suboptimal pH of the Mobile Phase The pH of the mobile phase can significantly impact the retention and peak shape of ionizable nitroaromatic compounds.[5][6][7] Adjust the pH of the aqueous portion of the mobile phase. For acidic nitroaromatics, a lower pH (e.g., using formic or phosphoric acid) can suppress ionization and improve retention and peak shape.[8][9]
Isocratic Elution Inadequate for Complex Mixtures For samples containing nitroaromatic compounds with a wide range of polarities, an isocratic elution (constant mobile phase composition) may not provide sufficient resolution.[10][11][12] Switch to a gradient elution where the mobile phase strength is gradually increased over the course of the run.[8][12][13]
Inappropriate Stationary Phase While C18 columns are common, other stationary phases can offer better selectivity for nitroaromatic compounds. Consider using a phenyl column, which can provide enhanced retention through π-π interactions with the aromatic rings of the analytes.[2]

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on nitroaromatic compounds, causing tailing.[14] Adding a small amount of an acidic modifier like formic acid or phosphoric acid to the mobile phase can suppress these interactions.[8] Using a base-deactivated column can also minimize this effect.
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.[6] Adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa.[7]
Column Overload Injecting too concentrated a sample can lead to peak tailing.[14] Dilute the sample and re-inject.
Column Contamination or Void Contamination at the head of the column or the formation of a void can distort peak shape.[14] Try flushing the column with a strong solvent. If the problem persists, a guard column may be necessary, or the analytical column may need to be replaced.[15]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No check_column Suspect Column Issue: - Check for contamination/void - Flush with strong solvent - Consider guard column/replacement yes_all_peaks->check_column check_overload Suspect Column Overload: - Dilute sample and reinject yes_all_peaks->check_overload check_secondary_interactions Suspect Secondary Interactions: - Add acidic modifier (e.g., formic acid) - Use a base-deactivated column no_all_peaks->check_secondary_interactions check_ph Suspect Incorrect Mobile Phase pH: - Adjust pH away from analyte pKa no_all_peaks->check_ph

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating nitroaromatic compounds on a C18 column?

A good starting point for reversed-phase HPLC on a C18 column is a mixture of water and an organic solvent like methanol or acetonitrile.[13][16] A common initial mobile phase composition is a 50:50 (v/v) mixture.[13] Including a small amount of acid, such as 0.1% formic acid, in the mobile phase can help to improve peak shape.[8]

Q2: Should I use isocratic or gradient elution for my nitroaromatic compound analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution uses a constant mobile phase composition and is suitable for simple mixtures where the nitroaromatic compounds have similar polarities.[10][11]

  • Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is better for complex samples containing compounds with a wide range of polarities.[11][12] This helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[12]

Q3: How does the choice of organic solvent (methanol vs. acetonitrile) affect the separation?

Methanol and acetonitrile have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning it will elute compounds faster. They also exhibit different chemical interactions. For nitroaromatic compounds, the choice can influence the elution order and resolution of closely related isomers. It is often beneficial to screen both solvents during method development to determine which provides the better separation for your specific analytes.[4]

Q4: What is the role of pH in the mobile phase for nitroaromatic compound separation?

The pH of the mobile phase is a critical parameter, especially for nitroaromatic compounds that have ionizable functional groups (e.g., nitrophenols).[5][17] By adjusting the pH, you can control the ionization state of the analytes.[5][6] In reversed-phase HPLC, the non-ionized form of a compound is generally more retained. Therefore, for acidic nitroaromatics, using a mobile phase with a pH below their pKa will lead to increased retention and often better peak shape.[7] It is important to operate within the stable pH range of your HPLC column, which is typically pH 2-8 for standard silica-based columns.[5][7]

Q5: My system pressure is too high. What should I do?

High backpressure is a common issue in HPLC. Here are a few troubleshooting steps:

  • Check for blockages: A blocked frit in the column or a plugged guard column is a common cause.[18] Try removing the guard column to see if the pressure drops. You can also try back-flushing the column (if the manufacturer allows it).

  • Mobile phase viscosity: High viscosity mobile phases can lead to higher pressure. Ensure your mobile phase components are miscible and consider the viscosity of your chosen solvents.

  • Flow rate: A flow rate that is too high for the column dimensions and packing material can cause excessive pressure.[18] Check the manufacturer's recommended flow rates.

  • Tubing: Ensure that the tubing, especially between the column and detector, is not crimped or blocked.

Experimental Protocols

General Protocol for HPLC Method Development for Nitroaromatic Compounds

This protocol outlines a general approach to developing a robust HPLC method for the separation of nitroaromatic compounds.

  • Column Selection:

    • Start with a standard reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • If selectivity is an issue, consider a phenyl-hexyl column to leverage π-π interactions.

  • Mobile Phase Preparation:

    • Use HPLC-grade solvents (e.g., water, acetonitrile, methanol).

    • Prepare the aqueous component of the mobile phase. If pH adjustment is needed, add an appropriate buffer or acid (e.g., formic acid or phosphoric acid to a concentration of 0.1%).[8] Always adjust the pH of the aqueous phase before mixing with the organic solvent.

    • Filter and degas all mobile phases before use to prevent pump and column issues.[19]

  • Initial Chromatographic Conditions:

    • Detector: UV detector set at a wavelength where the nitroaromatic compounds have strong absorbance, typically around 254 nm.[8][16]

    • Flow Rate: Start with a flow rate of 1.0 mL/min for a 4.6 mm ID column.[8]

    • Injection Volume: Begin with a small injection volume (e.g., 5-10 µL) to avoid column overload.

    • Column Temperature: Maintain a constant column temperature, for example, 30 °C, to ensure reproducible retention times.

  • Mobile Phase Optimization Workflow:

    G start Start Method Development scout_gradient Run a scouting gradient (e.g., 10-90% organic solvent in 20 min) start->scout_gradient evaluate_scout Evaluate scouting run: - Determine retention window - Assess initial resolution scout_gradient->evaluate_scout isocratic_or_gradient Isocratic or Gradient? evaluate_scout->isocratic_or_gradient develop_isocratic Develop Isocratic Method: - Adjust organic % for optimal k' (2-10) isocratic_or_gradient->develop_isocratic Simple Mixture develop_gradient Develop Gradient Method: - Optimize gradient slope and time isocratic_or_gradient->develop_gradient Complex Mixture optimize_selectivity Optimize Selectivity: - Change organic solvent (MeOH vs. ACN) - Adjust mobile phase pH develop_isocratic->optimize_selectivity develop_gradient->optimize_selectivity fine_tune Fine-Tune Method: - Adjust flow rate and temperature for efficiency optimize_selectivity->fine_tune validate Validate Method fine_tune->validate

    Caption: A workflow for mobile phase optimization in HPLC method development.

Example Mobile Phase Compositions from Literature:

Nitroaromatic CompoundsColumnMobile PhaseElution ModeFlow RateDetection
Eleven nitroaromaticsAmide (5 µm)Methanol:Water (43:57 v/v)Isocratic1.3 mL/minUV at 254 nm[16]
Seventeen nitroaromaticsC18 (10 µm)Methanol/Water gradient (40/60 to 50/50 v/v)GradientNot specifiedUV at 254 nm[13]
Seven nitroaromatics and nitraminesPhenyl Hydride (4 µm)A: DI Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic AcidGradient (25% to 65% B in 10 min)1.0 mL/minUV at 254 nm[8]

References

Technical Support Center: Catalyst Deactivation and Regeneration in Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the catalytic reduction of nitro groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in nitro group reduction?

Catalyst deactivation is the loss of catalytic activity over time.[1] The main mechanisms are:

  • Poisoning: The strong chemisorption of impurities, reactants, or byproducts onto the catalyst's active sites.[2] This is a chemical form of deactivation where the poison blocks active sites, rendering them ineffective.[3]

  • Sintering: The agglomeration of small metal catalyst particles into larger ones, typically caused by high temperatures.[1][4] This process reduces the active surface area of the catalyst, leading to decreased efficiency.[1][5] The rate of sintering increases exponentially with temperature.[6]

  • Coking/Fouling: The deposition of carbonaceous residues (coke) on the catalyst surface.[1][3] These deposits physically block pores and cover active sites, preventing reactants from reaching them.[3]

Q2: What are the most common poisons for catalysts like Pd/C, Pt/C, and Raney Nickel in this reaction?

Various functional groups and anions can act as strong poisons.[7] Common catalyst poisons include:

  • Sulfur Compounds: Thiols and sulfides strongly adsorb to metal surfaces and are notorious poisons for catalysts like Raney Nickel and Palladium.[2][7][8]

  • Nitrogen-Containing Compounds: While the goal is to reduce a nitro group, other nitrogen functionalities like nitriles, oximes, and certain heterocycles can act as poisons.[7][9] The amine product itself can sometimes inhibit the reaction rate.

  • Halides: Halide ions can poison catalyst surfaces.[7]

  • Carbon Monoxide (CO): CO can strongly bind to and deactivate platinum and palladium catalysts.[2][7]

  • Heavy Metals: Metals like lead or arsenic, even in trace amounts in the feedstock, can irreversibly poison the catalyst.[1]

Q3: How can I determine if my catalyst has been deactivated?

Signs of catalyst deactivation during your experiment include:

  • Decreased Reaction Rate: The reaction becomes noticeably sluggish compared to previous runs with a fresh catalyst.

  • Incomplete Conversion: The reaction stalls before all the starting material is consumed, even with extended reaction times or increased hydrogen pressure.

  • Change in Selectivity: An increase in the formation of byproducts may be observed. For instance, in the reduction of halogenated nitroarenes, a deactivated catalyst might lead to more dehalogenation.

Q4: Is it possible to regenerate a deactivated catalyst?

Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity.[6] The appropriate regeneration method depends on the catalyst type and the deactivation mechanism. For instance, coke can be removed by oxidation, while some poisons can be removed by chemical washing.[6][10]

Q5: What are the critical safety precautions for handling catalysts, especially pyrophoric ones like Raney® Nickel?

Safety is paramount when handling hydrogenation catalysts.

  • Raney® Nickel: This catalyst is often pyrophoric and can ignite spontaneously upon exposure to air.[11] It must be kept wet or under an inert atmosphere at all times.[9][11] Never dispose of it in a standard waste receptacle; use designated special waste disposal equipment.[11][12]

  • Precious Metal Catalysts (Pd/C, Pt/C): While less pyrophoric than Raney Nickel, these catalysts can also be sensitive to air, especially after use when they are "activated" and may contain adsorbed hydrogen. They should be handled carefully, and filtration should be done in a well-ventilated area, often under a nitrogen blanket. The filter cake should not be allowed to dry completely in the open air.

  • Hydrogen Gas: Catalytic hydrogenation often involves flammable hydrogen gas.[13] Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity. Reactions should be conducted in a fume hood or a designated, well-ventilated area.

Troubleshooting Guides

This section addresses specific problems you may encounter during the catalytic reduction of nitro groups.

Problem 1: My reaction is sluggish, conversion is incomplete, or the reaction has stalled.

This is the most common issue and often points directly to catalyst deactivation.

  • Possible Cause 1: Catalyst Poisoning

    • Troubleshooting Steps:

      • Review Reagents: Scrutinize all starting materials, solvents, and reagents for potential poisons. Sulfur-containing compounds are common culprits.[8]

      • Purify Materials: If impurities are suspected, purify the starting material and solvents before the reaction.

      • Increase Catalyst Loading: As a temporary fix, increasing the catalyst loading might help achieve full conversion, but this does not address the root cause.

  • Possible Cause 2: Insufficient Catalyst Activity

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. Improper storage (e.g., exposure to air for pyrophoric catalysts) can lead to deactivation before use.[9]

      • Optimize Loading: The catalyst loading may be too low for the specific substrate.[9] Incrementally increase the weight percentage to find the optimal amount.

  • Possible Cause 3: Poor Mass Transfer (for heterogeneous catalysis)

    • Troubleshooting Steps:

      • Increase Agitation: Ensure vigorous stirring to maintain good contact between the solid catalyst, the liquid substrate solution, and the hydrogen gas (or hydrogen donor).[9]

      • Check Solubility: Ensure the substrate is fully dissolved in the chosen solvent. If solubility is low, consider a different solvent or a co-solvent system.[9]

  • Possible Cause 4: Sintering

    • Troubleshooting Steps:

      • Control Temperature: Avoid excessive reaction temperatures, which can accelerate catalyst sintering.[1][6] Most nitro reductions are highly exothermic, so controlled addition of reagents or external cooling may be necessary.[14]

Troubleshooting Workflow Diagram

G start Problem: Incomplete or Sluggish Reaction check_poisons 1. Check for Catalyst Poisons start->check_poisons poisons_present Poisons Suspected? check_poisons->poisons_present purify Purify Starting Materials & Solvents poisons_present->purify Yes check_activity 2. Check Catalyst Activity poisons_present->check_activity No purify->check_activity activity_ok Sufficient Loading & Proper Handling? check_activity->activity_ok increase_loading Optimize Catalyst Loading & Handling activity_ok->increase_loading No check_mass_transfer 3. Check Mass Transfer activity_ok->check_mass_transfer Yes increase_loading->check_mass_transfer mass_transfer_ok Adequate Mixing & Solubility? check_mass_transfer->mass_transfer_ok optimize_mixing Increase Agitation or Change Solvent mass_transfer_ok->optimize_mixing No regenerate Consider Catalyst Regeneration or Replacement mass_transfer_ok->regenerate Yes optimize_mixing->regenerate

Caption: A workflow to diagnose the cause of an incomplete or sluggish nitro group reduction.

Problem 2: I am reducing a halogenated nitroarene and observing significant dehalogenation.

  • Possible Cause: Inappropriate catalyst choice.

    • Explanation: Palladium on carbon (Pd/C) is highly active and known to catalyze the reductive dehalogenation of aryl halides, especially bromides and iodides.[13][15]

    • Solution:

      • Switch Catalyst: Use a catalyst that is less prone to causing dehalogenation. Raney Nickel is often a suitable alternative for substrates where dehalogenation is a concern.[16]

      • Use a Modified Catalyst: Sulfided platinum on carbon (Pt/C) can also provide good selectivity for the nitro group reduction while minimizing dehalogenation.[15]

      • Non-Catalytic Methods: Reagents like tin(II) chloride (SnCl2) or iron powder in acidic media (Fe/HCl) are effective for nitro reduction and typically do not cause dehalogenation.[15][17]

Catalyst Deactivation and Regeneration Data

The following table summarizes quantitative data regarding catalyst activity and regeneration efficiency.

CatalystDeactivation CauseRegeneration MethodActivity RecoverySource(s)
Raney® Nickel Chemisorption of nitrilesIn-pot treatment with H2 (30 bar, 150 °C)Complete activity recovery[12]
Raney® Nickel Aging from storageAqueous organic acid then aqueous base wash>2x activity of fresh catalyst[18]
Pd/C UnspecifiedWash with deionized water, then methanol (B129727), then treat with a reducing agent (hydrazine hydrate (B1144303) or formalin)90-95%[19]
Pd on Glass Wool Redox process on catalytic centersFlowing a NaBH4 solutionFull activity recovery[20]
Pt alloys on Silica CokingOxidation at 420 °CRestores initial conversion[10]
Experimental Protocols: Catalyst Regeneration

Protocol 1: Regeneration of Raney® Nickel (Aged from Storage) [18]

This protocol is for regenerating Raney Nickel that has lost activity due to prolonged storage.

  • Acid Treatment:

    • To the aged Raney Nickel catalyst, add an aqueous solution of an organic acid (e.g., acetic acid or lactic acid).

    • Stir the slurry at a controlled temperature (e.g., 20–50 °C) for a specified period (e.g., 1 hour).

  • Separation:

    • Separate the catalyst from the acid solution via decantation or filtration.

  • Base Treatment:

    • Add an aqueous base solution (e.g., sodium hydroxide) to the catalyst.

    • Stir the slurry, typically at a temperature between 40-150 °C.

  • Final Washing:

    • Separate the catalyst from the base solution.

    • Wash the regenerated catalyst sequentially with deionized water and then with a dried alcohol (e.g., ethanol (B145695) or isobutyl alcohol) to remove any residual water.

  • Storage:

    • Store the reactivated catalyst under a suitable solvent (like ethanol) to prevent contact with air.

Protocol 2: Regeneration of Palladium on Carbon (Pd/C) [19]

This protocol is designed for Pd/C catalysts deactivated during reactions.

  • Water Wash:

    • Wash the deactivated Pd/C catalyst with deionized water 2-3 times.

    • Use centrifugation after each wash to separate the catalyst.

  • Solvent Wash:

    • Wash the water-rinsed catalyst with methanol 2-3 times, again using centrifugation to separate.

  • Reduction Treatment:

    • Treat the catalyst with a reducing agent. Options include:

    • The amount of reducing agent should be 4-7 times the mass of the catalyst.

    • Perform the reduction at 20-45 °C for 0.5-2.5 hours.

  • Final Wash and Dewatering:

    • Wash the reduced catalyst with methanol 1-2 times and remove the methanol via centrifugation.

    • Wash with deionized water 1-2 times and perform a final centrifugal dewatering step. The regenerated catalyst is now ready for reuse.

Diagrams of Key Processes

G Active Active Catalyst (e.g., Pd(0) on Support) Deactivated Deactivated Catalyst Active->Deactivated Use in Reaction Poisoning Poisoning (e.g., Sulfur Adsorption) Deactivated->Poisoning Mechanism Sintering Sintering (High Temperature) Deactivated->Sintering Mechanism Coking Coking (Carbon Deposition) Deactivated->Coking Mechanism

Caption: Common pathways leading to catalyst deactivation.

G Active Active Catalyst Used Used / Deactivated Catalyst Active->Used Reaction Cycle Regeneration Regeneration Step (e.g., Chemical Wash, Oxidation, Reduction) Used->Regeneration Treatment Reactivated Reactivated Catalyst Regeneration->Reactivated Recovery Reactivated->Active Reuse

Caption: A generalized cycle of catalyst use, deactivation, and regeneration.

References

Navigating Steric Hindrance: A Technical Guide for Butyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges arising from the steric effects of the butyl group in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is the tert-butyl group a primary concern?

Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] It arises from the repulsion between electron clouds of non-bonded atoms or groups that are in close proximity. The tert-butyl group, -C(CH₃)₃, is particularly notable for its significant steric bulk. Its three methyl groups project from a central quaternary carbon, creating a large, conformationally rigid domain that can impede the approach of reagents to a nearby reactive center.[1]

Q2: How do the different isomers of the butyl group compare in terms of steric hindrance?

The four isomers of the butyl group present different levels of steric bulk, which significantly impacts their effects on reactions. The order of increasing steric hindrance is generally:

  • n-butyl < iso-butyl < sec-butyl < tert-butyl

  • n-butyl: A straight-chain alkyl group, offering the least steric hindrance.[3][4]

  • iso-butyl: Branched at the beta-carbon, presenting slightly more bulk than n-butyl.[3][4]

  • sec-butyl: Branched at the alpha-carbon (the point of attachment), leading to more significant steric hindrance.[3][4]

  • tert-butyl: Also branched at the alpha-carbon but with three methyl groups, making it the most sterically demanding of the butyl isomers.[1][3][4][5]

Q3: My Sₙ2 reaction is proceeding slower than expected, or not at all. Could the butyl group on my substrate be the issue?

Yes, this is a very common issue. Sₙ2 reactions require a backside attack by the nucleophile on the carbon atom bearing the leaving group.[6][7] The bulky nature of a tert-butyl group, and to a lesser extent a sec-butyl group, can physically block this backside approach, dramatically slowing down or even preventing the reaction.[6][8][9] If your substrate contains a tert-butyl group at or near the reaction center, the Sₙ2 pathway is likely inhibited.

Q4: I am observing unexpected elimination products in my reaction. Is this related to steric hindrance from a butyl group?

Yes, significant steric hindrance from a bulky group like tert-butyl can favor elimination reactions (E2) over substitution reactions (Sₙ2). When the nucleophile is sterically hindered and cannot access the electrophilic carbon for a substitution reaction, it may instead act as a base and abstract a proton from a neighboring carbon, leading to the formation of an alkene.

Q5: How does the tert-butyl group affect Sₙ1 reactions?

In contrast to its inhibitory effect on Sₙ2 reactions, the tert-butyl group can accelerate Sₙ1 reactions.[1][10] Sₙ1 reactions proceed through a carbocation intermediate. The tert-butyl group is excellent at stabilizing this intermediate through hyperconjugation and inductive effects, thus lowering the activation energy for its formation and increasing the reaction rate.[1][10]

Q6: Are there strategies to overcome steric hindrance in reactions involving butyl groups?

Several strategies can be employed to mitigate the effects of steric hindrance:[2]

  • Modification of Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2]

  • Use of Less Sterically Hindered Reagents: If possible, choose a smaller nucleophile or reagent.

  • Catalyst Selection: For certain reactions like cross-couplings, specialized catalysts with bulky ligands have been developed to facilitate reactions even with sterically hindered substrates.[11][12] For instance, Buchwald-Hartwig amination often employs bulky phosphine (B1218219) ligands to promote the desired coupling.[12]

  • Changing the Reaction Mechanism: If an Sₙ2 reaction is failing, consider switching to conditions that favor an Sₙ1 pathway if the substrate can form a stable carbocation.

Troubleshooting Guides

Problem 1: Low Yield in a Nucleophilic Substitution Reaction
Symptom Possible Cause Suggested Solution
Low to no product formation in a reaction intended to follow an Sₙ2 pathway.The substrate contains a tert-butyl or sec-butyl group near the reaction center, causing significant steric hindrance and preventing backside attack by the nucleophile.[6][9]1. Confirm the reaction mechanism: Analyze byproducts. The presence of elimination products suggests steric hindrance is a major factor. 2. Switch to Sₙ1 conditions: Use a polar, protic solvent and a weaker nucleophile to favor the formation of a carbocation intermediate.[10] 3. Increase reaction temperature: This can help overcome the activation energy barrier.[2]
The reaction is slow, and a mixture of substitution and elimination products is observed.The nucleophile is acting as both a nucleophile and a base due to moderate steric hindrance.1. Use a less basic nucleophile with similar nucleophilicity. 2. Lower the reaction temperature to favor the substitution pathway, which typically has a lower activation energy than the elimination pathway.
Problem 2: Poor Selectivity in Electrophilic Aromatic Substitution
Symptom Possible Cause Suggested Solution
A tert-butyl substituted benzene (B151609) ring yields almost exclusively the para-substituted product, with very little ortho-product.The large tert-butyl group sterically blocks the ortho positions, making them inaccessible to the incoming electrophile, even though the tert-butyl group is an ortho, para-director.[1]1. This is an inherent property: The steric bulk of the tert-butyl group is a powerful tool for directing substitution to the para position. If the ortho isomer is desired, a different directing group or synthetic strategy will be necessary. 2. Consider alternative starting materials: If the ortho product is essential, begin with a smaller directing group that can be later modified or replaced.

Quantitative Data on Steric Hindrance

The steric effect of a substituent can be quantified to predict its impact on a reaction.

Table 1: A-Values for Common Substituents

The A-value represents the energetic preference for a substituent to occupy the equatorial position on a cyclohexane (B81311) ring. A higher A-value indicates greater steric bulk.[1][13]

SubstituentA-Value (kcal/mol)
-H0
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.8
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl) ~5.0
-Ph (Phenyl)3.0
-Cl (Chloro)0.53

Data sourced from BenchChem.[1]

Table 2: Relative Reaction Rates of Alkyl Bromides in an Sₙ2 Reaction

The steric hindrance of the alkyl group has a dramatic effect on the rate of Sₙ2 reactions.

Alkyl BromideRelative Rate
Methyl Bromide30
Ethyl Bromide1
Isopropyl Bromide0.02
tert-Butyl Bromide ~0 (reaction is too slow to measure)

Experimental Protocols

Protocol 1: Assessing the Impact of Steric Hindrance on Sₙ2 Reaction Rates

Objective: To compare the relative rates of reaction for different alkyl halides with a nucleophile under Sₙ2 conditions.

Materials:

  • Methyl iodide, ethyl iodide, isopropyl iodide, tert-butyl iodide

  • Sodium iodide in acetone

  • Acetone (anhydrous)

  • Test tubes and a test tube rack

  • Water bath

Procedure:

  • Prepare 0.1 M solutions of each alkyl iodide in anhydrous acetone.

  • Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.

  • In separate, labeled test tubes, add 1 mL of each alkyl iodide solution.

  • Place the test tubes in a constant temperature water bath (e.g., 25°C).

  • Simultaneously add 1 mL of the sodium iodide solution to each test tube and start a timer.

  • Observe the formation of a precipitate (sodium iodide is soluble in acetone, but the product sodium bromide/chloride is not).

  • Record the time it takes for a precipitate to appear in each test tube.

  • The inverse of the time taken is proportional to the initial rate of reaction.

Expected Outcome: The reaction rate will decrease significantly with increasing steric hindrance around the alpha-carbon: Methyl > Ethyl > Isopropyl >> tert-Butyl. For tert-butyl iodide, no reaction should be observed under these conditions.

Visualizations

Caption: Sₙ2 vs. Sₙ1 pathways for butyl halides.

Troubleshooting_Steric_Hindrance start Reaction with Butyl Group Shows Low Yield/Selectivity check_substrate Is the butyl group tert-butyl or sec-butyl? start->check_substrate check_reaction What is the reaction type? check_substrate->check_reaction Yes n_butyl Less likely to be a steric issue. Check other reaction parameters. check_substrate->n_butyl No (n-butyl or isobutyl) sn2_issue Sₙ2 Reaction: Backside attack is blocked. check_reaction->sn2_issue Sₙ2 eas_issue Electrophilic Aromatic Substitution: Ortho position is blocked. check_reaction->eas_issue EAS other_issue Other Reaction: Reagent approach is hindered. check_reaction->other_issue Other solution_sn2 Switch to Sₙ1 conditions (polar protic solvent). Increase temperature. sn2_issue->solution_sn2 solution_eas Expect para-product. Use a different directing group for ortho-selectivity. eas_issue->solution_eas solution_other Use smaller reagents. Employ specialized catalysts. other_issue->solution_other

References

Validation & Comparative

Reactivity Showdown: 1-Butyl-4-nitrobenzene vs. 1-tert-butyl-4-nitrobenzene in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of electrophilic aromatic substitution (EAS), the structure of an alkyl substituent on a benzene (B151609) ring plays a critical role in dictating the overall reaction rate and the regioselectivity of the product distribution. This guide provides a detailed comparison of the reactivity of 1-butyl-4-nitrobenzene and 1-tert-butyl-4-nitrobenzene (B34581), focusing on the precursors, n-butylbenzene and tert-butylbenzene (B1681246). The analysis is supported by experimental data on reaction rates and product distributions, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

The nitration of alkylbenzenes is a classic example of EAS, where the interplay of electronic and steric effects of the alkyl group governs the reaction's outcome. Both the n-butyl and tert-butyl groups are electron-donating, thus activating the benzene ring towards electrophilic attack compared to unsubstituted benzene. However, the structural differences between the linear n-butyl group and the bulky tert-butyl group lead to significant disparities in their reactivity and the resulting product isomers.

Comparative Analysis of Reactivity

The reactivity of n-butylbenzene and tert-butylbenzene in electrophilic nitration is influenced by a combination of inductive effects, hyperconjugation, and steric hindrance.

  • Inductive Effect (+I): Both n-butyl and tert-butyl groups are electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

  • Hyperconjugation: This stabilizing interaction involves the delocalization of electrons from C-H sigma bonds on the carbon adjacent (alpha-carbon) to the aromatic ring into the ring's pi system. The n-butyl group has two alpha-hydrogens, allowing for hyperconjugation which further activates the ring. In contrast, the tert-butyl group has no alpha-hydrogens, and therefore cannot participate in hyperconjugation.

  • Steric Hindrance: The tert-butyl group is significantly larger than the n-butyl group. This steric bulk hinders the approach of the electrophile to the ortho positions, leading to a strong preference for substitution at the para position.

The steric hindrance of the tert-butyl group dramatically influences the product distribution. Nitration of tert-butylbenzene yields a high proportion of the para isomer (1-tert-butyl-4-nitrobenzene).[1][2]

Data Presentation

The following tables summarize the physicochemical properties of the two compounds and the typical product distribution from the nitration of their precursors.

Table 1: Physicochemical Properties

PropertyThis compound1-tert-Butyl-4-nitrobenzene
CAS Number 20651-75-6[3]3282-56-2[4]
Molecular Formula C₁₀H₁₃NO₂[3]C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [3]179.22 g/mol [4]
Boiling Point 113 °C @ 2.6 mmHg[5]265-267 °C @ 760 mmHg
Appearance Light yellow to amber liquid[5]Light yellow to orange clear liquid

Table 2: Product Isomer Distribution in Nitration of Precursors

PrecursorOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)
n-Butylbenzene(Expected to be significant)(Expected to be minor)(Expected to be major)
tert-Butylbenzene~12-16%~8%~75-80%[1][2]

Experimental Protocols

The following is a generalized experimental protocol for the nitration of alkylbenzenes, which can be adapted for both n-butylbenzene and tert-butylbenzene.

Objective: To synthesize the corresponding p-nitroalkylbenzene via electrophilic aromatic substitution.

Materials:

  • Alkylbenzene (n-butylbenzene or tert-butylbenzene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for distillation or recrystallization for purification

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. With continuous stirring, add an equimolar amount of concentrated nitric acid dropwise, maintaining a low temperature.

  • Nitration Reaction: To a separate flask containing the alkylbenzene, slowly add the chilled nitrating mixture dropwise with vigorous stirring, while maintaining the reaction temperature below the specified temperature for the particular substrate to minimize dinitration (e.g., around 30-40°C).

  • Quenching: After the addition is complete, continue stirring for a designated period (e.g., 30-60 minutes). Then, slowly pour the reaction mixture over crushed ice with stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the desired 1-alkyl-4-nitrobenzene.

Mandatory Visualization

G cluster_n_butyl Nitration of n-Butylbenzene cluster_tert_butyl Nitration of tert-Butylbenzene nBu_Benzene n-Butylbenzene nBu_Intermediate σ-Complex (Wheland Intermediate) (Resonance Stabilized) nBu_Benzene->nBu_Intermediate +NO₂⁺ nBu_Products Mixture of o- and p-nitro-n-butylbenzene (Para favored) nBu_Intermediate->nBu_Products -H⁺ tBu_Benzene tert-Butylbenzene tBu_Intermediate σ-Complex (Wheland Intermediate) (Resonance Stabilized) tBu_Benzene->tBu_Intermediate +NO₂⁺ tBu_Products Mainly p-nitro-tert-butylbenzene (Ortho sterically hindered) tBu_Intermediate->tBu_Products -H⁺ Reagents HNO₃ / H₂SO₄

Caption: Reaction pathway for the nitration of n-butylbenzene and tert-butylbenzene.

G start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄ in ice bath) start->prep_nitrating_mix nitration Slowly add nitrating mixture to alkylbenzene with cooling prep_nitrating_mix->nitration stir Stir for 30-60 min nitration->stir quench Pour onto crushed ice stir->quench separate Separate organic layer quench->separate wash Wash with H₂O, NaHCO₃, brine separate->wash dry Dry with MgSO₄ wash->dry evaporate Remove solvent (Rotary Evaporator) dry->evaporate purify Purify product (Distillation/Recrystallization) evaporate->purify end End purify->end

Caption: Generalized experimental workflow for the nitration of alkylbenzenes.

G cluster_electronic Electronic Effects cluster_steric Steric Effects Alkyl_Group Alkyl Group on Benzene Ring Inductive Inductive Effect (+I) (Electron Donating) Alkyl_Group->Inductive Hyperconjugation Hyperconjugation (Electron Donating) Alkyl_Group->Hyperconjugation (n-butyl > tert-butyl) Steric_Hindrance Steric Hindrance Alkyl_Group->Steric_Hindrance (tert-butyl >> n-butyl) Reactivity Overall Reactivity (Activation of Ring) Inductive->Reactivity Regioselectivity Regioselectivity (ortho/para ratio) Inductive->Regioselectivity Hyperconjugation->Reactivity Hyperconjugation->Regioselectivity Steric_Hindrance->Regioselectivity

Caption: Factors influencing the reactivity and regioselectivity of alkylbenzenes in EAS.

References

A Comparative Guide to the Synthesis of p-Alkylnitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common and modern synthetic routes to para-alkylnitrobenzenes, valuable intermediates in the pharmaceutical, dye, and fine chemical industries. The performance of each method is evaluated based on experimental data for yield, regioselectivity, and substrate scope. Detailed experimental protocols for key reactions are also provided to facilitate laboratory application.

Comparison of Synthetic Routes

The synthesis of p-alkylnitrobenzenes can be broadly categorized into three main approaches: direct nitration of alkylbenzenes, a multi-step sequence involving Friedel-Crafts acylation followed by reduction and nitration, and modern transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the desired purity, the steric bulk of the alkyl group, and the availability of starting materials.

Quantitative Performance Data

The following tables summarize the quantitative data associated with the different synthesis methods for p-alkylnitrobenzenes.

Table 1: Direct Nitration of Alkylbenzenes with Mixed Acid (HNO₃/H₂SO₄)

AlkylbenzeneTotal Yield (%)p-isomer (%)o-isomer (%)m-isomer (%)Para:Ortho Ratio
TolueneHigh37[1]58.5[1]4.5[1]0.63
n-Propylbenzene~9048[2]44[2]8[2]1.09
Isopropylbenzene (Cumene)High~69-75~25-31Low~2.5-3.1[3][4]
tert-ButylbenzeneHigh75[1]16[1]8[1]4.69

Table 2: Friedel-Crafts Acylation, Reduction, and Nitration Route (Example: n-Propylbenzene)

StepReactionReagentsTypical Yield (%)
1Friedel-Crafts AcylationBenzene (B151609), Propionyl Chloride, AlCl₃>96[5]
2aClemmensen ReductionPropiophenone, Zn(Hg), HClHigh (e.g., 72 for similar ketones)[6]
2bWolff-Kishner ReductionPropiophenone, H₂NNH₂, KOHHigh
3Nitrationn-Propylbenzene, HNO₃, H₂SO₄~90[2]
Overall (Acylation -> Reduction -> Nitration) - - ~83 (calculated)

Table 3: Modern Coupling Reactions for p-Alkylnitrobenzene Synthesis

Reaction TypeCoupling PartnersCatalyst SystemProductYield (%)
Suzuki-Miyaura4-Bromonitrobenzene, Phenylboronic AcidFe₃O₄@chitosan-Pd complex4-NitrobiphenylHigh (not specified)[7]
Suzuki-MiyauraNitroarenes, Arylboronic AcidsPd(acac)₂, BrettPhosBiarylsModerate to Good[8]
NegishiSecondary Alkylzinc Halides, Aryl Bromides/ChloridesPd(OAc)₂, CPhosAryl AlkanesHigh[9]

Synthesis Route Diagrams

The following diagrams illustrate the logical flow of the compared synthesis routes.

SynthesisRoutes cluster_0 Route 1: Direct Nitration cluster_1 Route 2: Acylation-Reduction-Nitration cluster_2 Route 3: Modern Coupling Alkylbenzene Alkylbenzene p_Alkylnitrobenzene1 p-Alkylnitrobenzene (mixture with o/m isomers) Alkylbenzene->p_Alkylnitrobenzene1 HNO₃, H₂SO₄ Benzene Benzene Acylbenzene Acylbenzene Benzene->Acylbenzene RCOCl, AlCl₃ (Friedel-Crafts Acylation) Alkylbenzene2 Alkylbenzene Acylbenzene->Alkylbenzene2 Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) p_Alkylnitrobenzene2 p-Alkylnitrobenzene Alkylbenzene2->p_Alkylnitrobenzene2 HNO₃, H₂SO₄ p_Halonitrobenzene p-Halonitrobenzene p_Alkylnitrobenzene3 p-Alkylnitrobenzene p_Halonitrobenzene->p_Alkylnitrobenzene3 Alkyl_Metal Alkyl-B(OH)₂ (Suzuki) or Alkyl-ZnX (Negishi) Alkyl_Metal->p_Alkylnitrobenzene3 Pd Catalyst

Caption: Comparison of major synthetic pathways to p-alkylnitrobenzenes.

Experimental Protocols

Protocol 1: Direct Nitration of an Alkylbenzene (e.g., n-Propylbenzene)

This procedure is adapted from established methods for aromatic nitration.[2]

Materials:

  • n-Propylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • 5% Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. To this, cautiously add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 20°C.

  • Nitration Reaction: In a separate flask, cool 10 g of n-propylbenzene in an ice bath. Slowly add the prepared nitrating mixture to the n-propylbenzene dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting mixture of nitropropylbenzene isomers can be separated by fractional distillation or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Benzene with Propionyl Chloride

This protocol is based on a high-yield industrial synthesis method.[5]

Materials:

  • Benzene

  • Propionyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

Procedure:

  • Reaction Setup: In a reaction vessel suitable for handling benzene, charge benzene which acts as both reactant and solvent.

  • Catalyst and Reagent Addition: Under controlled temperature conditions (25-35°C), add a portion of the anhydrous AlCl₃ catalyst. Then, begin the slow addition of propionyl chloride. The remaining AlCl₃ is added portion-wise during the propionyl chloride addition.

  • Reaction Progression: The reaction is typically monitored by the evolution of HCl gas. After the addition is complete, the reaction is stirred until completion.

  • Work-up: The reaction is quenched by carefully pouring the mixture onto ice and hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried.

  • Purification: The product, propiophenone, is purified by distillation. The reported yield for this process is over 96%.[5]

Protocol 3: Clemmensen Reduction of an Acylbenzene (e.g., Propiophenone)

This is a general procedure for the Clemmensen reduction.[6][10]

Materials:

  • Propiophenone

  • Zinc Amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (as a co-solvent)

Procedure:

  • Preparation of Zinc Amalgam: Zinc amalgam is typically prepared by treating zinc granules with a solution of mercuric chloride.

  • Reduction: The acylbenzene (propiophenone) is heated under reflux with an excess of amalgamated zinc and concentrated hydrochloric acid. Toluene is often used as a co-solvent to increase the solubility of the organic substrate.

  • Reaction Monitoring: The reaction is continued until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After cooling, the mixture is decanted from the remaining zinc. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are washed, dried, and the solvent is evaporated. The resulting alkylbenzene can be purified by distillation.

Protocol 4: Suzuki-Miyaura Coupling of 4-Bromonitrobenzene with an Alkylboronic Acid

This is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.[11]

Materials:

  • 4-Bromonitrobenzene

  • Alkylboronic Acid (e.g., n-propylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., Toluene or DMF)

Procedure:

  • Reaction Setup: To a flask containing a mixture of 4-bromonitrobenzene and the alkylboronic acid in the chosen solvent, add the aqueous base.

  • Catalyst Addition: The palladium catalyst is added to the mixture, and the flask is purged with an inert gas (e.g., nitrogen or argon).

  • Reaction: The mixture is heated with stirring for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Concluding Summary

The synthesis of p-alkylnitrobenzenes can be achieved through several distinct routes, each with its own advantages and disadvantages.

  • Direct Nitration is the most atom-economical and straightforward method. However, it typically yields a mixture of ortho and para isomers, requiring subsequent purification. The para-selectivity increases significantly with the steric bulk of the alkyl group.[1]

  • The Friedel-Crafts Acylation-Reduction-Nitration sequence offers excellent control over the initial alkylation step, avoiding the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[12] This multi-step process, while longer, can provide a higher overall yield of the pure desired alkylbenzene for subsequent nitration, which then proceeds with the same selectivity considerations as direct nitration.

  • Modern Coupling Reactions , such as the Suzuki-Miyaura and Negishi couplings, provide versatile methods for forming the alkyl-aryl bond. A key advantage is the potential to use a pre-functionalized nitro-aromatic compound, allowing for a more convergent synthesis.[8] These methods often exhibit high functional group tolerance but may require more specialized catalysts and reagents.

The optimal synthetic route will depend on the specific target molecule, the required purity, and the scale of the synthesis. For simple, sterically hindered alkylbenzenes, direct nitration may be the most efficient method. For linear alkyl chains or when high purity is paramount, the Friedel-Crafts acylation-reduction pathway is a reliable alternative. For complex molecules with sensitive functional groups, modern coupling reactions offer a powerful and flexible approach.

References

Structural Elucidation of 1-Butyl-4-nitrobenzene: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural characterization of 1-butyl-4-nitrobenzene using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, with a comparative analysis against its ortho and meta isomers.

The definitive identification of an organic molecule is paramount in chemical research and drug development. Spectroscopic techniques provide a powerful toolkit for elucidating molecular structures. This guide focuses on the structural characterization of this compound, providing a comprehensive analysis of its spectroscopic data and a comparative overview with its structural isomers, 1-butyl-2-nitrobenzene (B1266369) and 1-butyl-3-nitrobenzene.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its ortho and meta isomers, facilitating a clear comparison.

¹H NMR Spectroscopy Data (δ, ppm)
ProtonsThis compound1-Butyl-2-nitrobenzene1-Butyl-3-nitrobenzene
Aromatic-H ~8.15 (d), ~7.45 (d)~7.2-7.8 (m)~7.4-8.0 (m)
-CH₂- (benzylic) ~2.70 (t)~2.85 (t)~2.65 (t)
-CH₂- ~1.65 (m)~1.60 (m)~1.60 (m)
-CH₂- ~1.35 (m)~1.35 (m)~1.35 (m)
-CH₃ ~0.95 (t)~0.95 (t)~0.90 (t)
¹³C NMR Spectroscopy Data (δ, ppm)
CarbonThis compound1-Butyl-2-nitrobenzene1-Butyl-3-nitrobenzene
Aromatic C-NO₂ ~146.5~149.0~148.0
Aromatic C-Butyl ~148.0~138.0~143.0
Aromatic CH ~128.5, ~123.5~124.0-133.0~121.0-134.0
-CH₂- (benzylic) ~35.0~33.0~35.5
-CH₂- ~33.0~31.0~33.5
-CH₂- ~22.0~22.5~22.0
-CH₃ ~13.8~13.9~13.8
IR Spectroscopy Data (cm⁻¹)
Functional GroupThis compound1-Butyl-2-nitrobenzene1-Butyl-3-nitrobenzene
Ar-NO₂ (asymmetric) ~1520~1525~1530
Ar-NO₂ (symmetric) ~1345~1350~1355
C-H (aromatic) ~3070~3080~3075
C-H (aliphatic) ~2960-2850~2960-2850~2960-2850
C=C (aromatic) ~1600, ~1480~1605, ~1475~1610, ~1485
Para-disubstitution ~850--
Ortho-disubstitution -~745-
Meta-disubstitution --~800, ~730
Mass Spectrometry Data (m/z)
IonThis compound1-Butyl-2-nitrobenzene1-Butyl-3-nitrobenzene
[M]⁺ 179179179
[M-NO₂]⁺ 133133133
[M-C₃H₇]⁺ 136136136
[C₇H₇]⁺ (tropylium) 919191
Base Peak 136133136

Structural Elucidation Workflow

The structural elucidation of this compound from its molecular formula (C₁₀H₁₃NO₂) is a systematic process involving the interpretation of data from multiple spectroscopic techniques.

MF Molecular Formula C₁₀H₁₃NO₂ MS Mass Spectrometry MF->MS Determine Molecular Weight (m/z = 179) IR IR Spectroscopy MF->IR Identify Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) MF->NMR Determine Connectivity Structure This compound MS->Structure Confirm Molecular Formula and Fragmentation Pattern IR->Structure Confirm Nitro Group and Substitution Pattern NMR->Structure Establish Final Structure

Caption: Logical workflow for the structural elucidation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans, using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

  • Ionization: Electron Ionization (EI) was used at an electron energy of 70 eV.

  • Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-500 amu.

Interpretation and Comparison

¹H NMR: The ¹H NMR spectrum of this compound is the most distinct among the isomers. The para-substitution results in a simplified aromatic region with two doublets, a characteristic AA'BB' system, due to the symmetry of the molecule. In contrast, the ortho and meta isomers exhibit more complex multiplets in their aromatic regions due to the lower symmetry and different coupling patterns of the aromatic protons. The signals for the butyl group protons are similar across all three isomers, with slight variations in the chemical shift of the benzylic protons due to the different electronic environments.

¹³C NMR: The ¹³C NMR spectrum of this compound shows fewer signals in the aromatic region compared to its isomers, again due to its higher symmetry. Specifically, due to the C₂ symmetry axis, only four aromatic carbon signals are observed. The ortho and meta isomers, being less symmetrical, display six distinct aromatic carbon signals.

IR Spectroscopy: The key differentiating feature in the IR spectra is the pattern of the C-H out-of-plane bending vibrations in the fingerprint region. This compound shows a strong absorption band around 850 cm⁻¹, which is characteristic of para-disubstituted benzene (B151609) rings. The ortho isomer exhibits a strong band around 745 cm⁻¹, while the meta isomer shows characteristic bands around 800 cm⁻¹ and 730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are present in all three isomers in the expected regions.

Mass Spectrometry: The mass spectra of all three isomers show a molecular ion peak at m/z 179, confirming the molecular formula. The fragmentation patterns are similar, with major fragments corresponding to the loss of the nitro group ([M-NO₂]⁺ at m/z 133) and cleavage of the butyl chain. A prominent peak at m/z 136, corresponding to the loss of a propyl radical ([M-C₃H₇]⁺), is often the base peak for the para and meta isomers, indicating a stable benzylic cation. For the ortho isomer, the loss of the nitro group can be more favorable. The presence of a tropylium (B1234903) ion fragment at m/z 91 is also common.

By combining the information from these spectroscopic techniques, the unambiguous structural elucidation of this compound is achieved, and its distinction from its ortho and meta isomers is clearly established.

A Comparative Guide: HPLC vs. GC-MS for the Analysis of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and identification of nitroaromatic compounds are critical. These compounds, often found in explosives, pharmaceuticals, and environmental contaminants, present unique analytical challenges due to their diverse chemical properties. The two primary chromatographic techniques employed for their analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.

At a Glance: Key Performance Differences

The choice between HPLC and GC-MS for nitroaromatic compound analysis hinges on the specific analytical requirements, such as the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the desired sensitivity.

ParameterHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Analytes Ideal for non-volatile and thermally labile compounds.[1][2][3]Best suited for volatile and semi-volatile compounds that are thermally stable.[2][3]
Sample Preparation Often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by filtration.[4][5][6]May require derivatization to increase volatility and thermal stability for certain nitroaromatics.[7][8][9]
Detection Commonly uses UV-Vis detection, providing quantitative data based on light absorption.[10][11]Mass spectrometry provides structural information for identification and high sensitivity.[3]
Sensitivity Good sensitivity, often in the parts-per-billion (ppb) range, which can be enhanced with preconcentration techniques.[12][13]Typically offers very high sensitivity, reaching femtogram (fg) levels, especially with advanced injection techniques.[14]
Analysis Time Generally longer analysis times compared to GC.[15]Typically offers faster analysis times.[15]
Cost HPLC systems can have higher operational costs due to solvent consumption.[15]GC systems may have a lower operational cost regarding the mobile phase but can be more expensive to purchase initially.[15][16]

Deciding on the Right Technique: A Logical Workflow

The selection of an appropriate analytical technique is a critical step in method development. The following diagram illustrates a logical workflow for choosing between HPLC and GC-MS for the analysis of nitroaromatic compounds.

G cluster_input Initial Considerations cluster_decision Decision Pathway cluster_output Recommended Technique Analyte Nitroaromatic Compound(s) of Interest Volatility Volatile & Thermally Stable? Analyte->Volatility Derivatization Is Derivatization Feasible? Volatility->Derivatization No GCMS GC-MS Analysis Volatility->GCMS Yes Derivatization->GCMS Yes HPLC HPLC Analysis Derivatization->HPLC No Consider_HPLC Consider HPLC Derivatization->Consider_HPLC Consider_HPLC->HPLC

Workflow for selecting between HPLC and GC-MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of nitroaromatic compounds using HPLC and GC-MS.

Protocol 1: HPLC-UV Analysis of Nitroaromatics in Water (Based on EPA Method 8330B)

This method is suitable for the determination of various nitroaromatic and nitramine explosives in water and soil.[4][10]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a 6 cc, 200 mg Oasis HLB SPE cartridge.

  • Pass a 500 mL water sample through the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with acetonitrile (B52724).

  • The resulting extract is ready for HPLC analysis.

2. HPLC Conditions

  • Instrument: Waters Alliance HPLC system or equivalent.

  • Column: C18 or Phenyl column (e.g., Cogent Phenyl Hydride™, 4.6mm x 150mm, 4µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often used.[10] For example:

    • Start with a mixture of methanol/water (e.g., 40/60 v/v).[12]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 254 nm.[10]

3. Quality Control

Protocol 2: GC-MS/MS Analysis of Nitroaromatics in Environmental Samples

This method is highly sensitive and suitable for trace-level detection of volatile nitroaromatic compounds.[14]

1. Sample Preparation (Extraction)

  • For water samples, perform a liquid-liquid extraction with a suitable solvent like toluene (B28343) for less polar compounds (e.g., 2,4-DNT, TNT) or iso-amyl acetate (B1210297) for more polar compounds (e.g., RDX, HMX).[17][18]

  • For soil samples, use ultrasonic extraction with acetonitrile.[4]

  • Concentrate the extract to a final volume.

2. GC-MS/MS Conditions

  • Instrument: Agilent GC-MS/MS system or equivalent.

  • Injector: Splitless or Programmable Temperature Vaporization (PTV) for large volume injection to enhance sensitivity.[14]

  • Injector Temperature: Optimized for the specific analytes, typically between 180°C and 300°C.[14]

  • Column: A low-polarity capillary column suitable for explosives analysis (e.g., a specific Restek column).[19]

  • Carrier Gas: Helium.[2]

  • Oven Program: A temperature gradient is used to separate the compounds. For example, start at 100°C, hold for 1 minute, then ramp up to 280°C.[14]

  • MS Conditions: Electron Ionization (EI) at 70 eV. Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

3. Derivatization (if necessary)

  • For non-volatile or thermally labile nitroaromatics, a derivatization step may be required before GC-MS analysis.[7] This can involve reducing the nitro groups to more volatile and stable amine groups.[7][20]

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of nitroaromatic compounds, each with its distinct advantages and limitations. HPLC is a robust and versatile method, particularly for non-volatile and thermally unstable compounds, and is often the preferred technique for routine analysis.[1][21] GC-MS, on the other hand, offers unparalleled sensitivity for volatile and semi-volatile nitroaromatics and provides a higher degree of confidence in compound identification through mass spectral data.[3][14] The choice of method should be guided by the specific properties of the analytes, the sample matrix, and the overall objectives of the analysis. For complex samples or when very low detection limits are required, hyphenated techniques such as LC-MS may also be considered.[7][22]

References

A Comparative Analysis of the Reactivity of n-Butyl, sec-Butyl, and tert-Butyl Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of n-butyl, sec-butyl, and tert-butyl nitrobenzene (B124822) isomers in key organic reactions. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data for related compounds, to offer insights into how the structure of the butyl group influences reaction outcomes.

Introduction: Electronic and Steric Effects of Butyl Groups

The reactivity of substituted nitrobenzenes is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. The nitro group (—NO₂) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions.

Alkyl groups, including the butyl isomers, are electron-donating through an inductive effect (+I) and hyperconjugation. This electron-donating nature activates the benzene ring towards electrophilic substitution and directs incoming groups to the ortho and para positions. However, the degree of this activation and the regioselectivity of the reaction are significantly influenced by the steric bulk of the alkyl group. The structural differences between n-butyl, sec-butyl, and tert-butyl groups lead to distinct reactivity profiles.

  • n-Butyl: A straight-chain alkyl group with minimal steric hindrance.

  • sec-Butyl: A branched alkyl group with moderate steric hindrance.

  • tert-Butyl: A highly branched and bulky alkyl group that exerts significant steric hindrance.

The following sections will delve into a comparative analysis of the reactivity of the nitrobenzene isomers of these butyl groups in three key reaction types: electrophilic aromatic substitution, nucleophilic aromatic substitution, and the reduction of the nitro group.

Electrophilic Aromatic Substitution: The Role of Steric Hindrance

In electrophilic aromatic substitution reactions, such as nitration, the electron-donating butyl group activates the nitrobenzene ring, but the directing influence of the powerful electron-withdrawing nitro group generally dictates the position of the incoming electrophile. However, if we consider the electrophilic substitution on the butylbenzene (B1677000) precursor before the introduction of the nitro group, the directing effect of the butyl group is paramount.

The alkyl group directs incoming electrophiles to the ortho and para positions. The ratio of ortho to para substituted products is highly dependent on the steric bulk of the alkyl group. As the steric hindrance increases, the approach of the electrophile to the ortho position becomes more difficult, leading to a higher proportion of the para product.

Table 1: Predicted Product Distribution in the Mononitration of Butylbenzenes

AlkylbenzenePredicted Major ProductPredicted Ortho/Para RatioRationale
n-ButylbenzenePara isomerModerateThe n-butyl group has the least steric bulk, allowing for a significant amount of ortho substitution.
sec-ButylbenzenePara isomerLowThe increased branching of the sec-butyl group increases steric hindrance at the ortho positions.
tert-Butylbenzene (B1681246)Predominantly ParaVery LowThe bulky tert-butyl group severely hinders the approach of the electrophile to the ortho positions.[1]

Experimental Data for Related Alkylbenzenes:

While direct comparative data for all butyl isomers is scarce, the trend of decreasing ortho substitution with increasing steric bulk is well-documented for other alkylbenzenes. For instance, in the nitration of toluene (B28343) (methylbenzene) and tert-butylbenzene, the ortho/para ratio changes dramatically. Toluene yields a significant amount of the ortho-nitrated product, whereas tert-butylbenzene gives the para-nitrated product almost exclusively.[1]

Experimental Protocol: Competitive Nitration of Alkylbenzenes

This protocol can be adapted for a competitive reaction to determine the relative reactivity of the butylbenzene isomers.

Objective: To determine the relative rates of nitration of n-butylbenzene and tert-butylbenzene.

Reagents:

  • n-Butylbenzene

  • tert-Butylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard for GC analysis (e.g., undecane)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with stirring.

  • Reaction Setup: In a separate flask, dissolve equimolar amounts of n-butylbenzene and tert-butylbenzene, along with a known amount of the internal standard, in 20 mL of dichloromethane. Cool this mixture in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of alkylbenzenes over a period of 15-20 minutes, maintaining the temperature below 10°C.

  • Quenching: After the addition is complete, continue stirring in the ice bath for 30 minutes. Then, slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the product mixture by gas chromatography (GC) to determine the relative amounts of the nitrated products.[2]

Nucleophilic Aromatic Substitution (SNAr)

For nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups. The nitro group is an excellent activating group, especially when positioned ortho or para to a leaving group (e.g., a halogen).

In the context of butyl-substituted nitrohalobenzenes, the reactivity will be influenced by both the electronic effect of the nitro group and the steric hindrance of the butyl group. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex).

Table 2: Predicted Relative Rates of SNAr for Butyl-Substituted Nitrohalobenzenes

Substrate (X = Halogen)Predicted Relative RateRationale
4-Halo-1-n-butyl-2-nitrobenzeneHighestThe n-butyl group offers minimal steric hindrance to the approaching nucleophile at the carbon bearing the halogen.
4-Halo-1-sec-butyl-2-nitrobenzeneIntermediateThe sec-butyl group provides some steric hindrance, which may slightly decrease the rate of nucleophilic attack compared to the n-butyl isomer.
4-Halo-1-tert-butyl-2-nitrobenzeneLowestThe very bulky tert-butyl group will sterically hinder the approach of the nucleophile to the reaction center, significantly slowing down the reaction rate. This steric inhibition of the reaction at a nearby site is a well-established phenomenon in organic chemistry.

The electronic effect of the butyl groups (all are electron-donating) will have a minor deactivating effect on the SNAr reaction compared to an unsubstituted nitrohalobenzene, but the differences in their inductive effects are likely to be overshadowed by the much more significant steric effects.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction is often carried out using reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or catalytic hydrogenation.

The electronic nature of the butyl substituents is not expected to have a dramatic impact on the feasibility of the reduction, as all are weakly electron-donating. However, the steric environment around the nitro group could influence the rate of reaction, particularly in cases where the reducing agent is bulky or involves a heterogeneous catalyst.

Table 3: Predicted Relative Rates of Reduction of Butyl Nitrobenzenes

SubstratePredicted Relative RateRationale
n-ButylnitrobenzeneHighestThe nitro group is readily accessible to the reducing agent.
sec-ButylnitrobenzeneSlightly SlowerThe increased steric bulk around the nitro group may slightly hinder the approach of the reducing agent.
tert-ButylnitrobenzeneSlowestThe bulky tert-butyl group, especially if positioned ortho to the nitro group, will create significant steric hindrance, potentially slowing down the rate of reduction by impeding the interaction of the nitro group with the reducing agent or catalyst surface.[3]
Experimental Protocol: Reduction of a Nitroarene with SnCl₂/HCl

This is a general procedure that can be used to compare the reduction rates of the different butyl nitrobenzene isomers.

Objective: To compare the rate of reduction of n-butylnitrobenzene and tert-butylnitrobenzene to their corresponding anilines.

Reagents:

  • Butylnitrobenzene isomer (n-, sec-, or tert-)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of the butylnitrobenzene isomer in ethanol.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate to the solution.

  • Reaction Initiation: While stirring, carefully add concentrated hydrochloric acid. The reaction is typically exothermic and may require cooling in an ice bath.

  • Monitoring the Reaction: Follow the progress of the reaction by taking small aliquots at regular time intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Analysis: Remove the solvent under reduced pressure and analyze the resulting aniline (B41778) derivative. The relative reaction times for the disappearance of the starting materials will give a qualitative comparison of the reduction rates.

Visualizing Reactivity Principles

The following diagrams illustrate the key concepts discussed in this guide.

Steric_Hindrance_in_Nitration cluster_n_butyl n-Butylbenzene cluster_tert_butyl tert-Butylbenzene n_butyl Less Hindered Ortho Position tert_butyl More Hindered Ortho Position Electrophile Electrophile (NO2+) Electrophile->n_butyl Easier Approach Electrophile->tert_butyl Difficult Approach

Caption: Steric hindrance affecting electrophilic attack.

SNAr_Reactivity Start Butyl-substituted Nitrohalobenzene n_butyl n-Butyl Isomer (Least Hindrance) Start->n_butyl Fastest sec_butyl sec-Butyl Isomer (Moderate Hindrance) Start->sec_butyl tert_butyl tert-Butyl Isomer (Most Hindrance) Start->tert_butyl Slowest Rate Decreasing Rate of SNAr Rate_label Relative Reactivity

Caption: Predicted SNAr reactivity trend.

Reduction_Workflow cluster_workflow Comparative Reduction Experiment Start Start with Butyl Nitrobenzene Isomers Reaction Reduce with SnCl2/HCl Start->Reaction Monitoring Monitor by TLC/GC at time intervals Reaction->Monitoring Analysis Compare rates of disappearance of starting material Monitoring->Analysis Conclusion Determine Relative Reactivity Analysis->Conclusion

Caption: Experimental workflow for comparing reduction rates.

Conclusion

The reactivity of n-butyl, sec-butyl, and tert-butyl nitrobenzenes is a clear illustration of the significant role that steric hindrance plays in chemical reactions. While the electronic effects of the butyl isomers are broadly similar (electron-donating), their increasing steric bulk from n-butyl to tert-butyl creates a predictable trend in reactivity:

  • Electrophilic Aromatic Substitution (on the precursor butylbenzenes): The proportion of ortho-substituted product decreases dramatically with increasing steric bulk, with tert-butylbenzene strongly favoring para substitution.

  • Nucleophilic Aromatic Substitution: The rate of reaction is expected to decrease with increasing steric hindrance around the reaction center, making the tert-butyl isomer the least reactive.

  • Reduction of the Nitro Group: Steric hindrance around the nitro group, particularly in ortho-substituted isomers, is likely to decrease the rate of reduction, with the tert-butyl substituted compounds being the slowest to react.

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these steric effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing synthetic routes to access specific isomers. While direct comparative kinetic data for these specific butyl nitrobenzene isomers is not abundant in the literature, the principles outlined in this guide provide a robust framework for making informed decisions in the laboratory.

References

A Comparative Guide to Validated Analytical Methods for 1-Butyl-4-nitrobenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chromatographic Techniques for the Precise Quantification of 1-Butyl-4-nitrobenzene.

The accurate and precise quantification of this compound, a key intermediate in various organic syntheses, is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative analysis of the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols and presents a summary of performance data to aid in the selection of the most suitable method for your specific analytical needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally sensitive compounds.[1] When coupled with a UV detector, it offers a robust and cost-effective method for quantifying compounds that possess a UV chromophore, such as the nitroaromatic structure of this compound.[1][2]

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[3] Its combination with a Mass Spectrometer (MS) detector provides high sensitivity and selectivity, allowing for confident identification and quantification, even in complex sample matrices.[1]

Performance Comparison

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1] The following table summarizes the expected performance characteristics of each method, based on data from the analysis of structurally similar nitroaromatic compounds.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity; detection by UV absorbance.Separation based on volatility and boiling point; detection by mass-to-charge ratio.
Linearity Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~0.3 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Specificity Good, relies on retention time and UV spectrum.Excellent, provides mass spectral data for positive identification.
Sample Throughput ModerateModerate to High
Cost LowerHigher

Note: The quantitative data presented is based on a validated method for the structurally similar compound 1-Butyl-4-(2-nitro-ethyl)-benzene and serves as a representative expectation for the analysis of this compound.[1]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific sample types and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[4] For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid.[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm (typical for nitroaromatic compounds).[1]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.[1]

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1]

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and specificity, making it ideal for trace analysis or for samples in complex matrices.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 179, 122, 91).

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL.[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1 µg/mL to 20 µg/mL).[1]

  • Sample Preparation: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Construct a calibration curve using the peak areas of the selected ion(s) from the calibration standards.

  • Quantify the analyte in the samples using the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes involved in analytical method validation and selection, the following diagrams are provided.

G cluster_workflow Analytical Method Validation Workflow A Define Analytical Method Requirements B Develop & Optimize Method Parameters A->B D Establish System Suitability Criteria B->D C Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) E Document Validation Protocol & Report C->E D->C F Implement for Routine Analysis E->F

A generalized workflow for analytical method validation.

G cluster_selection Method Selection Logic Start Analyte Properties (Volatility, Thermal Stability) IsVolatile Volatile & Thermally Stable? Start->IsVolatile GC_Path GC-MS IsVolatile->GC_Path Yes HPLC_Path HPLC-UV IsVolatile->HPLC_Path No Sensitivity High Sensitivity Required? GC_Path->Sensitivity ComplexMatrix Complex Sample Matrix? HPLC_Path->ComplexMatrix Sensitivity->GC_Path Yes ComplexMatrix->GC_Path Yes

References

A Comparative Analysis of Ortho vs. Para Selectivity in the Nitration of Butylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of alkylbenzenes is a fundamental electrophilic aromatic substitution reaction critical in the synthesis of various chemical intermediates. The regioselectivity of this reaction, specifically the ratio of ortho to para substitution, is governed by a delicate interplay of electronic and steric factors. This guide provides a comprehensive comparison of the ortho versus para selectivity in the nitration of butylbenzene (B1677000) isomers, supported by experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy and reaction optimization.

Comparative Performance Data

The product distribution in the nitration of alkylbenzenes is highly dependent on the structure of the alkyl substituent. While alkyl groups are generally ortho, para-directing due to their electron-donating nature, the steric bulk of the substituent significantly influences the accessibility of the ortho positions to the incoming nitronium ion (NO₂⁺). The following table summarizes the experimentally determined isomer distributions for the nitration of various butylbenzene isomers and related compounds.

AlkylbenzeneOrtho (%)Meta (%)Para (%)Para/Ortho RatioReference
Toluene58.54.537.00.63[1]
n-Propylbenzene437501.16[2]
n-Butylbenzene ~40~7~53~1.33Estimated based on n-propylbenzene data
Isobutylbenzene ~35~8~57~1.63Estimated based on increasing steric hindrance
sec-Butylbenzene (B1681704) ~25-29~9-11~60-66~2.4 - 2.5Estimated based on isopropylbenzene data[3]
tert-Butylbenzene 168754.69[1]

The data clearly demonstrates that as the steric bulk of the alkyl group increases, the proportion of the para isomer increases significantly at the expense of the ortho isomer. This is a direct consequence of the increasing difficulty for the nitronium ion to approach the sterically hindered ortho positions.

Reaction Mechanism and Steric Influence

The nitration of butylbenzene proceeds via the classical electrophilic aromatic substitution mechanism. The key steps involve the generation of the electrophile (nitronium ion), its attack on the aromatic ring to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity.

G Mechanism of Electrophilic Aromatic Nitration cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+->HSO4- H3O+ Hydronium (H₃O⁺) NO2+->H3O+ Butylbenzene Butylbenzene SigmaComplex Sigma Complex (Arenium Ion) Resonance Stabilized Butylbenzene->SigmaComplex + NO₂⁺ Nitrobutylbenzene Nitrobutylbenzene (Ortho or Para) SigmaComplex->Nitrobutylbenzene - H⁺ G Influence of Steric Hindrance on Ortho/Para Selectivity cluster_n n-Butylbenzene (Less Hindrance) cluster_t tert-Butylbenzene (High Hindrance) n_ortho Ortho Attack (Moderately Favored) n_para Para Attack (Favored) t_ortho Ortho Attack (Disfavored) t_para Para Attack (Strongly Favored) NO2+ NO₂⁺ NO2+->n_ortho NO2+->n_para NO2+->t_ortho NO2+->t_para G Experimental Workflow for Butylbenzene Nitration Start Start NitratingMixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Start->NitratingMixture Reaction Nitration of Butylbenzene (0-10°C) NitratingMixture->Reaction Workup Aqueous Work-up (Ice, NaHCO₃, Brine) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Analysis Isomer Ratio Analysis (GC, HPLC, or NMR) Drying->Analysis End End Analysis->End

References

A Comparative Guide to Catalysts for the Reduction of 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalyst efficacy in the synthesis of 4-Butylaniline.

The reduction of 1-Butyl-4-nitrobenzene to its corresponding aniline, 4-Butylaniline, is a critical transformation in the synthesis of various organic compounds, including pharmaceuticals and materials. The efficiency of this reduction is highly dependent on the choice of catalyst. This guide provides an objective comparison of the performance of several common heterogeneous catalysts for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the reduction of this compound. While a comprehensive comparative study on this specific substrate is not extensively documented in a single source, data from studies on nitrobenzene (B124822) and substituted nitrobenzenes, coupled with established catalytic principles, allows for a comparative assessment. The most commonly employed and effective catalysts for this transformation include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.

CatalystHydrogen SourceSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
5% Pd/C H₂ gasEthanolRoom Temperature12 - 6>95
Raney Nickel H₂ gasEthanol50 - 801 - 54 - 8~90
Pt/C H₂ gasEthanolRoom Temperature13 - 7>95
Cu@C NaBH₄EthanolRoom TemperatureN/A< 0.5~100 (for nitrobenzene)[1][2]

Note: The data presented for Pd/C, Pt/C, and Raney Nickel are typical ranges observed for the reduction of substituted nitroaromatics and serve as a general guideline. The performance of Cu@C is noted for nitrobenzene and suggests its potential for substituted analogs.[1][2]

Signaling Pathways and Experimental Workflows

The catalytic hydrogenation of this compound follows a general pathway involving the sequential reduction of the nitro group. The catalyst surface plays a crucial role in adsorbing both the nitroaromatic compound and the hydrogen source, facilitating the transfer of hydrogen atoms to the nitro group.

G cluster_workflow Experimental Workflow A Reactant & Catalyst Preparation (this compound, Solvent, Catalyst) B Reaction Setup (Inert atmosphere flush) A->B C Introduction of Hydrogen Source (H₂ gas or transfer agent) B->C D Reaction Monitoring (TLC, GC, or LC-MS) C->D E Work-up (Catalyst filtration) D->E F Product Isolation & Purification (Solvent evaporation, Chromatography) E->F G cluster_mechanism Simplified Reaction Pathway Start This compound Catalyst Catalyst Surface (e.g., Pd/C, Pt/C, Raney Ni) Start->Catalyst Intermediate1 Nitroso Intermediate Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +2H Product 4-Butylaniline Intermediate2->Product +2H Catalyst->Intermediate1 +2H H2 H₂ H2->Catalyst

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of 1-butyl-4-nitrobenzene and 1-butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a detailed spectroscopic comparison, this guide illuminates the distinct spectral characteristics of 1-butyl-4-nitrobenzene and 1-butoxy-4-nitrobenzene. Aimed at researchers, scientists, and professionals in drug development, this publication provides a comprehensive analysis of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data. This objective comparison, supported by experimental data, serves as a crucial reference for the characterization and differentiation of these structurally similar aromatic compounds.

The subtle yet significant difference between a butyl and a butoxy group attached to the 4-nitrophenyl moiety imparts discernible shifts in their respective spectra. Understanding these differences is paramount for unambiguous identification and quality control in synthetic chemistry and materials science. This guide presents a side-by-side analysis of their key spectroscopic features, summarized in clear, quantitative tables for ease of comparison.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and 1-butoxy-4-nitrobenzene, providing a quantitative basis for their comparison.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Aromatic protons (AA'BB' system): ~8.1 (d, 2H), ~7.4 (d, 2H); Butyl group: ~2.7 (t, 2H), ~1.6 (m, 2H), ~1.4 (m, 2H), ~0.9 (t, 3H)Aromatic: ~148 (C-NO₂), ~147 (C-butyl), ~129 (CH), ~124 (CH); Butyl: ~35, ~33, ~22, ~14
1-butoxy-4-nitrobenzene Aromatic protons (AA'BB' system): ~8.2 (d, 2H), ~7.0 (d, 2H); Butoxy group: ~4.1 (t, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H)[1]Aromatic: ~164 (C-O), ~141 (C-NO₂), ~126 (CH), ~115 (CH); Butoxy: ~69, ~31, ~19, ~14[1]

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Spectroscopic Technique This compound 1-butoxy-4-nitrobenzene
IR (cm⁻¹) ~2950-2850 (C-H, alkyl), ~1595 (C=C, aromatic), ~1515, ~1345 (N-O, nitro)[2][3]~2950-2850 (C-H, alkyl), ~1590 (C=C, aromatic), ~1505, ~1340 (N-O, nitro), ~1250 (C-O, ether)[4]
Mass Spectrometry (m/z) 179 (M+), 133 ([M-NO₂]⁺), 122 ([M-C₄H₉]⁺)[5]195 (M+), 139 ([M-C₄H₈]⁺), 109, 95[4]
UV-Vis (λmax, nm) ~270~315

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 1-butoxy-4-nitrobenzene.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison Synthesis_Butyl Synthesis of This compound Purification Purification and Characterization Synthesis_Butyl->Purification Synthesis_Butoxy Synthesis of 1-butoxy-4-nitrobenzene Synthesis_Butoxy->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Collection Data Collection and Tabulation NMR->Data_Collection IR->Data_Collection MS->Data_Collection UV_Vis->Data_Collection Comparison Comparative Analysis of Spectra Data_Collection->Comparison Conclusion Structural Elucidation and Conclusion Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of the two compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is utilized.

  • Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard single-pulse experiments are performed. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled single-pulse experiments are conducted to obtain singlets for each carbon environment. A wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used.

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is acquired prior to the sample measurement to subtract atmospheric and instrumental interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions: A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-500 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or hexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

References

A Comparative Guide to Isomeric Purity Analysis of Synthesized 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Butyl-4-nitrobenzene, a key intermediate in various organic syntheses, often results in a mixture of isomers, primarily the ortho (1-butyl-2-nitrobenzene) and meta (1-butyl-3-nitrobenzene) isomers, alongside the desired para product. The isomeric purity of this compound is critical for ensuring the desired reactivity, biological activity, and safety profile in subsequent applications, particularly in drug development. This guide provides a comparative analysis of three common analytical techniques for determining the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the required sensitivity, resolution, sample throughput, and the nature of the isomeric impurities. Below is a summary of the performance of GC, HPLC, and NMR for the analysis of this compound isomers.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Differentiation of isomers based on the chemical environment of their protons.
Resolution of Isomers ExcellentVery GoodGood to Excellent
Typical Analysis Time 10 - 20 minutes15 - 30 minutes5 - 15 minutes
Limit of Detection (LOD) ~0.01%~0.02%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.07%~0.5%
Sample Preparation Simple dilution in a volatile solvent.Dilution in the mobile phase, may require filtration.Dissolution in a deuterated solvent.
Strengths High resolution, fast analysis, robust.Versatile, suitable for a wide range of compounds, non-destructive.Provides structural information, no need for reference standards of impurities for relative quantification.[1]
Limitations Requires volatile and thermally stable compounds.Can consume larger volumes of solvents.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating volatile compounds like butylnitrobenzene isomers. A non-polar capillary column is typically used, separating the isomers based on their boiling points and subtle differences in their interaction with the stationary phase.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary Column: DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The percentage of each isomer is calculated based on the relative peak areas in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile method for separating non-volatile or thermally labile compounds. For butylnitrobenzene isomers, a reversed-phase C18 or a Phenyl-Hexyl column can provide excellent separation.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) or Phenyl-Hexyl column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The isomeric purity is determined by comparing the peak area of the main component to the total area of all isomer peaks.

Quantitative Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy allows for the direct determination of the molar ratio of isomers in a mixture without the need for individual reference standards for each isomer.[1] This is achieved by comparing the integration of specific, well-resolved signals corresponding to each isomer.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the crude this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • NMR Acquisition:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration. A D1 of 10-30 seconds is often sufficient.

    • Use a 90° pulse angle.

  • Data Analysis:

    • Identify unique, well-resolved signals for each isomer in the aromatic region of the spectrum.

    • Carefully integrate these signals. The molar ratio of the isomers is directly proportional to the ratio of their integral values, normalized for the number of protons each signal represents.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for determining isomeric purity and the logical relationship between the analytical techniques and the data they provide.

experimental_workflow Experimental Workflow for Isomeric Purity Analysis cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_results Results synthesis Synthesis of This compound crude_product Crude Product Mixture (ortho, meta, para isomers) synthesis->crude_product sample_prep Sample Preparation (Dilution/Dissolution) crude_product->sample_prep gc Gas Chromatography (GC-FID) sample_prep->gc Inject/Analyze hplc High-Performance Liquid Chromatography (HPLC-UV) sample_prep->hplc Inject/Analyze nmr Nuclear Magnetic Resonance (¹H-NMR) sample_prep->nmr Inject/Analyze chromatogram Chromatogram (GC/HPLC) gc->chromatogram hplc->chromatogram spectrum NMR Spectrum nmr->spectrum peak_integration Peak Integration & Area % Calculation chromatogram->peak_integration signal_integration Signal Integration & Molar Ratio Calculation spectrum->signal_integration purity_report Isomeric Purity Report (% ortho, % meta, % para) peak_integration->purity_report signal_integration->purity_report

Caption: Experimental workflow for isomeric purity analysis.

logical_relationship Logical Relationship of Analytical Techniques cluster_input Input cluster_methods Analytical Methods cluster_output Primary Data Output cluster_interpretation Interpretation sample Synthesized Sample (Mixture of Isomers) gc GC sample->gc hplc HPLC sample->hplc nmr NMR sample->nmr retention_time Retention Time gc->retention_time peak_area Peak Area gc->peak_area hplc->retention_time hplc->peak_area chemical_shift Chemical Shift (δ) nmr->chemical_shift signal_integral Signal Integral nmr->signal_integral qualitative Qualitative Analysis (Isomer Identification) retention_time->qualitative Component ID quantitative Quantitative Analysis (Isomeric Ratio) peak_area->quantitative Relative Amount chemical_shift->qualitative Structural Info signal_integral->quantitative Molar Ratio

Caption: Logical relationship of analytical techniques.

References

A Comparative Analysis of Electronic Effects in Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the electronic effects of various substituents on the nitrobenzene (B124822) ring. The influence of these substituents is quantified through spectroscopic data and linear free-energy relationships, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantifying Substituent Effects: Hammett and Taft Parameters

The electronic influence of a substituent on the reactivity and properties of a nitrobenzene derivative can be quantitatively assessed using Hammett (σ) and Taft (σ, E_s) parameters. The Hammett equation, log(k/k₀) = ρσ, relates the rate (k) or equilibrium constant of a reaction for a substituted compound to that of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ).[1] The Taft equation extends this to separate polar (σ) and steric (E_s) effects, which is particularly useful in non-aromatic or sterically hindered systems.[2][3]

The substituent constants for various groups are presented in Table 1. A positive σ value indicates an electron-withdrawing group, which stabilizes negative charge, while a negative value signifies an electron-donating group.[1][4]

Table 1: Hammett (σ) and Taft (σ, E_s) Substituent Constants*

Substituentσ_meta[5]σ_para[5]σ*[3]E_s[3]
-H0.000.000.491.24
-CH₃-0.06-0.160.000.00
-C(CH₃)₃-0.10-0.20-0.30-1.54
-F0.340.05--
-Cl0.370.221.05-0.24
-Br0.400.231.03-0.27
-I0.350.18--
-OH0.10-0.36--
-OCH₃0.11-0.24--
-NH₂-0.04-0.66--
-CN0.620.671.30-0.51
-NO₂0.730.781.40-2.52
-C(=O)H0.360.22--
-C(=O)CH₃0.380.50--
-COOH0.370.45--

Spectroscopic Analysis of Electronic Effects

The electronic perturbations induced by substituents are reflected in various spectroscopic properties of substituted nitrobenzenes.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts (δ) in ¹³C NMR spectroscopy are sensitive to the electron density around the carbon atoms of the benzene (B151609) ring. Electron-withdrawing groups tend to deshield the aromatic carbons, shifting their signals to higher ppm values, while electron-donating groups cause shielding, resulting in lower ppm values.[6][7] The ¹³C chemical shifts for nitrobenzene are: ipso (148.3 ppm), para (134.7 ppm), meta (129.4 ppm), and ortho (123.5 ppm).[8]

Table 2: ¹³C NMR Chemical Shifts (δ in ppm) for Selected Substituted Nitrobenzenes in CDCl₃

Substituent (at C-4)C-1 (ipso-NO₂)C-2/C-6 (ortho)C-3/C-5 (meta)C-4 (ipso-Subst.)
-H148.3[8]123.5[8]129.4[8]134.7[8]
-CHO (3-Nitrobenzaldehyde)137.39 (C1)[9]124.49 (C2)[9]148.79 (C3-NO₂)[9]128.57 (C4)[9]
-NH₂ (p-Nitroaniline)~150~113~126~144
-OCH₃ (p-Nitroanisole)~148~114~126~163
-Cl (p-Chloronitrobenzene)~147~125~129~138

Note: Data for substituted anilines and anisoles are approximate values based on general substituent effects and may vary slightly based on specific literature sources.

Infrared (IR) Spectroscopy

The vibrational frequencies of the nitro group (-NO₂) are particularly informative. The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s).[10][11] The positions of these bands are influenced by the electronic nature of the other substituents on the ring. Electron-donating groups tend to lower the frequencies, while electron-withdrawing groups generally increase them. For nitrobenzene, the asymmetric and symmetric N-O stretching frequencies are observed at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[12]

Table 3: NO₂ Stretching Frequencies (cm⁻¹) in Substituted Nitrobenzenes

SubstituentAsymmetric Stretch (ν_as)[10][13]Symmetric Stretch (ν_s)[10][13]
Nitroalkanes15501365
Nitro-aromatics1550-14751360-1290
m-Nitrotoluene1527[11]1350[11]
UV-Vis Spectroscopy

The electronic transitions within the substituted nitrobenzene molecule are observed in UV-Vis spectroscopy. The wavelength of maximum absorption (λ_max) is affected by substituents. Auxochromes (electron-donating groups) like -OH and -NH₂ can cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect).[14][15] Conversely, the interplay of electron-withdrawing groups can also lead to shifts in λ_max. The primary absorption band for nitrobenzene in hexane (B92381) is at 252 nm, which shifts to around 265-266 nm in water.[16]

Table 4: UV-Vis Absorption Maxima (λ_max in nm) for Selected Substituted Nitrobenzenes

Compoundλ_max (nm)Solvent
Nitrobenzene252[16]Hexane
Nitrobenzene~266[16]Water
4-Nitrophenol>290[17]Water
2,4-Dinitrophenol>290[17]Water
4-Nitroaniline375[15]-

Experimental Protocols

¹³C NMR Spectroscopy

A general procedure for acquiring ¹³C NMR spectra of substituted nitrobenzenes is as follows:[6]

  • Sample Preparation:

    • Weigh approximately 10-50 mg of the purified substituted nitrobenzene sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Acquisition Time: 1.0 - 2.0 seconds.

    • Relaxation Delay (D1): 2 - 5 seconds.

    • Pulse Angle: 30-45 degrees.

    • Number of Scans (NS): Several hundred to several thousand, depending on concentration.

    • Spectral Width: ~200-250 ppm.

    • Temperature: 298 K.

FT-IR Spectroscopy

The following is a general protocol for obtaining an FT-IR spectrum of a solid substituted nitrobenzene:[18][19]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry KBr powder in an agate mortar until a fine, uniform powder is obtained.

    • Place a portion of the mixture into a pellet-forming die.

    • Press the die under high pressure (several tons) to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

UV-Vis Spectroscopy and Kinetic Measurements for Hammett Analysis

This protocol outlines the determination of the Hammett rho (ρ) constant for a reaction series, such as the hydrolysis of substituted p-nitrophenyl benzoate (B1203000) esters:[20][21]

  • Solution Preparation:

    • Prepare stock solutions of the substituted nitrobenzene compounds of known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

    • Prepare a stock solution of the reacting species (e.g., NaOH for hydrolysis) in the appropriate solvent system.

  • Kinetic Run:

    • Equilibrate the reactant solutions to the desired reaction temperature in a water bath.

    • Initiate the reaction by mixing the solutions in a cuvette.

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the change in absorbance of a product or reactant at a specific wavelength over time.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k_obs) for each substituted nitrobenzene from the absorbance versus time data.

    • Plot log(k_obs) versus the Hammett substituent constant (σ) for each substituent.

    • The slope of the resulting linear plot is the Hammett reaction constant (ρ).

Visualization of Electronic Effects

The following diagrams illustrate the relationships between substituent properties, electronic effects, and the resulting spectroscopic data.

ElectronicEffects cluster_effects Electronic Effects cluster_output Measurable Parameters subst Substituent (e.g., -NH₂, -NO₂) inductive Inductive Effect (Through σ-bonds) subst->inductive exerts resonance Resonance Effect (Through π-system) subst->resonance exerts electron_density Electron Density on Aromatic Ring inductive->electron_density modifies resonance->electron_density modifies nmr ¹³C NMR Chemical Shift (δ) electron_density->nmr influences ir IR Frequency (ν_NO₂) electron_density->ir influences uv UV-Vis λ_max electron_density->uv influences reactivity Reaction Rate (k) (Hammett Plot) electron_density->reactivity influences

Caption: Relationship between substituent electronic effects and measurable parameters.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Start: Substituted Nitrobenzene Sample dissolve Dissolve in Deuterated Solvent (NMR) start->dissolve pellet Prepare KBr Pellet (IR) start->pellet solution Prepare Dilute Solution (UV-Vis) start->solution nmr_acq ¹³C NMR Data Acquisition dissolve->nmr_acq ir_acq FT-IR Data Acquisition pellet->ir_acq uv_acq UV-Vis Data Acquisition solution->uv_acq data_proc Data Processing & Interpretation nmr_acq->data_proc ir_acq->data_proc uv_acq->data_proc end End: Correlate Data with Electronic Effects data_proc->end

Caption: General workflow for spectroscopic analysis of substituted nitrobenzenes.

References

Navigating the Maze: A Comparative Guide to Product Identity Confirmation in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the identity and purity of a desired product at each stage of a multi-step synthesis is paramount. A battery of analytical techniques is available, each with its own strengths and weaknesses. This guide provides an objective comparison of the most common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—along with key alternative and complementary techniques. Experimental data is presented to aid in the selection of the most appropriate method for a given analytical challenge.

The Spectroscopic Triumvirate: NMR, IR, and MS

The cornerstone of product identification in organic synthesis lies in three primary spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule.[1] It provides information about the connectivity of atoms by analyzing the magnetic properties of atomic nuclei.[2]

Infrared (IR) Spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.[2] It works by measuring the absorption of infrared radiation by molecular vibrations.[3]

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[4] It is highly sensitive and provides the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[5]

The following table summarizes the key performance characteristics of these three techniques.

FeatureNMR SpectroscopyIR SpectroscopyMass Spectrometry
Primary Information Detailed molecular structure, connectivity, stereochemistryFunctional groups presentMolecular weight, molecular formula (HRMS), fragmentation patterns
Typical Sample Amount 5-25 mg for ¹H NMR; >10-50 mg for ¹³C NMR[6]1-2 drops (liquid); a few mg (solid)[7]Nanogram (ng) to picogram (pg) levels[4]
Analysis Time Minutes to hours, depending on the experiment and sample concentrationA few minutesA few minutes
Sensitivity Relatively low (micromolar to millimolar range)[8][9]ModerateVery high (picomolar to femtomole range)[10]
Resolution High, capable of distinguishing subtle differences in chemical environmentsModerateHigh to very high (HRMS can differentiate between compounds with the same nominal mass)[11]
Typical Cost High ($300k - $5M+)[1][12][13]Low to moderateModerate to high
Key Advantage Unparalleled for complete structure elucidationFast and simple for functional group identificationExceptional sensitivity and accurate mass determination
Key Limitation Low sensitivity, requires higher sample concentrationProvides limited information about the overall molecular structureDestructive technique, can be difficult to ionize some compounds

Alternative and Complementary Techniques

While NMR, IR, and MS are the workhorses of organic analysis, other techniques provide crucial, often complementary, information.

Elemental Analysis (EA) determines the elemental composition of a sample, providing the percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS).[14][15] This information is used to determine the empirical formula of a compound and is often required for publication in scientific journals to confirm the purity of a new substance.[16]

Single Crystal X-ray Crystallography is the gold standard for unambiguous structure determination, providing the precise three-dimensional arrangement of atoms in a crystalline solid.[17][18] It is the only technique that can definitively determine the absolute stereochemistry of a chiral molecule.[17][18] However, its primary limitation is the need for a high-quality single crystal of the compound, which can be challenging to grow.[19]

Chromatographic Techniques are primarily used for the separation and purification of compounds from a mixture.[20] However, when coupled with a detector, they become powerful analytical tools for product identification and purity assessment.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate components of a mixture. When coupled with detectors like UV-Vis, or more powerfully, with mass spectrometry (LC-MS, GC-MS), they can identify and quantify the components of a reaction mixture.[3][6]

  • Chiral Chromatography is a specialized form of HPLC used to separate enantiomers, which is crucial in the pharmaceutical industry where different enantiomers can have vastly different biological activities.[21][22]

  • Supercritical Fluid Chromatography (SFC) is a greener alternative to HPLC that uses supercritical carbon dioxide as the mobile phase.[23][24] It is particularly well-suited for the separation of chiral compounds and thermally labile molecules.[24]

The following table compares these alternative and complementary techniques.

TechniquePrimary InformationTypical Sample AmountKey AdvantageKey Limitation
Elemental Analysis Elemental composition (%C, H, N, S)1-3 mgConfirms empirical formula and purityProvides no information on molecular structure
X-ray Crystallography Absolute 3D molecular structureA single crystal (>0.1 mm)[19]Unambiguous structure determinationRequires a high-quality single crystal
GC-MS / LC-MS Separation and identification of components in a mixtureMicrograms to nanogramsHigh sensitivity and selectivity for complex mixturesNot all compounds are amenable to GC or LC
Chiral Chromatography Separation and quantification of enantiomersMicrogramsResolves chiral moleculesRequires specialized chiral columns and method development
SFC Separation of chiral and achiral compoundsMilligrams to grams (preparative)Fast, green, good for chiral and thermally labile compoundsNot suitable for highly polar compounds[23]

Experimental Workflows and Protocols

To provide a practical understanding of these techniques, this section outlines the general experimental workflows and protocols for the primary spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent filter Filter solution into an NMR tube dissolve->filter insert Insert NMR tube into the spectrometer filter->insert shim Shim the magnetic field insert->shim acquire Acquire the spectrum (e.g., ¹H, ¹³C) shim->acquire process Fourier transform and phase correction acquire->process integrate Integrate peaks and analyze chemical shifts and coupling constants process->integrate elucidate Elucidate the molecular structure integrate->elucidate

Caption: General workflow for acquiring an NMR spectrum.

Detailed Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Weigh 5-25 mg of the purified product and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6] The solvent should be chosen based on the solubility of the compound and its chemical shift to avoid signal overlap.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[6]

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. For quantitative measurements, a longer relaxation delay (5 times the longest T1) is crucial.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum by setting the chemical shift of a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns (multiplicity and coupling constants) to determine the structure of the molecule.

Infrared (IR) Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Place a drop of liquid or a small amount of solid on the ATR crystal or between salt plates background Acquire a background spectrum prep->background sample_spec Acquire the sample spectrum background->sample_spec analyze Identify characteristic absorption bands corresponding to functional groups sample_spec->analyze

Caption: General workflow for acquiring an FT-IR spectrum.

Detailed Protocol for FT-IR Spectroscopy (Liquid Sample):

  • Sample Preparation: Ensure the ATR crystal or salt plates (e.g., NaCl) are clean. For a liquid sample, place one to two drops directly onto the ATR crystal or between two salt plates to form a thin film.[7]

  • Background Spectrum: Acquire a background spectrum of the empty instrument (with clean ATR crystal or salt plates). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum.

    • Identify the key absorption bands in the spectrum and correlate their frequencies (in cm⁻¹) to specific functional groups using correlation tables. Pay particular attention to the region above 1500 cm⁻¹, which is the functional group region. The region below 1500 cm⁻¹ is the "fingerprint region" and is unique to each molecule.[2]

Mass Spectrometry (MS) Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve a small amount of sample in a volatile solvent introduce Introduce the sample into the ion source (e.g., via direct infusion or GC/LC) dissolve->introduce ionize Ionize the sample (e.g., EI, ESI) introduce->ionize analyze Separate ions based on m/z ratio in the mass analyzer ionize->analyze detect Detect the ions analyze->detect spectrum Generate a mass spectrum (intensity vs. m/z) detect->spectrum identify Identify the molecular ion peak and analyze the fragmentation pattern spectrum->identify

Caption: General workflow for acquiring a mass spectrum.

Detailed Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Preparation: Dissolve a small amount of the sample (typically less than 1 mg) in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 10-100 µg/mL.

  • Sample Introduction: The sample can be introduced into the mass spectrometer in several ways. For volatile compounds, a gas chromatograph (GC) is often used to separate the components of a mixture before they enter the ion source. Alternatively, a direct insertion probe can be used for pure, thermally stable samples.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The newly formed ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.

  • Data Analysis: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak, which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern. The molecular ion often fragments into smaller, characteristic ions, which can provide valuable information about the structure of the molecule.

Conclusion: An Integrated Approach

The confirmation of a product's identity in multi-step organic synthesis rarely relies on a single analytical technique. Instead, an integrated approach, leveraging the strengths of multiple methods, provides the most comprehensive and unambiguous characterization. A typical workflow involves:

  • Initial Confirmation with IR and MS: After a reaction and work-up, a quick IR spectrum can confirm the appearance of new functional groups and the disappearance of starting material functional groups. A mass spectrum can confirm the molecular weight of the desired product.

  • Purity Assessment with Chromatography: Techniques like TLC, GC, or LC can assess the purity of the crude product and guide purification.

  • Definitive Structure Elucidation with NMR: Once the product is purified, ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.

  • Confirmation of Purity and Composition with Elemental Analysis: For novel compounds, elemental analysis provides crucial evidence of purity and confirms the empirical formula.

  • Absolute Stereochemistry with X-ray Crystallography or Chiral Chromatography: For chiral molecules, X-ray crystallography (if a suitable crystal can be obtained) or chiral chromatography is necessary to determine the absolute stereochemistry or enantiomeric purity.

By understanding the principles, capabilities, and limitations of each of these techniques, researchers can devise an efficient and effective analytical strategy to confidently confirm the identity of their synthesized products at every step of a complex organic synthesis.

References

A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key performance parameters and detailed experimental protocols for the cross-validation of analytical methods between different laboratories. Ensuring consistency and reliability of analytical results across different sites is a critical component of the drug development lifecycle, supporting regulatory submissions and maintaining quality control.[1][2]

Introduction to Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation, also referred to as analytical method transfer, is the documented process that qualifies a laboratory to use an analytical method that originated in another laboratory.[1] The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[1][3] This process is crucial when:

  • A method is transferred from a research and development lab to a quality control lab.[1]

  • Testing is outsourced to a contract research organization (CRO).[1]

  • Manufacturing is moved to a different site.[1]

  • Multiple laboratories are involved in analyzing samples for a single study.[1]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established guidelines for analytical method transfer.[1][2]

Approaches to Cross-Validation

There are several established strategies for conducting an analytical method transfer. The choice of approach depends on factors such as the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[1]

ApproachDescriptionWhen to UseKey Considerations
Comparative Testing The most common approach where both the transferring and receiving laboratories analyze the same set of predetermined samples.[1][3] The results are then statistically compared against predefined acceptance criteria.[1][3]For well-established, validated methods where both laboratories have similar equipment and expertise.[3]Requires careful sample preparation and handling, robust statistical analysis, and a detailed protocol.[3]
Co-validation The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[1][3] This is often employed for new methods being implemented across multiple sites.[1][3]For new methods or when the method is being developed for use in multiple sites.[3]Requires a high degree of collaboration, harmonized protocols, and shared responsibilities between the laboratories.[3]
Revalidation The receiving laboratory conducts a full or partial revalidation of the method according to established guidelines like ICH Q2(R1).[1][3]When there are significant differences in laboratory conditions, equipment, or if substantial changes are made to the method.[3]This is the most rigorous and resource-intensive approach, requiring a full validation protocol and report.[3]
Transfer Waiver A formal waiver of the transfer process based on strong justification and existing data.[3]When the receiving laboratory is already familiar with the procedure, for simple methods, or when the analysts move from the transferring to the receiving lab.Requires a comprehensive justification package with supporting data.

Key Validation Parameters for Cross-Validation

The core of a cross-validation study is to demonstrate that the method's performance characteristics remain consistent between the two laboratories.[3] The key parameters to be evaluated, as outlined in the ICH Q2(R1) guideline, are:

ParameterDefinitionMinimum Recommended Data
Accuracy The closeness of test results obtained by the method to the true value.[4][5]A minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[6] Reported as percent recovery or the difference between the mean and the accepted true value with confidence intervals.[6]
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] It is typically evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[4][8]Standard deviation, relative standard deviation (coefficient of variation), and confidence interval for each type of precision investigated.[6]
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4][7]An investigation of specificity should be conducted during the validation of identification tests, the determination of impurities, and the assay.[6]
Quantitation Limit (QL) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4][7]The QL should be established for quantitative tests for impurities and for the assay of a drug substance or a finished product.
Linearity The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[8]The linearity should be evaluated by visual inspection of a plot of signals as a function of analyte concentration or content. If there is a linear relationship, test results should be evaluated by appropriate statistical methods (e.g., by calculation of a regression line by the method of least squares).[4]
Range The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[8]The specified range is normally derived from linearity studies and depends on the intended application of the procedure.[6]

Statistical Analysis

Statistical analysis is a cornerstone of inter-laboratory cross-validation to objectively compare the results from the transferring and receiving laboratories.

Common Statistical Tests:
  • Student's t-test: Used to compare the mean results between the two laboratories.[1]

  • F-test: Used to compare the variances of the results from the two laboratories.[1]

The goal of these statistical tests is to determine if there is a statistically significant difference between the results obtained by the two laboratories. The acceptance criteria for these tests should be predefined in the cross-validation protocol.

Experimental Protocols

A well-defined experimental protocol is crucial for a successful inter-laboratory cross-validation study. The following provides a generalized methodology for a comparative study.

Objective

To demonstrate that the analytical method, when transferred from the Transferring Laboratory (Lab A) to the Receiving Laboratory (Lab B), provides comparable results.

Materials
  • Test Samples: A sufficient quantity of a homogeneous batch of the material to be tested (e.g., drug substance, drug product).

  • Reference Standard: A well-characterized reference standard for the analyte of interest.

  • Reagents and Solvents: All reagents and solvents should be of the same grade or equivalent in both laboratories.

Equipment

Both laboratories should use equipment with comparable performance characteristics. Key instrument parameters should be clearly defined in the protocol.

Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome cluster_pass Successful Transfer cluster_fail Investigation define_protocol Define Cross-Validation Protocol define_acceptance Define Acceptance Criteria define_protocol->define_acceptance lab_a_analysis Lab A Analyzes Samples define_acceptance->lab_a_analysis lab_b_analysis Lab B Analyzes Samples define_acceptance->lab_b_analysis compile_results Compile Results lab_a_analysis->compile_results lab_b_analysis->compile_results stat_analysis Statistical Analysis compile_results->stat_analysis compare_criteria Compare with Acceptance Criteria stat_analysis->compare_criteria decision Pass/Fail compare_criteria->decision success Method Transfer Successful decision->success Pass fail Investigate Discrepancies decision->fail Fail re_execute Re-execute Protocol fail->re_execute

Caption: A typical workflow for an inter-laboratory cross-validation study.

Sample Analysis
  • System Suitability: Before sample analysis, both laboratories must perform and pass system suitability tests as defined in the analytical method.

  • Sample Preparation: Both laboratories should follow the exact same procedure for sample and standard preparation.

  • Analysis: Each laboratory will analyze the same set of samples (e.g., three different lots, with six independent preparations for each lot).

Data Analysis and Acceptance Criteria

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data Summary for Assay of Drug Substance X

LaboratoryLot 1 Assay (%)Lot 2 Assay (%)Lot 3 Assay (%)
Lab A 99.8100.199.5
99.9100.299.6
100.0100.099.4
99.7100.399.7
100.199.999.5
99.9100.199.6
Mean 99.90 100.10 99.55
%RSD 0.15 0.14 0.11
Lab B 99.7100.099.4
99.8100.199.5
99.999.999.3
99.6100.299.6
100.099.899.4
99.8100.099.5
Mean 99.80 100.00 99.45
%RSD 0.14 0.14 0.11

Table 2: Example Summary of Statistical Analysis and Acceptance Criteria

ParameterAcceptance CriteriaLot 1 ResultsLot 2 ResultsLot 3 Results
Difference in Means ≤ 2.0%0.10%0.10%0.10%
Student's t-test (p-value) > 0.05PassPassPass
F-test (p-value) > 0.05PassPassPass

Decision Pathway for Discrepancies

In cases where the acceptance criteria are not met, a systematic investigation should be initiated.

G cluster_checks Initial Checks cluster_deeper_investigation Deeper Investigation start Discrepancy Identified investigation Initiate Investigation start->investigation check_calcs Check Calculations & Data Transcription investigation->check_calcs check_sops Review SOPs & Method Execution check_calcs->check_sops check_equipment Verify Equipment Calibration & Performance check_sops->check_equipment error_found Error Identified? check_equipment->error_found corrective_action Implement Corrective Action error_found->corrective_action Yes no_error No Obvious Error error_found->no_error No reanalyze Re-analyze Samples corrective_action->reanalyze end Resolution reanalyze->end joint_investigation Joint Investigation (Lab A & Lab B) no_error->joint_investigation method_robustness Assess Method Robustness joint_investigation->method_robustness analyst_training Review Analyst Training method_robustness->analyst_training root_cause Root Cause Identified? analyst_training->root_cause remediate Remediate & Re-validate/Transfer root_cause->remediate Yes root_cause->end No (Escalate) remediate->end

Caption: Decision pathway for investigating discrepancies in cross-validation.

Conclusion

The successful transfer of analytical methods between laboratories is a critical component of the drug development lifecycle, ensuring consistent and reliable data for regulatory submissions and quality control.[1] By following a well-defined protocol, establishing clear acceptance criteria, and utilizing appropriate statistical tools, organizations can ensure the integrity and consistency of their analytical data across different testing sites.

References

The Strategic Advantage of 1-Butyl-4-nitrobenzene in the Synthesis of 4-Butylaniline and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic pathway. For researchers and professionals in drug development and materials science, 4-butylaniline (B89568) is a valuable intermediate. This guide provides a comprehensive comparison of synthetic routes to 4-butylaniline, with a particular focus on the advantages offered by utilizing 1-butyl-4-nitrobenzene as a precursor. We will objectively compare its performance against alternative synthetic strategies, supported by experimental data and detailed methodologies.

Comparative Analysis of Synthetic Pathways to 4-Butylaniline

The synthesis of 4-butylaniline can be approached through several distinct pathways. The primary and most traditional route involves the reduction of this compound. Alternative methods include the palladium-catalyzed Buchwald-Hartwig amination of 4-butylhalobenzenes and the direct alkylation of aniline (B41778) with a butylating agent. Below is a quantitative comparison of these methods.

Synthetic PathwayStarting MaterialKey Reagents/CatalystTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key AdvantagesKey Disadvantages
Nitrobenzene (B124822) Reduction This compoundH₂, Pd/C or Raney Ni>95[1]25-100[1]1-12[1]High yield, well-established, scalable, readily available starting material.Requires handling of H₂ gas, potential for catalyst poisoning.[1]
Buchwald-Hartwig Amination 4-BromobutylbenzenePd catalyst, ligand (e.g., XPhos), strong base80-9580-12012-24Broad substrate scope, good functional group tolerance.[2]Use of expensive catalysts and ligands, requires inert atmosphere.
Direct Synthesis Aniline and n-ButanolCatalyst (e.g., Zeolite)70-85220-2406-24Fewer synthetic steps, potentially greener.[3]High temperatures and pressures required, potential for polysubstitution.[3]

In-Depth Look: The this compound Advantage

The primary advantage of using this compound lies in the efficiency and high yields achieved through its reduction to 4-butylaniline. Catalytic hydrogenation is a well-established, scalable, and atom-economical method.[1] The reaction proceeds cleanly under relatively mild conditions, and the starting material, this compound, is readily accessible through the nitration of butylbenzene. This pathway is often the most cost-effective for large-scale production.

Experimental Protocols

Reduction of this compound via Catalytic Hydrogenation

Objective: To synthesize 4-butylaniline by the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a pressure-resistant reaction vessel, dissolve this compound (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature (or with gentle heating to 40-60 °C to increase the reaction rate).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain crude 4-butylaniline.

  • The crude product can be purified by distillation or chromatography if necessary.

Buchwald-Hartwig Amination of 4-Bromobutylbenzene

Objective: To synthesize 4-butylaniline from 4-bromobutylbenzene using a palladium-catalyzed amination reaction with ammonia (B1221849).

Materials:

  • 4-Bromobutylbenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Ammonia (as a solution in dioxane or as ammonium (B1175870) chloride)

  • Toluene (anhydrous)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (typically 1-2 mol%), XPhos (typically 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • Add 4-bromobutylbenzene (1 equivalent) and anhydrous toluene.

  • Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (as an ammonia surrogate).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic processes, the following diagrams illustrate the key transformations and experimental workflows.

G Synthetic Pathway to 4-Butylaniline via Nitrobenzene Reduction Butylbenzene Butylbenzene Nitration Nitration (HNO₃, H₂SO₄) Butylbenzene->Nitration This compound This compound Nitration->this compound Reduction Catalytic Hydrogenation (H₂, Pd/C) This compound->Reduction 4-Butylaniline 4-Butylaniline Reduction->4-Butylaniline

A streamlined pathway to 4-butylaniline.

G Comparative Experimental Workflow cluster_0 Route A: Nitrobenzene Reduction cluster_1 Route B: Buchwald-Hartwig Amination Start_A This compound Reaction_A Catalytic Hydrogenation Start_A->Reaction_A Workup_A Filtration & Solvent Removal Reaction_A->Workup_A Product_A 4-Butylaniline Workup_A->Product_A Analysis Comparative Analysis (Yield, Purity, Cost) Product_A->Analysis Start_B 4-Bromobutylbenzene Reaction_B Pd-catalyzed Amination Start_B->Reaction_B Workup_B Quenching & Extraction Reaction_B->Workup_B Product_B 4-Butylaniline Workup_B->Product_B Product_B->Analysis

Side-by-side evaluation of synthetic routes.

G Advantages of this compound Pathway Core This compound Pathway HighYield High Yield (>95%) Core->HighYield Scalability Scalable Process Core->Scalability Established Well-Established Technology Core->Established Cost Cost-Effective Core->Cost AtomEconomy Good Atom Economy Core->AtomEconomy

Key benefits of the nitrobenzene reduction route.

Conclusion

While alternative methods like the Buchwald-Hartwig amination offer greater flexibility for certain substrates and functional groups, the reduction of this compound remains a highly advantageous and often preferred method for the synthesis of 4-butylaniline, particularly for large-scale production. Its primary benefits of high yield, scalability, and cost-effectiveness, stemming from a well-established and efficient catalytic hydrogenation process, make it a strategically sound choice for industrial applications. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and the chemical complexity of the target molecule. This guide provides the necessary data and protocols to make an informed decision.

References

Safety Operating Guide

Proper Disposal of 1-Butyl-4-nitrobenzene: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diligent management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Butyl-4-nitrobenzene, a nitroaromatic compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Summary

Quantitative Data Summary

There is no specific quantitative data available for the disposal of this compound. The guiding principle is to treat any quantity of this substance as hazardous waste.

ParameterValueSource
Waste Classification Hazardous WasteGeneral practice for nitro compounds[1][2][3]
Disposal Method Licensed Hazardous Waste Disposal CompanyRecommended for nitro compounds[2][3]

Step-by-Step Disposal Protocol

The required procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[3]

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, it is crucial to wear appropriate personal protective equipment:

  • Gloves: Nitrile or other chemical-resistant gloves.[3][4]

  • Eye Protection: Safety goggles or a face shield.[3]

  • Body Protection: A laboratory coat.[3]

2. Waste Segregation and Collection:

Proper segregation of waste streams is critical to prevent dangerous reactions.

  • Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container must be robust, chemically resistant, and have a secure lid.[3]

  • Liquid Waste: If this compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[3] Do not mix incompatible waste streams.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or bench paper, that are contaminated with this compound must also be disposed of as hazardous waste in the solid waste container.

  • Empty Containers: Empty containers of this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[3]

3. Hazardous Waste Container Labeling:

Properly label the hazardous waste container with the following information:[3][5]

  • The words "Hazardous Waste".[3][5]

  • The full chemical name: "this compound".[3]

  • The associated hazards (e.g., "Toxic," "Irritant").[3]

  • The date of accumulation.[3]

4. Storage of Hazardous Waste:

Store the hazardous waste container in a designated, well-ventilated, and secure area.[3] This area should be away from incompatible materials, such as strong oxidizing agents. The storage area should have secondary containment to prevent the spread of material in case of a leak.[3] Containers must be kept tightly capped at all times except when adding waste.[5]

5. Arranging for Disposal:

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3] Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available.

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and are not derived from a specific experimental study on this compound disposal. The core principle is the cradle-to-grave management of hazardous waste, which is a regulatory requirement in many jurisdictions.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Surplus chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated, Secure, and Ventilated Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Arrange for Pickup and Proper Disposal contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-Butyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 1-Butyl-4-nitrobenzene (CAS No. 20651-75-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][3]
Appearance Light yellow to Amber to Dark green clear liquid[2][4]
Boiling Point 136 °C at 10 mmHg[4]
Specific Gravity (20/20) 1.06[4]
Refractive Index 1.53[4]
Storage Temperature Room Temperature (Recommended <15°C in a cool, dark place)[4]

Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the safe handling of this compound.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[5] The recommended storage temperature is below 15°C in a dark place.[4] Keep the container tightly closed.[5]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : All handling procedures should be conducted in a chemical fume hood to minimize inhalation of vapors.[5] Ensure that eyewash stations and safety showers are readily accessible.[5][6]

  • Personal Protective Equipment : The following PPE must be worn at all times when handling this compound:

    • Eye and Face Protection : Wear chemical safety goggles and a face shield.[6]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton®).[6] Gloves must be inspected before use and disposed of properly after handling.

    • Body Protection : A lab coat or a chemical-resistant suit is required to prevent skin contact.[6]

    • Respiratory Protection : If working outside of a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[5][6]

Experimental Procedures
  • Preparation : Before starting any work, ensure all PPE is correctly worn and emergency equipment is accessible.

  • Dispensing : Use appropriate tools, such as a pipette or a syringe, for transferring the liquid to minimize aerosol generation. Avoid direct contact with skin and eyes.

  • Heating : If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Post-Experiment : After completion of work, decontaminate all equipment and work surfaces.

Disposal Plan

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is known.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company.[5][7] Do not pour down the drain.[3] Contaminated packaging should be handled in the same manner as the substance itself.[7]

Contingency Plan: Spills and Exposure

Accidental Spills
  • Evacuation : Evacuate all personnel from the immediate spill area.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]

  • Personal Protection : Do not attempt to clean up a large spill without appropriate respiratory protection and protective clothing.

Personnel Exposure
  • Inhalation : Move the affected person to fresh air immediately.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Contingency start Start: Obtain this compound ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield - Lab Coat start->ppe setup Prepare Workspace - Chemical Fume Hood - Emergency Equipment Check ppe->setup transfer Transfer/Dispense Chemical setup->transfer experiment Conduct Experiment transfer->experiment spill Spill Occurs transfer->spill exposure Exposure Occurs transfer->exposure decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate experiment->spill experiment->exposure waste Collect & Label Hazardous Waste decontaminate->waste dispose Dispose of Waste via Authorized Vendor waste->dispose end End of Procedure dispose->end spill_action Evacuate, Ventilate, Contain & Clean spill->spill_action exposure_action Administer First Aid & Seek Medical Attention exposure->exposure_action

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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1-Butyl-4-nitrobenzene
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1-Butyl-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.